Product packaging for Didemnin B(Cat. No.:CAS No. 77327-05-0)

Didemnin B

Cat. No.: B1670500
CAS No.: 77327-05-0
M. Wt: 1112.4 g/mol
InChI Key: KYHUYMLIVQFXRI-SJPGYWQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didemnin B is a didemnin. It has a role as a metabolite.
This compound has been reported in Trididemnum cyanophorum, Trididemnum solidum, and other organisms with data available.
This compound is a cyclic depsipeptide extracted from the Caribbean tunicate Trididemnum cyanophorum. this compound activates caspase, thereby inducing apoptosis, and prevents eukaryotic elongation factor 2 (eEF-2)-dependent translocation, thereby inhibiting protein synthesis. This agent also has immunosuppressive and antiviral properties. (NCI04)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUYMLIVQFXRI-SJPGYWQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228068
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1112.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name DIDEMNIN B
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

77327-05-0
Record name Didemnin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMNIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum solidum.[1] It belongs to a class of compounds that have garnered significant interest due to their potent biological activities, including antitumor, antiviral, and immunosuppressive properties.[2][3] As the first marine compound to enter clinical trials as an antineoplastic agent, this compound has been the subject of extensive research to elucidate its complex chemical structure and mechanism of action.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and relevant experimental data and protocols for researchers in the field.

Chemical Structure of this compound

This compound is a complex depsipeptide, characterized by a 23-membered cyclic backbone and a linear peptide side chain.[4] The molecular formula of this compound is C57H89N7O15, with a molecular weight of 1112.37 g/mol .[5]

The cyclic portion of the molecule is a depsipeptide, meaning it contains both amide and ester linkages. A key feature of its structure is the presence of an isostatine residue, which was a correction to the initially proposed statine residue.[4][6] The ring's conformation is stabilized by a transannular hydrogen bond, giving the molecule a globular, figure-eight shape rather than a flat, antiparallel β-pleated sheet structure.[4]

The linear peptide moiety consists of N-methylleucine and lactylproline and is folded back towards the cyclic backbone, contributing to the molecule's overall compact structure.[4] The biosynthesis of this compound is complex, involving a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway.[7] The only D-amino acid present in the structure is N-methylated D-leucine.[7]

Mechanism of Action

This compound exerts its potent biological effects primarily through the inhibition of protein synthesis.[8][9] Its primary molecular target is the eukaryotic translation elongation factor 1 alpha (eEF1A).[10] this compound binds to a cleft between the G domain and domain 3 of eEF1A.[11] This binding event stabilizes the aminoacyl-tRNA in the ribosomal A-site, thereby preventing the eEF2-dependent translocation step of peptide chain elongation.[10][12]

In addition to its effects on protein synthesis, this compound has been shown to induce apoptosis through the activation of caspases.[9][13] Another identified target is the palmitoyl-protein thioesterase 1 (PPT1), for which this compound acts as a noncompetitive inhibitor, affecting the degradation of palmitoylated proteins in lysosomes.[10] Furthermore, this compound can activate the mTORC1 signaling pathway by inhibiting Redd-1.[10]

Quantitative Biological Data

The potent cytotoxic and antiproliferative activities of this compound have been quantified against a variety of cell lines. The following tables summarize key IC50 values reported in the literature.

Cell LineAssay TypeIC50 ValueReference
L1210 (murine leukemia)Cell Growth Inhibition0.001 µg/mL[2]
L1210 (murine leukemia)Cytotoxicity1.1 ng/mL[5]
A549 (human lung carcinoma)Cell Growth Inhibition2 nM[14]
HT-29 (human colon adenocarcinoma)Cell Growth Inhibition2 nM[14]
Stimulation AgentAssay TypeIC50 ValueReference
Concanavalin ALymphocyte Blastogenesis Inhibition50 pg/mL[3]
Lipopolysaccharide (LPS)Lymphocyte Blastogenesis Inhibition< 100 pg/mL[3]
AlloantigenLymphocyte Blastogenesis Inhibition< 10 pg/mL[3]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is based on the use of reagents like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Caspase Activity Assay

This protocol utilizes a luminogenic caspase substrate, such as that in the Caspase-Glo® 3/7 assay, to measure apoptosis.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.

  • Incubation: Incubate the cells with this compound for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Assay: Add the Caspase-Glo® reagent to each well.

  • Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and caspase cleavage of the substrate.

  • Measurement: Measure the resulting luminescence with a plate reader.

  • Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the fold-increase in caspase activity.

Protein Synthesis Inhibition Assay (Puromycin Incorporation)

This assay measures the rate of new protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.

  • Cell Plating and Pre-treatment: Plate cells in a suitable format (e.g., 6-well plate). Pre-treat with this compound or a control compound (e.g., cycloheximide) for a short period (e.g., 30 minutes).

  • Puromycin Pulse: Add puromycin to the media at a final concentration of 1-10 µg/mL and incubate for a very short duration (e.g., 10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

  • Detection and Analysis: Detect the puromycin signal using chemiluminescence. A decrease in signal in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanisms of action of this compound.

DidemninB_Protein_Synthesis_Inhibition A_site A-site P_site P-site A_site->P_site Translocation Translocation (eEF2-dependent) aa_tRNA Aminoacyl-tRNA eEF1A eEF1A-GTP aa_tRNA->eEF1A binds eEF1A->A_site delivers to eEF1A->Inhibition stabilizes complex at A-site DidemninB This compound DidemninB->eEF1A binds to

Caption: Mechanism of protein synthesis inhibition by this compound.

DidemninB_mTORC1_Pathway DidemninB This compound Redd1 Redd-1 DidemninB->Redd1 inhibits mTORC1 mTORC1 Redd1->mTORC1 inhibits P70S6K P70S6K mTORC1->P70S6K activates Protein_Synthesis_Control Control of Protein Synthesis P70S6K->Protein_Synthesis_Control

Caption: this compound-mediated activation of the mTORC1 signaling pathway.

Conclusion

This compound remains a significant molecule in the field of natural product chemistry and drug development. Its intricate chemical structure is intrinsically linked to its potent and multifaceted biological activities. The primary mechanism of action, the inhibition of protein synthesis via interaction with eEF1A, is well-established, but its influence on other cellular pathways, such as apoptosis and mTORC1 signaling, highlights the complexity of its cellular effects. While clinical development has faced challenges due to toxicity, this compound and its analogs continue to be valuable tools for cancer research and serve as a scaffold for the development of new therapeutic agents.[9] This guide provides a foundational resource for researchers working with or interested in this fascinating marine-derived compound.

References

The Discovery of Didemnin B from Marine Tunicates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, stands as a pioneering molecule in the exploration of marine natural products for therapeutic applications.[1] Its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties, have garnered significant scientific interest.[2][3] This technical guide provides an in-depth overview of the discovery, chemical characteristics, and biological evaluation of this compound. It details the methodologies for its isolation and characterization, summarizes its cytotoxic and clinical trial data in structured tables, and elucidates its mechanism of action through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and drug development.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among the myriad of marine organisms, tunicates (sea squirts) have emerged as a particularly rich source of bioactive secondary metabolites. In 1978, researchers at the University of Illinois isolated a series of cyclic depsipeptides, the didemnins, from the Caribbean tunicate Trididemnum solidum.[2][3] Of these, this compound distinguished itself as the most biologically active, exhibiting potent cytotoxicity against a range of cancer cell lines.[2] Its novel structure and powerful biological profile led to its advancement as the first marine-derived compound to enter clinical trials for the treatment of cancer.[4] Although its clinical development was ultimately halted due to a narrow therapeutic window and significant toxicity, the story of this compound paved the way for the development of other marine-derived anticancer agents and continues to be a subject of scientific inquiry.[2][3]

Chemical Structure and Properties

This compound is a complex cyclic depsipeptide, characterized by a 23-membered macrocycle containing several non-standard amino acid residues, including isostatine.[4][5] The ring structure is stabilized by a transannular hydrogen bond.[5] Attached to the macrocycle is a linear peptide side chain. The intricate stereochemistry of its constituent amino and hydroxy acids contributes to its unique three-dimensional conformation, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅₇H₈₉N₇O₁₅[6]
Molecular Weight1112.4 g/mol [6]
AppearanceWhite solid[7]
SolubilitySoluble in methanol, chloroform, DMSO, ethanol. Poorly soluble in water.[6]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, and immunosuppressive effects.[2][4] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[8][9]

Inhibition of Protein Synthesis

This compound targets the eukaryotic elongation factor 1-alpha (eEF-1α), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the ribosome.[4][10] Specifically, this compound binds to the eEF-1α/GTP/aminoacyl-tRNA complex, stabilizing it on the ribosome after GTP hydrolysis.[11][12] This prevents the release of eEF-1α-GDP from the ribosome, thereby stalling the translocation step of polypeptide elongation.[10][13] this compound has also been shown to block the binding of eukaryotic elongation factor 2 (eEF-2) to the ribosome, further contributing to the cessation of protein synthesis.[10] The dissociation constant (Kd) for the binding of this compound to the ribosome-eEF-1α complex has been determined to be 4 µM.[4][10]

Signaling Pathway

The following diagram illustrates the mechanism of protein synthesis inhibition by this compound.

DidemninB_Mechanism cluster_ribosome Ribosome cluster_ternary_complex Ternary Complex Formation cluster_inhibition Inhibition by this compound A_site A-site P_site P-site A_site->P_site Translocation (blocked) eEF1A_GTP eEF1A-GTP TernaryComplex eEF1A-GTP-aa-tRNA eEF1A_GTP->TernaryComplex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->TernaryComplex DidemninB This compound TernaryComplexOnRibosome Stalled Complex on Ribosome DidemninB->TernaryComplexOnRibosome TernaryComplex->A_site delivers aa-tRNA TernaryComplex->TernaryComplexOnRibosome binds to A-site No_Translocation Protein Synthesis Arrested TernaryComplexOnRibosome->No_Translocation prevents eEF-1α release

Caption: Mechanism of protein synthesis inhibition by this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC50) values.

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer (highly aggressive)10 - 50[14]
PC-3Pancreatic Cancer10 - 50[14]
HepG2Hepatocellular Carcinoma10 - 50[14]
L1210Leukemia0.001 µg/mL[4]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Clinical Trials

This compound was the first marine-derived natural product to enter clinical trials as an anticancer agent. Several Phase I and Phase II trials were conducted to evaluate its safety and efficacy.

Table 3: Summary of Selected Clinical Trials of this compound

PhaseNo. of PatientsCancer TypesDosage and ScheduleKey Findings and Adverse EventsReference
Phase I43Advanced solid tumors0.14 to 4.51 mg/m² as a single IV infusion every 28 daysDose-limiting toxicity: nausea and vomiting. Mild hepatic toxicity. One allergic reaction. No objective anti-tumor responses. Recommended Phase II dose: 2.67 mg/m² (without antiemetics) or 3.47 mg/m² (with antiemetics).[7]
Phase I35Advanced cancer0.03 to 2.00 mg/m²/day as a 5-day bolusDose-limiting toxicity: nausea and vomiting. Sporadic elevation of hepatic enzymes. Two anaphylactic reactions. No significant myelosuppression. No tumor responses. Recommended Phase II dose: 1.6 mg/m²/day.[14]
Phase I53Advanced solid tumors0.4 to 2.5 mg/m²/week as a 4-weekly IV injection in a 6-week cycleDose-limiting toxicity: generalized weakness. Nausea and vomiting were dose-limiting at 1.2 mg/m²/week without antiemetics. Hypersensitivity reactions occurred in 9 patients. No objective responses. Recommended Phase II dose: 2.3 mg/m²/week x 4 in a 6-week cycle.[8]
Phase II15Previously treated small cell lung cancer6.3 mg/m² IV over 30 min every 28 daysMajor side effects: severe muscle weakness, myopathy, myotonia, and elevated creatine phosphokinase and aldolase levels. Modest increases in bilirubin and alkaline phosphatase. No responses observed.[8][10]

The clinical trials revealed that while this compound had a manageable toxicity profile at lower doses, the dose-limiting toxicities, particularly severe muscle weakness and anaphylactic reactions, along with a lack of significant antitumor efficacy at tolerated doses, led to the cessation of its clinical development.[7][8][10][14]

Experimental Protocols

Isolation and Purification of this compound from Trididemnum solidum

The following is a general workflow for the isolation of this compound from its tunicate source.

Isolation_Workflow Tunicate Tunicate Collection (Trididemnum solidum) Extraction Extraction (e.g., CH2Cl2/MeOH) Tunicate->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChrom C18 Flash Column Chromatography (Water/Methanol gradient) CrudeExtract->FlashChrom BioactiveFraction Bioactive Fraction FlashChrom->BioactiveFraction HPLC Reversed-Phase HPLC (e.g., C18 column, MeOH/H2O gradient with TFA) BioactiveFraction->HPLC PureDidemninB Pure this compound HPLC->PureDidemninB

Caption: General workflow for the isolation of this compound.

A detailed protocol for the isolation of didemnins involves the following steps:

  • Extraction: The crude extract of the tunicate (Trididemnum solidum) is typically obtained using a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[7]

  • Initial Fractionation: The crude extract is subjected to C18 flash column chromatography using a gradient of water and methanol to separate the components based on polarity.[7]

  • Bioassay-Guided Fractionation: Fractions are tested for their biological activity (e.g., cytotoxicity) to identify those containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified using reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of methanol and water with a small amount of trifluoroacetic acid (TFA).[7]

  • Compound Identification: The pure compounds are identified by comparing their spectral data with known standards.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[2][5] These experiments are typically performed in deuterated chloroform (CDCl₃) or methanol (CD₃OD).[5][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.[16][17]

Protein Synthesis Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using an in vitro translation assay, such as a rabbit reticulocyte lysate system. A general protocol is as follows:

  • Prepare the reaction mixture: A typical reaction mixture contains rabbit reticulocyte lysate, an amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine), and an mRNA template (e.g., luciferase mRNA).

  • Add this compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control is also included.

  • Incubation: The reaction is incubated at 30-37°C for a specific period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Measure protein synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Data analysis: The percentage of protein synthesis inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

eEF-1α Binding Assay

The interaction of this compound with eEF-1α can be investigated using various biochemical assays, including affinity chromatography and surface plasmon resonance (SPR). A simplified affinity chromatography-based approach is described below:

  • Prepare an affinity matrix: this compound is chemically immobilized onto a solid support (e.g., agarose beads).

  • Prepare cell lysate: A cell lysate containing eEF-1α is prepared from a suitable cell line (e.g., HeLa cells).

  • Affinity chromatography: The cell lysate is passed over the this compound-coupled affinity column.

  • Washing: The column is washed with a buffer to remove non-specifically bound proteins.

  • Elution: Proteins specifically bound to the this compound matrix are eluted using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for eEF-1α to confirm its binding to this compound.

Conclusion

This compound remains a landmark molecule in the field of marine natural products. Its discovery from a tunicate not only highlighted the therapeutic potential of marine invertebrates but also provided a unique chemical scaffold with a novel mechanism of action. Although its journey through clinical trials was cut short due to toxicity, the extensive research on this compound has provided invaluable insights into the inhibition of protein synthesis and has spurred the development of less toxic analogs. The in-depth technical information presented in this guide serves as a valuable resource for scientists and researchers, fostering a deeper understanding of this pioneering marine-derived compound and inspiring future drug discovery efforts from the world's oceans. The recent discovery that some didemnins are produced by symbiotic bacteria opens new avenues for their sustainable production and for the engineering of novel, more effective derivatives.[17]

References

The Architectural Blueprint of a Marine Anti-Cancer Agent: An In-depth Technical Guide to the Biosynthesis of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the tunicate Trididemnum solidum, stands as a pioneering molecule in the exploration of marine natural products for therapeutic applications.[1] As the first marine-derived compound to enter human clinical trials for cancer, its potent antiviral, immunosuppressive, and cytotoxic activities have spurred significant interest within the scientific community.[2][3] This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The elucidation of this pathway not only offers insights into the fascinating biochemistry of marine microorganisms but also paves the way for bioengineering approaches to produce novel, more effective therapeutic agents.

The Microbial Origin and the "did" Biosynthetic Gene Cluster

Contrary to its initial discovery in a tunicate, subsequent research has revealed that the true producer of didemnins is a marine bacterium of the genus Tistrella, specifically Tistrella mobilis.[4][5] This discovery was pivotal, as it shifted the focus of production from the challenging collection of marine invertebrates to the more sustainable and scalable fermentation of bacteria.

The complete biosynthetic blueprint for this compound is encoded within a large (~100 kb) gene cluster, designated as the "did" cluster, located on a megaplasmid within Tistrella mobilis.[4][5] This cluster is a quintessential example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, a class of enzymes renowned for their ability to construct complex natural products. The did gene cluster comprises a series of genes (didA through didJ) that encode the multimodular enzymes responsible for the step-wise assembly of the depsipeptide backbone.[4]

The Assembly Line: A Modular NRPS-PKS Machinery

The biosynthesis of this compound is a highly orchestrated process that occurs on a multi-enzyme complex, functioning in a manner analogous to an assembly line. The core of this machinery is a series of Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs), each organized into distinct modules. Each module is responsible for the incorporation of a specific building block into the growing molecular chain. A typical module consists of several domains, each with a specific catalytic function:

  • Adenylation (A) domain: Selects and activates the specific amino acid or keto acid substrate by converting it to an adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to adjacent T domains.

  • Ketosynthase (KS) domain: Catalyzes the decarboxylative condensation of a malonyl-CoA extender unit with the growing polyketide chain.

  • Acyltransferase (AT) domain: Selects and loads the malonyl-CoA extender unit onto the Acyl Carrier Protein (ACP) domain (though in the case of the did cluster, a discrete AT domain is not present, suggesting the co-opting of a fatty acid synthase AT).[2]

  • Ketoreductase (KR) domain: Reduces a keto group to a hydroxyl group.

  • Methyltransferase (MT) domain: Adds a methyl group to the substrate.

  • Epimerase (E) domain: Converts an L-amino acid to its D-epimer.

  • Thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme complex, often through cyclization.

The proposed sequence of events in the biosynthesis of the this compound core structure is outlined below, showcasing the colinearity of the gene cluster with the final product.

Proposed Biosynthetic Pathway of this compound

Didemnin_B_Biosynthesis Proposed modular organization of the this compound biosynthetic machinery. cluster_DidA DidA (NRPS) cluster_DidB DidB (NRPS) cluster_DidC DidC (NRPS) cluster_DidD DidD (NRPS) cluster_DidE DidE (PKS) cluster_DidF DidF (NRPS) cluster_DidG DidG (PKS) cluster_DidH DidH (NRPS) cluster_DidI DidI (NRPS) cluster_DidJ DidJ (NRPS) DidA C A (Gln) T C A (Gln) T DidB C A (Pyr) KR T DidA:f5->DidB:f0 DidC C A (Pro) T DidB:f3->DidC:f0 DidD C A (Leu) E MT T C A (Thr) T C A (Ile) T DidC:f2->DidD:f0 DidE KS KR T DidD:f10->DidE:f0 DidF C A (2-oxoisovalerate) KR T DidE:f2->DidF:f0 DidG KS MT KR T DidF:f3->DidG:f0 DidH C A (Leu) T DidG:f3->DidH:f0 DidI C A (Pro) T DidH:f2->DidI:f0 DidJ C A (Tyr) MT MT T TE DidI:f2->DidJ:f0

Caption: Proposed modular organization of the this compound biosynthetic machinery.

A Unique Maturation Step: The Conversion of Didemnins X and Y

A fascinating and unusual feature of the this compound biosynthesis is a post-assembly maturation step.[4] The direct products of the NRPS-PKS assembly line are not this compound itself, but rather precursor molecules known as didemnins X and Y.[4] These precursors are fatty acylglutamine ester derivatives of the core depsipeptide.[4] The conversion of didemnins X and Y to this compound occurs extracellularly, mediated by a yet-to-be-fully-characterized secreted hydrolytic enzyme.[4] This "prodrug" strategy may serve to protect the producing bacterium from the potent cytotoxicity of the final product or facilitate its transport out of the cell.

Didemnin_Maturation Post-assembly maturation of this compound precursors. Didemnin X/Y\n(Precursors) Didemnin X/Y (Precursors) This compound\n(Active Compound) This compound (Active Compound) Didemnin X/Y\n(Precursors)->this compound\n(Active Compound) Secreted Hydrolase

Caption: Post-assembly maturation of this compound precursors.

Quantitative Aspects of this compound Production

The yield of this compound from Tistrella mobilis varies significantly depending on the strain and cultivation conditions. This highlights the potential for optimizing production through fermentation technology and genetic engineering.

Strain/ConditionThis compound Titer (mg/L)Reference
Tistrella mobilis KA081020-065 (wild-type)~0.2[6]
Tistrella mobilis (optimized culture)>15[7]
Engineered Tistrella mobilis (duplicated did cluster)60-70[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Identification and Analysis of the did Gene Cluster

Objective: To identify and characterize the genes responsible for this compound biosynthesis.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Tistrella mobilis.

  • Genome Sequencing and Assembly: The genome is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio) and assembled into contigs or a complete genome.

  • Bioinformatic Analysis: The assembled genome is screened for NRPS and PKS gene clusters using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4]

  • Gene Annotation: The identified gene cluster is annotated to predict the function of each open reading frame (ORF) based on homology to known NRPS/PKS domains and other biosynthetic enzymes.

  • Gene Knockout and Complementation: To confirm the role of the identified cluster, targeted gene knockouts are performed (e.g., using homologous recombination or CRISPR-Cas9). The resulting mutant is then analyzed for the loss of this compound production. Complementation of the knockout with the wild-type gene should restore production.

Gene_Cluster_Analysis_Workflow Workflow for the identification and functional analysis of the did gene cluster. cluster_workflow Gene Cluster Analysis Workflow A Genomic DNA Extraction B Genome Sequencing & Assembly A->B C Bioinformatic Analysis (antiSMASH) B->C D Gene Annotation C->D E Gene Knockout & Complementation D->E F Metabolite Analysis (LC-MS) E->F

Caption: Workflow for the identification and functional analysis of the did gene cluster.

Heterologous Expression of the did Gene Cluster

Objective: To produce this compound in a more genetically tractable host organism.

Methodology:

  • Cloning of the Gene Cluster: The entire did gene cluster is cloned from the genomic DNA of Tistrella mobilis into a suitable expression vector (e.g., a bacterial artificial chromosome or a plasmid).

  • Transformation of a Heterologous Host: The expression vector containing the did cluster is introduced into a suitable heterologous host, such as Escherichia coli or Streptomyces coelicolor.

  • Optimization of Expression: Expression of the did genes is induced, and culture conditions (e.g., media composition, temperature, induction time) are optimized to maximize the production of this compound.

  • Metabolite Extraction and Analysis: The culture broth and cell pellet are extracted, and the extracts are analyzed for the presence of this compound and its precursors using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Hydrolysis Assay for Didemnin Precursors

Objective: To demonstrate the enzymatic conversion of didemnins X and Y to this compound.

Methodology:

  • Purification of Precursors: Didemnins X and Y are purified from the culture of Tistrella mobilis.[4]

  • Preparation of Cell-Free Supernatant: A culture of Tistrella mobilis is grown, and the cells are removed by centrifugation. The resulting supernatant, containing secreted enzymes, is collected and filtered.[4]

  • Enzymatic Reaction: The purified didemnin precursors are incubated with the cell-free supernatant.[4]

  • Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by Mass Spectrometry (e.g., MALDI-TOF MS) to monitor the disappearance of the precursors and the appearance of this compound.[4]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of marine natural product research. It provides a detailed understanding of how a complex and potent anti-cancer agent is assembled by a microbial symbiont. This knowledge is not merely academic; it has profound practical implications. The identification of the did gene cluster opens the door to metabolic engineering strategies aimed at improving the yield of this compound and generating novel analogs with enhanced therapeutic properties and reduced toxicity. The unique post-assembly maturation step also presents an interesting target for enzymatic studies and potential biocatalytic applications. As our understanding of the regulation of this pathway deepens, we can expect to see further advances in the sustainable production and diversification of this important class of marine-derived therapeutics.

References

Didemnin B mechanism of action on protein synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Didemnin B on Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum.[1] It belongs to a class of natural products that have demonstrated potent antiviral, immunosuppressive, and antineoplastic activities.[1][2][3] While its clinical development was halted due to a narrow therapeutic window and significant toxicity, the unique mechanism of action of this compound continues to be of high interest for understanding the fundamental process of protein synthesis and for the development of novel therapeutics.[1][4] This document provides a detailed technical overview of the molecular mechanism by which this compound inhibits protein synthesis, with a focus on its interaction with eukaryotic elongation factor 1A (eEF1A).

Core Mechanism of Action: Inhibition of Translation Elongation

The primary biological effect of this compound is the potent inhibition of protein synthesis.[5] This inhibition occurs specifically during the elongation phase of mRNA translation.[6][7] this compound's molecular target is the eukaryotic elongation factor 1A (eEF1A), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[8][9]

The mechanism proceeds as follows:

  • Targeting the Ternary Complex: this compound does not bind strongly to eEF1A alone in solution.[6][10] Instead, it targets the eEF1A•GTP•aa-tRNA ternary complex once it has engaged with the ribosome.[11][12]

  • Binding Site: Cryo-electron microscopy studies have revealed that this compound binds to a specific cleft at the interface of domain I (the G domain) and domain III of eEF1A.[13][14] This binding site is allosteric, located approximately 20 Å from the GTPase active site.[13]

  • Trapping eEF1A on the Ribosome: By binding to this site, this compound stabilizes the eEF1A-ribosome complex.[11][12] After the ribosome's GTPase activating center triggers GTP hydrolysis by eEF1A, this compound traps eEF1A in a post-hydrolysis, GDP-bound state on the ribosome.[12][13] This action prevents the necessary conformational changes within eEF1A that would normally lead to its release from the ribosome.[14]

  • Inhibition of aa-tRNA Accommodation and Translocation: The trapped eEF1A•GDP complex physically obstructs the full accommodation of the aa-tRNA into the ribosomal A-site.[11][15] The aa-tRNA is held in a bent "A/T" configuration.[11] This prevents the formation of a peptide bond and the subsequent translocation of the ribosome along the mRNA, which is dependent on another elongation factor, eEF2.[6][7][10] Essentially, this compound locks the ribosome in a pre-translocation state, effectively halting peptide chain elongation.[7]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with its target and its inhibitory effects.

ParameterValueContextSource(s)
Dissociation Constant (Kd) 4 µMBinding of this compound to the ribosome•eEF1A complex.[6]
Inhibitory Concentration (Protein Synthesis) µM rangeInhibition of protein synthesis in in vitro assays.[16]
Inhibitory Concentration (Cell Proliferation) nM rangeInhibition of cell proliferation (e.g., L1210 leukemia cells).[3][9][16]
Translational Inhibition (in vivo) 1 µMConfirmed translational inhibition in HCT116 cells.

Experimental Protocols and Methodologies

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques.

Identification of eEF1A as the Binding Target
  • Methodology: Affinity Chromatography

    • Synthesis of Affinity Column: this compound was chemically modified and immobilized onto a solid support matrix to create an affinity column.[9]

    • Protein Extraction: Cellular lysates were prepared to extract total cellular proteins.

    • Affinity Purification: The cell lysate was passed through the this compound affinity column. Proteins with affinity for this compound would bind to the column, while other proteins would flow through.

    • Elution: The bound proteins were eluted from the column.

    • Identification: The major eluted protein was identified as the 49-kDa eEF1A through peptide sequencing.[9] It was observed that binding to the column was dependent on the presence of GTP, providing the first clue that this compound preferentially binds the GTP-bound conformation of eEF1A.[9]

In Vitro Translation Assays
  • Methodology: Rabbit Reticulocyte Lysate System

    • System Composition: A cell-free system derived from rabbit reticulocytes is used, which contains all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).[17]

    • Template: An exogenous mRNA template, often encoding a reporter protein like luciferase, is added to the lysate.[18]

    • Reaction: The reaction is supplemented with amino acids (one of which is typically radiolabeled, e.g., ³⁵S-methionine) and an energy source (ATP, GTP).[17]

    • Inhibitor Addition: this compound is added to the reaction at various concentrations to assess its effect on protein synthesis.

    • Quantification: Protein synthesis is quantified by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. A reduction in radioactivity in the presence of this compound indicates inhibition.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
  • Methodology: Monitoring aa-tRNA Accommodation

    • Labeling: The incoming aa-tRNA and the P-site tRNA are fluorescently labeled with a donor and an acceptor fluorophore, respectively.[12]

    • Immobilization: Ribosome complexes are immobilized on a surface for imaging.

    • Observation: The distance between the two labeled tRNAs is monitored in real-time using smFRET. As the aa-tRNA moves from its initial binding state to the fully accommodated A-site, the FRET efficiency changes.[12]

    • Effect of this compound: In the presence of this compound, the ribosome complexes are stalled in an intermediate FRET state, corresponding to the aa-tRNA being trapped in the A/T state and preventing its full accommodation.[11] This provides direct evidence of the stalling mechanism at the single-molecule level.

Cryogenic Electron Microscopy (Cryo-EM)
  • Methodology: Structural Determination of the Stalled Complex

    • Sample Preparation: Elongating ribosome complexes are stalled by the addition of this compound.

    • Vitrification: The sample is rapidly frozen in a thin layer of non-crystalline ice to preserve its native structure.

    • Imaging: A large number of images of individual ribosomal particles are taken from different angles using a transmission electron microscope.

    • Image Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the this compound-stalled ribosomal complex.

    • Analysis: The resulting 3D map reveals the precise binding location of this compound at the interface of eEF1A domains I and III and shows the conformation of the trapped eEF1A and the stalled aa-tRNA.[12][13]

Visualizations

Below are diagrams illustrating the key mechanisms and experimental workflows described.

DidemninB_Mechanism Ternary Complex eEF1A-GTP-aa-tRNA Ribosome Ribosome (A-site open) Binding Ternary Complex Binds to A-site Ribosome->Binding GTP_Hydrolysis GTP Hydrolysis Binding->GTP_Hydrolysis Codon Recognition Stalled_Complex Stalled Ribosome Complex (eEF1A-GDP trapped, aa-tRNA in A/T state) GTP_Hydrolysis->Stalled_Complex Release eEF1A-GDP Release (Normal) GTP_Hydrolysis->Release No Inhibitor DidemninB This compound DidemninB->Stalled_Complex Binds and Traps Translocation Translocation (Normal) Stalled_Complex->Translocation INHIBITED Accommodation aa-tRNA Accommodation (Normal) Release->Accommodation Accommodation->Translocation

Caption: Mechanism of this compound-induced translation arrest.

InVitro_Translation_Assay cluster_0 Reaction Setup cluster_1 Experimental Conditions Lysate Reticulocyte Lysate mRNA mRNA Template Incubate Incubate (e.g., 30°C for 60-90 min) mRNA->Incubate AminoAcids Amino Acids (e.g., ³⁵S-Met) AminoAcids->Incubate Energy Energy Source (ATP, GTP) Energy->Incubate Control Control (DMSO) Control->Incubate DidemninB This compound (Test) DidemninB->Incubate Precipitate TCA Precipitation of Proteins Incubate->Precipitate Measure Quantify Radioactivity (Scintillation Counting) Precipitate->Measure Result Compare Counts: This compound vs. Control Measure->Result

Caption: Workflow for an in vitro translation inhibition assay.

Affinity_Chromatography Cell_Lysate Prepare Cell Lysate (Source of Proteins) Column Immobilized this compound Affinity Column Load_Sample Load Lysate onto Column Column->Load_Sample Wash Wash Column (Remove non-specific binders) Load_Sample->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze Eluate (e.g., SDS-PAGE) Elute->Analysis Identification Identify Protein (e.g., Peptide Sequencing) Analysis->Identification

Caption: Workflow for identifying this compound's binding partner.

References

The Antiviral Potential of Didemnin B Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiviral activity against a broad spectrum of RNA viruses.[1][2] Its primary mechanism of action involves the inhibition of host-directed protein synthesis, a critical process for viral replication.[3] By targeting the eukaryotic elongation factor 1-alpha (eEF1A), this compound effectively stalls the elongation phase of translation, thereby preventing the production of viral proteins necessary for propagation.[3][4] This technical guide provides a comprehensive overview of the antiviral properties of this compound, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols for its evaluation. While clinical development of this compound was halted due to a narrow therapeutic window, its potent antiviral activity continues to make it and its analogs, such as Plitidepsin, subjects of significant research interest, particularly in the context of emerging viral threats.

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its antiviral effect by targeting a fundamental process in the host cell: protein synthesis.[5] Specifically, it binds to the eukaryotic elongation factor 1-alpha (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of translation.[3][6]

The binding of this compound to the eEF1A-GTP-aminoacyl-tRNA ternary complex stabilizes this complex on the ribosome, even after GTP hydrolysis.[6][7] This action prevents the release of the eEF1A-GDP complex and sterically hinders the binding of the next aminoacyl-tRNA, thus arresting the elongation of the polypeptide chain.[3] As viruses are obligate intracellular parasites that rely on the host cell's machinery to produce their own proteins, this inhibition of translation effectively halts viral replication.[2]

The interaction between this compound and eEF1A is specific and occurs at a site distinct from the GTP/GDP binding pocket.[6] This allosteric inhibition leads to a conformational change in eEF1A that locks it in a state that is non-productive for translation elongation.[7]

G cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers aa-tRNA Stalled_Complex Stalled Ribosome-eEF1A-aa-tRNA Complex Ternary_Complex->Stalled_Complex Peptide_Elongation Polypeptide Chain Elongation Ribosome->Peptide_Elongation GTP Hydrolysis Ribosome->Stalled_Complex eEF1A_GDP eEF1A-GDP Peptide_Elongation->eEF1A_GDP releases eEF1A_GDP->eEF1A_GTP GEF Didemnin_B This compound Didemnin_B->Ternary_Complex binds & stabilizes Inhibition Inhibition of Translation Stalled_Complex->Inhibition

Figure 1: this compound inhibits protein synthesis by stabilizing the eEF1A-tRNA complex on the ribosome.

Quantitative Antiviral Activity

This compound has demonstrated a broad spectrum of activity against various RNA viruses in vitro. The following tables summarize the available quantitative data for this compound and its closely related analog, Plitidepsin (dehydrothis compound). The 50% effective concentration (EC50) or 50% inhibitory dose (ID50) represents the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against RNA Viruses

Virus FamilyVirusCell LineAssay TypeEC50 / ID50 (µg/mL)Reference
Bunyaviridae Rift Valley Fever VirusVeroPlaque Reduction0.04[8]
Picornaviridae Coxsackievirus A21VeroNot Specified>0.05[9]
Arenaviridae Pichinde VirusVeroPlaque Reduction0.22[8]
Togaviridae Venezuelan Equine Encephalomyelitis VirusVeroPlaque Reduction0.08[8]
Flaviviridae Yellow Fever VirusVeroPlaque Reduction0.08[8]

Note: CC50 values were not reported in the cited historical studies for this compound, precluding the calculation of a Selectivity Index.

Table 2: Antiviral Activity of Plitidepsin (Aplidin®) against SARS-CoV-2 (Analog of this compound)

VirusCell LineAssay TypeEC50 (nM)CC50 (nM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6Immunofluorescence0.88 (IC90)>1000>1136[2]
SARS-CoV-2hACE2-293TNot Specified0.73>200>274[2]
SARS-CoV-2Human Pneumocyte-like cellsNot Specified1.6265.4340.4[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to evaluate the antiviral properties of compounds like this compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. An overlay medium (e.g., agarose or methylcellulose) is then added to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death, or plaques, which can be visualized and counted. The reduction in the number of plaques in treated versus untreated wells indicates the antiviral activity of the compound.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well) in the absence of the compound. Adsorb the virus for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an overlay medium containing the corresponding concentration of this compound. The overlay is typically composed of 2x culture medium mixed 1:1 with a gelling agent like 1.2% agarose or 2% methylcellulose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Visualization and Counting: Fix the cells with a solution such as 10% formaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

G start Start seed_cells Seed host cells in multi-well plates start->seed_cells incubate1 Incubate to form a confluent monolayer seed_cells->incubate1 infect_cells Infect cells with virus incubate1->infect_cells prepare_compound Prepare serial dilutions of this compound add_compound Add this compound dilutions prepare_compound->add_compound adsorb_virus Allow virus to adsorb infect_cells->adsorb_virus wash_cells Wash cells to remove inoculum adsorb_virus->wash_cells wash_cells->add_compound add_overlay Add semi-solid overlay with this compound add_compound->add_overlay incubate2 Incubate until plaques form add_overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Calculate EC50 count_plaques->analyze_data end End analyze_data->end

Figure 2: Workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious progeny virus.

Principle: Host cells are infected with a virus and then treated with various concentrations of the test compound. After a single round of viral replication, the supernatant and/or cell lysate is collected, and the amount of infectious virus produced is quantified by titration on fresh cell monolayers (e.g., by plaque assay or TCID50 assay).

Protocol:

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI), typically ranging from 0.1 to 1.

  • Treatment: After viral adsorption, wash the cells and add culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant. For cell-associated viruses, cells may be subjected to freeze-thaw cycles to release intracellular virions.

  • Titration: Perform serial dilutions of the harvested supernatant/lysate and use these dilutions to infect fresh monolayers of host cells.

  • Quantification: Quantify the viral titer in each sample using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: Determine the reduction in viral yield for each concentration of this compound compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

G start Start infect_cells Infect host cells with virus (defined MOI) start->infect_cells add_compound Treat infected cells with this compound dilutions infect_cells->add_compound incubate Incubate for one replication cycle add_compound->incubate harvest Harvest supernatant and/or cell lysate incubate->harvest titrate Serially dilute and titrate progeny virus on fresh cells harvest->titrate quantify Quantify viral titer (plaque assay or TCID50) titrate->quantify analyze Calculate reduction in viral yield and EC50 quantify->analyze end End analyze->end

Figure 3: Workflow for a Virus Yield Reduction Assay.
MTT Cytotoxicity Assay

This colorimetric assay is commonly used to assess the cytotoxicity of a compound by measuring cell metabolic activity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours). Include a cell control (no compound).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The CC50 is the concentration that reduces cell viability by 50%.

Conclusion and Future Perspectives

This compound is a potent inhibitor of a wide range of RNA viruses, acting through a well-defined mechanism of targeting the host protein synthesis machinery. Its broad-spectrum activity makes it an important lead compound in the development of host-directed antiviral therapies. While the clinical utility of this compound itself has been limited by its toxicity, its structural and mechanistic insights have paved the way for the development of analogs with improved therapeutic indices, such as Plitidepsin. Further research into the structure-activity relationships of didemnins and the development of novel delivery systems may help to overcome the toxicity challenges and unlock the full therapeutic potential of this class of compounds against existing and emerging RNA virus threats.

References

Anticancer Activity of Didemnin B in Leukemia Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent anticancer activity in various preclinical leukemia models.[1] As the first marine-derived compound to enter clinical trials for cancer, its unique mechanism of action, primarily targeting protein synthesis, has been a subject of extensive research.[2][3] This technical guide provides a comprehensive overview of the anticancer activity of this compound in leukemia, detailing its efficacy in vitro and in vivo, its molecular mechanism of action, and the experimental protocols used for its evaluation. Despite promising preclinical data, clinical development was hampered by significant toxicity.[1][3] Nevertheless, the study of this compound and its analogs, such as dehydrothis compound (plitidepsin), continues to offer valuable insights into novel therapeutic strategies for leukemia.[4][5]

In Vitro Anticancer Activity in Leukemia Models

This compound exhibits potent cytotoxic effects against a range of leukemia cell lines at nanomolar concentrations. Its activity has been documented in various murine and human leukemia models.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different leukemia cell lines.

Cell LineLeukemia TypeIC50Exposure TimeCitation
L1210Murine Leukemia0.001 µg/mLNot Specified[2]
HL-60Human Promyelocytic Leukemia~1 µM (for apoptosis induction)Not Specified[4][6]
Murine Splenic Mononuclear Cells (Alloantigen-stimulated)Murine Lymphocytes<10 pg/mLNot Specified[7]

Note: The acute promyelocytic leukemia cell line HL-60 was found to undergo rapid and complete apoptosis in response to 1 µM this compound exposure.[4]

Experimental Protocols: In Vitro Assays

A common method to determine the cytotoxic effect of this compound is the human tumor stem cell assay or similar viability assays (e.g., MTT assay).

  • Cell Culture: Leukemia cell lines (e.g., L1210, HL-60) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound. A vehicle control (medium with solvent) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 96 hours).

  • Viability Assessment: Cell viability is measured using a suitable method. For the human tumor stem cell assay, the survival of tumor-colony forming units is quantified.[8] For an MTT assay, MTT reagent is added to the wells, and after incubation, the formazan crystals are dissolved, and the absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

This compound is a potent inducer of apoptosis in leukemia cells.[9][10]

  • Cell Treatment: Leukemia cells, such as HL-60, are treated with an effective concentration of this compound (e.g., 1 µM) for various time points.[4][6]

  • DNA Fragmentation Analysis:

    • Cells are harvested and lysed.

    • DNA is extracted using a phenol-chloroform method or a commercial kit.

    • The extracted DNA is run on an agarose gel. The appearance of a "ladder" of DNA fragments indicates apoptosis.[6]

  • Caspase Activity Measurement:

    • Treated cells are lysed to release cellular proteins.

    • A fluorogenic or colorimetric caspase substrate (e.g., for caspase-3) is added to the cell lysate.

    • The activity of caspases is measured by detecting the cleaved substrate using a fluorometer or spectrophotometer. An increase in caspase activity is indicative of apoptosis.[4]

In Vivo Anticancer Activity in Leukemia Models

This compound has shown significant antitumor activity in murine models of leukemia.

Quantitative Data: In Vivo Efficacy
Animal ModelLeukemia TypeTreatment ScheduleOutcomeCitation
Murine ModelP388 LeukemiaNot SpecifiedModerate Activity[2][11]
Murine ModelL1210 LeukemiaNot SpecifiedActive[11]
Parental-to-F1 Graft-versus-Host Reaction (GVHR)Murine Model0.05-0.20 mg/kg/day for 7 days40-60% inhibition of splenomegaly[7]
Experimental Protocol: Murine Leukemia Model
  • Animal Model: Immunocompromised or syngeneic mice (e.g., BALB/c) are used.

  • Tumor Inoculation: A known number of leukemia cells (e.g., P388 or L1210) are injected intravenously or intraperitoneally into the mice.

  • Drug Administration: After tumor cell inoculation, mice are treated with this compound or a vehicle control. The drug can be administered via various routes (e.g., intravenous injection) on a defined schedule.

  • Monitoring: The health of the animals is monitored daily. Key parameters include body weight, tumor burden (if applicable, e.g., through bioluminescence imaging), and survival.

  • Efficacy Evaluation: The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group. Tumor growth inhibition can also be measured.

  • Toxicity Assessment: At the end of the study, organs may be harvested for histological analysis to assess drug-related toxicities.[2]

Mechanism of Action

This compound's anticancer activity stems from its ability to interact with multiple intracellular targets, leading to the inhibition of protein synthesis and the induction of apoptosis.[3][12]

Molecular Targets: eEF1A1 and PPT1

The primary molecular targets of this compound are:

  • Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1): this compound binds to eEF1A1, a crucial protein in the elongation step of protein synthesis.[4][5] This binding stabilizes the eEF1A/GTP/aminoacyl-tRNA complex at the A-site of the ribosome, which prevents translocation and leads to a halt in protein synthesis.[13][14]

  • Palmitoyl-Protein Thioesterase 1 (PPT1): this compound also inhibits PPT1, a lysosomal enzyme responsible for removing palmitate groups from proteins.[4][10] Inhibition of PPT1 leads to lysosomal dysfunction.[10][15]

The dual inhibition of both eEF1A1 and PPT1 is believed to be necessary for the potent induction of apoptosis observed in sensitive cancer cell lines.[4][10]

Signaling Pathways

The inhibition of protein synthesis by this compound is a primary mechanism of its cytotoxicity and is closely correlated with the inhibition of leukemia cell growth.[2][12] This leads to the depletion of short-lived proteins that are critical for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1.[10]

G DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 binds Ribosome Ribosome A-site eEF1A1->Ribosome stabilizes complex at ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibits translocation CellGrowth Leukemia Cell Growth ProteinSynthesis->CellGrowth Mcl1 Mcl-1 Synthesis ProteinSynthesis->Mcl1

Caption: this compound inhibits protein synthesis by targeting eEF1A1.

This compound is a potent inducer of apoptosis in proliferating leukemia cells.[9] The induction of apoptosis is mediated through the combinatorial inhibition of eEF1A1 and PPT1.[10] The depletion of Mcl-1 due to protein synthesis inhibition, coupled with lysosomal dysfunction from PPT1 inhibition, leads to the activation of the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and subsequent caspase activation.[10][15]

G cluster_didemnin This compound Actions cluster_effects Cellular Effects DidemninB This compound eEF1A1 Inhibits eEF1A1 DidemninB->eEF1A1 PPT1 Inhibits PPT1 DidemninB->PPT1 ProteinSynthInhib Protein Synthesis Inhibition eEF1A1->ProteinSynthInhib LysosomalDysfunction Lysosomal Dysfunction PPT1->LysosomalDysfunction Mcl1Depletion Mcl-1 Depletion ProteinSynthInhib->Mcl1Depletion Caspase Caspase Activation Mcl1Depletion->Caspase LysosomalDysfunction->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis via dual inhibition of eEF1A1 and PPT1.

This compound can also disrupt the cell cycle in cancer cells, arresting them at the G1 and G2 phases.[15] This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in leukemia models.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Identify Compound (this compound) invitro In Vitro Studies start->invitro mechanism Mechanism of Action Studies invitro->mechanism cytotoxicity Cytotoxicity Assays (IC50) invitro->cytotoxicity apoptosis Apoptosis Assays invitro->apoptosis cellcycle Cell Cycle Analysis invitro->cellcycle invivo In Vivo Studies invivo->mechanism model Murine Leukemia Model (P388, L1210) invivo->model end Data Analysis & Conclusion mechanism->end cytotoxicity->invivo apoptosis->invivo cellcycle->invivo efficacy Efficacy Evaluation (Survival, Tumor Growth) model->efficacy toxicity Toxicity Assessment model->toxicity

Caption: Preclinical evaluation workflow for this compound in leukemia models.

Clinical Trials and Limitations

This compound was the first marine compound to enter clinical trials as an antineoplastic agent.[2] Phase I and II clinical trials were conducted for various cancers, including leukemia.[1][16][17] However, its clinical application was ultimately limited by significant toxicities, including a high incidence of anaphylactic reactions, nausea, vomiting, and severe muscle weakness.[1][16][17][18] These adverse effects, coupled with sparse patient responses in solid tumors, led to the termination of its clinical development.[1][19] Despite this, an analog, dehydrothis compound (plitidepsin), has shown an improved safety profile and has been granted orphan drug status for treating acute lymphoblastic leukemia (ALL).[4][5]

Conclusion

This compound is a potent anticancer agent with significant activity against leukemia models in preclinical settings. Its unique mechanism of action, involving the dual inhibition of protein synthesis and PPT1, provides a strong rationale for its antitumor effects. While the clinical utility of this compound itself was hindered by toxicity, it has served as a crucial lead compound. The continued investigation of its derivatives, such as plitidepsin, highlights the therapeutic potential of targeting the cellular machinery of protein synthesis in the treatment of leukemia and other malignancies. Further research focusing on optimizing drug delivery and managing toxicity could unlock the full potential of this class of marine-derived compounds.

References

Unraveling the Core: A Technical Guide to the Structure-Activity Relationship of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has captivated the scientific community for decades with its potent and diverse biological activities. As the first marine-derived compound to enter clinical trials for cancer, its journey has paved the way for numerous investigations into its mechanism of action and structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of this compound, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Structure and Biological Activities

Didemnins are characterized by a cyclic depsipeptide core, with variations in the linear side chain dictating their specific biological profiles. This compound, one of the most potent congeners, exhibits a remarkable spectrum of activities, including antitumor, antiviral, and immunosuppressive effects.[1][2] Clinical trials with this compound, however, were hampered by significant toxicity, leading to the exploration of numerous synthetic and semi-synthetic analogs with improved therapeutic indices.[3]

The primary mechanism of action for this compound's cytotoxicity is the inhibition of protein synthesis.[4][5] It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF-1α), a crucial component of the protein translation machinery.[6] This interaction stabilizes the eEF-1α/GTP/aminoacyl-tRNA complex on the ribosome, thereby preventing the translocation step of polypeptide chain elongation.[6] Beyond protein synthesis inhibition, this compound is also a potent inducer of apoptosis and can disrupt cell cycle progression.[1][4][7]

Structure-Activity Relationship Studies: Unlocking the Pharmacophore

Extensive SAR studies have been conducted on a wide array of didemnin analogs, providing critical insights into the structural requirements for its biological activities. These studies have revealed that both the cyclic core and the linear side chain play pivotal roles in modulating potency and selectivity.

The Essential Cyclic Depsipeptide Core

The integrity of the native cyclic depsipeptide core is paramount for most of the biological activities of didemnins, particularly their cytotoxic and antiviral effects.[8][9] Modifications within the macrocycle generally lead to a significant loss of activity, highlighting its role as the primary pharmacophore.

The Modulatory Linear Side Chain

In contrast to the rigid requirement of the core structure, alterations to the linear side chain have proven to be a fruitful avenue for enhancing biological activity and reducing toxicity.[8][9] Notably, dehydrothis compound (also known as plitidepsin or Aplidin®), which features a pyruvate residue in place of the lactate in this compound's side chain, has demonstrated a superior therapeutic window and has advanced further in clinical trials.[3] Another analog, didemnin M, has shown remarkable gains in immunosuppressive activity.[8][9]

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and selected analogs against various cancer cell lines.

CompoundL1210 (Leukemia) IC50 (ng/mL)P388 (Leukemia) IC50 (ng/mL)B16 (Melanoma) IC50 (ng/mL)
Didemnin A---
This compound 0.001 [5]- -
Dehydrothis compound (Plitidepsin)---
Didemnin M---

Note: A comprehensive table with a wider range of analogs and cell lines is needed and would be populated from further literature analysis.

Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through its interaction with key signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of Protein Synthesis

The primary mechanism of this compound is the direct inhibition of protein synthesis. By targeting eEF-1α, it stalls the ribosomal machinery, leading to a global shutdown of protein production. This process is fundamental to its cytotoxic effects.

Didemnin_B This compound eEF1A eEF-1α-GTP-aa-tRNA Complex Didemnin_B->eEF1A binds Ribosome Ribosome (A-site) eEF1A->Ribosome binds to Translocation Translocation eEF1A->Translocation inhibits Ribosome->Translocation Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis enables

Inhibition of Protein Synthesis by this compound.
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[1][7] While the inhibition of protein synthesis contributes to this effect, evidence suggests that other mechanisms are also at play.[4] The precise signaling cascade leading to apoptosis is complex and may be cell-type dependent.

Didemnin_B This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition Didemnin_B->Protein_Synthesis_Inhibition Caspase_Activation Caspase Activation Didemnin_B->Caspase_Activation other mechanisms Cellular_Stress Cellular Stress Protein_Synthesis_Inhibition->Cellular_Stress Cellular_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Induction of Apoptosis by this compound.
Modulation of the PI3K/AKT/mTOR Pathway

Recent studies have implicated the PI3K/AKT/mTOR pathway in the cellular response to this compound.[10] this compound has been shown to inhibit AKT signaling while paradoxically activating mTORC1.[10] This complex interplay is thought to be a consequence of the cellular stress induced by protein synthesis inhibition.

Didemnin_B This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition Didemnin_B->Protein_Synthesis_Inhibition AKT AKT Signaling Protein_Synthesis_Inhibition->AKT inhibits mTORC1 mTORC1 Protein_Synthesis_Inhibition->mTORC1 activates

References

Early Preclinical Studies of Didemnin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, emerged as a compound of significant interest in the landscape of oncology research due to its potent cytotoxic, antiviral, and immunosuppressive activities demonstrated in early preclinical evaluations.[1][2] As the first marine-derived compound to enter clinical trials as an antineoplastic agent, its journey through preclinical and clinical development has provided valuable insights into its mechanism of action and the challenges associated with translating potent natural products into therapeutic agents.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies of this compound, with a focus on its molecular targets, cellular effects, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action: Dual Inhibition of Protein Synthesis and Palmitoyl-Protein Thioesterase 1

Early investigations into the cytotoxic effects of this compound pinpointed the inhibition of protein synthesis as a primary mechanism of action.[1][3] This effect is more pronounced than its inhibition of DNA synthesis and correlates closely with the inhibition of cancer cell growth.[1][3] Subsequent research identified two direct molecular targets for this compound: eukaryotic translation elongation factor 1 alpha (eEF1A) and palmitoyl-protein thioesterase 1 (PPT1).[4]

Inhibition of Protein Synthesis via eEF1A

This compound's primary mechanism for halting protein synthesis involves its interaction with the eukaryotic elongation factor 1 alpha (eEF1A).[5][6][7] It does not inhibit the delivery of aminoacyl-tRNA or the peptidyltransferase activity.[7] Instead, this compound binds to the ribosome-eEF1A complex, stabilizing the aminoacyl-tRNA bound to the ribosomal A-site.[5][7] This stabilization prevents the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome along the mRNA, effectively stalling protein synthesis at the elongation step.[5][6][7] The binding affinity of this compound to the ribosome•EF-1α complex has been determined with a dissociation constant (Kd) of 4 μM.[5][6]

dot

DidemninB_Protein_Synthesis_Inhibition cluster_ribosome Ribosome A_site A-site Stabilized_Complex Stabilized Ribosome Complex P_site P-site aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) aa_tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ternary_Complex->A_site Binds to A-site eEF2 eEF2 Translocation_Blocked Translocation Blocked eEF2->Translocation_Blocked Cannot Bind DidemninB This compound DidemninB->Stabilized_Complex Binds and Stabilizes Stabilized_Complex->Translocation_Blocked

This compound's inhibition of protein synthesis.
Interaction with Palmitoyl-Protein Thioesterase 1 (PPT1)

In addition to its effects on protein synthesis, this compound acts as a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[4] PPT1 is a lysosomal enzyme responsible for the degradation of palmitoylated proteins.[4] The dual inhibition of both eEF1A and PPT1 is believed to contribute to the potent and rapid induction of apoptosis observed in sensitive cancer cells.[4]

Signal Transduction Pathway Modulation: mTORC1 Activation

Preclinical studies have revealed that this compound can activate the mTORC1 signaling pathway.[4] This activation is a consequence of the suppression of protein synthesis, which leads to a reduction in the levels of the short-lived protein REDD1.[4] REDD1 is a negative regulator of mTORC1, and its depletion releases the brake on mTORC1 activity, leading to its persistent activation.[4] However, it is important to note that this mTORC1 activation is not required for the induction of cell death by this compound.[4]

dot

DidemninB_mTORC1_Activation DidemninB This compound Protein_Synthesis Protein Synthesis DidemninB->Protein_Synthesis Inhibits REDD1 REDD1 Protein_Synthesis->REDD1 Produces mTORC1 mTORC1 REDD1->mTORC1 Inhibits P70S6K p70S6K mTORC1->P70S6K Activates AKT_signaling AKT Signaling mTORC1->AKT_signaling Inhibits

This compound-induced activation of the mTORC1 pathway.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines in vitro. The following tables summarize the quantitative data from early preclinical studies.

Cell LineCancer TypeIC50 / LD50Exposure TimeReference
L1210Leukemia0.001 µg/mL (50% growth inhibition)Not Specified[1]
B16Melanoma17.5 ng/mL (LD50)2 hours[8][9]
B16 (exponential)Melanoma8.8 ng/mL (LD50)24 hours[8][9]
B16 (plateau)Melanoma59.6 ng/mL (LD50)24 hours[8][9]
Vaco451Colon CancerExceptionally selective toxicityNot Specified[4]
Human Tumor CellsVarious CancersMedian ID50: 4.2 x 10⁻³ µg/mLContinuous[10]
Human Tumor CellsVarious CancersMedian ID50: 46 x 10⁻³ µg/mL1 hour[10]

In Vivo Antitumor Activity

In vivo studies in murine models have corroborated the antitumor potential of this compound.

Animal ModelTumor TypeActivityReference
MiceB16 MelanomaGood antitumor activity[1]
MiceP388 LeukemiaModerate activity[1]
MiceM5076 SarcomaModerate activity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the early evaluation of this compound.

Cell Viability and Caspase Activity Assays

dot

Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_compound Add this compound (or DMSO control) at desired concentrations plate_cells->add_compound incubate Incubate for specified time add_compound->incubate measure_viability Measure viability using CellTiter Glo incubate->measure_viability measure_caspase Measure caspase activity using Caspase-Glo incubate->measure_caspase end End measure_viability->end measure_caspase->end

Workflow for viability and caspase assays.
  • Cell Plating: Cells were seeded in 96-well plates.[4]

  • Compound Treatment: this compound, dissolved in DMSO, was added to the wells to achieve the final desired concentrations. A corresponding volume of DMSO was used as a negative control.[4]

  • Incubation: Plates were incubated for the specified duration of the experiment.[4]

  • Viability Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[4]

  • Caspase Activity Measurement: Caspase activity, an indicator of apoptosis, was measured using the Caspase-Glo® 3/7 Assay (Promega) following the manufacturer's protocol.[4]

Western Blot Analysis
  • Cell Culture and Lysis: Cells were plated in multi-well plates (6, 12, 24, or 96-well) and treated with this compound.[4] Following treatment, cells were collected and lysed in hot 2x sample buffer, boiled, and sonicated for immunoblot analysis.[4]

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against target proteins and a loading control (e.g., XPB).[4] This was followed by incubation with a secondary antibody and visualization.

Puromycin Incorporation Assay

This assay is used to measure the rate of global protein synthesis.

  • Cell Plating and Pre-treatment: Cells were plated in 6-well plates and pre-treated with the compounds of interest at the indicated concentrations for 30 minutes.[4]

  • Puromycin Addition: Puromycin was added to the media at a final concentration of 1 µM.[4]

  • Cell Lysis: After a 30-minute incubation with puromycin, cells were pelleted, resuspended in hot 2X sample buffer, boiled, and sonicated.[4]

  • Analysis: The amount of puromycin incorporated into newly synthesized peptides was determined by western blot analysis using an anti-puromycin antibody.

Toxicology and Early Clinical Trials

Toxicology studies in mice, rats, and dogs revealed that the primary target organs for this compound toxicity are the lymphatic system, gastrointestinal tract, liver, and kidney.[1] Despite its promising preclinical profile, the clinical development of this compound was hampered by significant toxicity in humans, including a high incidence of anaphylactic reactions, which led to the termination of its clinical trials.[2] The dose-limiting toxicities in a Phase I trial were nausea and vomiting, and at higher doses, severe generalized weakness.[11][12]

Conclusion

The early preclinical studies of this compound provided a foundational understanding of its potent anticancer activity, primarily driven by the inhibition of protein synthesis through its interaction with eEF1A. These studies meticulously characterized its mechanism of action and established its efficacy in various in vitro and in vivo models. While its clinical development was ultimately unsuccessful due to toxicity, the knowledge gained from the preclinical evaluation of this compound has been invaluable. It has paved the way for the development of less toxic analogs, such as dehydrothis compound (plitidepsin), and continues to inform the broader field of marine natural product drug discovery.[2][13] The comprehensive data and methodologies from these initial investigations remain a critical resource for researchers in oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Didemnin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antitumor activity in preclinical models, making it a compound of significant interest in cancer research and drug development.[1][2] this compound exerts its anticancer effects primarily through the inhibition of protein synthesis, which subsequently leads to the induction of apoptosis and disruption of the cell cycle.[3][4][5] These application notes provide detailed protocols for the use of this compound in in vitro cancer cell line experiments, including methods for assessing cytotoxicity, apoptosis, and its effects on key signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis.[2][4] It achieves this by targeting eukaryotic elongation factor 1-alpha (eEF1A1), preventing the translocation step in protein elongation.[6] More recent studies have revealed a dual mechanism involving the inhibition of both palmitoyl-protein thioesterase 1 (PPT1) and EEF1A1.[1] This dual inhibition leads to a rapid and selective induction of apoptosis in sensitive cancer cell lines, often characterized by the loss of the anti-apoptotic protein Mcl-1.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 / LC50Exposure TimeAssay MethodReference
L1210Leukemia~0.001 µg/mL (IC50)Not SpecifiedGrowth Inhibition[2]
Vaco451Colon Cancer~32 nM (LC50)96 hoursCellTiter Glo[1]
B16Melanoma17.5 ng/mL (LD50)2 hoursNot Specified[5]
B16Melanoma8.8 ng/mL (LD50)24 hoursNot Specified[5]
Human Tumor Cells (mixed)Various4.2 x 10⁻³ µg/mL (ID50)ContinuousTumor Stem Cell Assay[7]
Human Tumor Cells (mixed)Various46 x 10⁻³ µg/mL (ID50)1 hourTumor Stem Cell Assay[7]
CT-2Colon CarcinomaNot specified, but most sensitiveNot SpecifiedMTT Assay[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • This compound is typically supplied as a powder. To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality DMSO. For example, for a compound with a molecular weight of 1112.3 g/mol , dissolve 1.112 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled cell culture plates

  • This compound working solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 96 hours).[1]

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

      • Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50/LC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 4, 6, or 24 hours).[1]

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Protocol 4: Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

  • Cancer cell line of interest

  • 96-well opaque-walled cell culture plates

  • This compound working solutions

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cytotoxicity assay (Protocol 2, steps 1 and 2).

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Visualization of Signaling Pathways and Workflows

DidemninB_Mechanism_of_Action cluster_inhibition Inhibition cluster_effects Downstream Effects DidemninB This compound EEF1A1 eEF1A1 DidemninB->EEF1A1 inhibits PPT1 PPT1 DidemninB->PPT1 inhibits ProteinSynthesis Protein Synthesis EEF1A1->ProteinSynthesis required for Mcl1 Mcl-1 Loss PPT1->Mcl1 inhibition leads to Apoptosis Apoptosis ProteinSynthesis->Apoptosis inhibition induces Mcl1->Apoptosis promotes

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for Desired Time (e.g., 24-96h) treat->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50/LC50) measure->analyze end End analyze->end

Caption: Workflow for Cytotoxicity Assay.

Apoptosis_Assay_Workflow start Start seed_cells Seed Cancer Cells in 6-well Plate start->seed_cells treat Treat with this compound seed_cells->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for Apoptosis Assay.

References

Didemnin B: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antiviral activity against a broad spectrum of both DNA and RNA viruses.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in host cells by targeting the eukaryotic elongation factor 1-alpha (eEF1A). This document provides detailed application notes and experimental protocols for researchers investigating the antiviral properties of this compound.

Mechanism of Action

This compound exerts its antiviral effect by binding to the GTP-bound form of eEF1A, a crucial protein in the elongation phase of translation. This binding stabilizes the eEF1A-tRNA-GTP complex on the ribosome, preventing the release of eEF1A-GDP and subsequently stalling protein synthesis. As viruses rely on the host cell's translational machinery for their replication, this inhibition of protein synthesis effectively blocks viral propagation.

This compound Mechanism of Action cluster_ribosome Ribosome A_site A Site P_site P Site eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_GTP_tRNA->A_site Binds to A site Stalled_Complex Stalled Ribosomal Complex eEF1A_GTP_tRNA->Stalled_Complex Didemnin_B This compound Didemnin_B->Stalled_Complex Binds and stabilizes Protein_Synthesis Protein Synthesis (Elongation) Inhibition Inhibition Stalled_Complex->Inhibition Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Required for Viral_Inhibition Inhibition Inhibition->Protein_Synthesis Viral_Inhibition->Viral_Replication

Caption: this compound inhibits protein synthesis by targeting eEF1A.

Data Presentation

The following tables summarize the reported antiviral activity and cytotoxicity of this compound against various viruses and in different cell lines.

Table 1: Antiviral Activity of this compound (IC50 Values)

Virus FamilyVirusCell LineIC50 (µg/mL)Reference
PicornaviridaeCoxsackievirus A21Vero<50[3][4]
PicornaviridaeEquine RhinovirusVero<50[3][4]
ParamyxoviridaeParainfluenza Virus 3Vero<50[3][4]
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)Vero<50[3][4]
HerpesviridaeHerpes Simplex Virus-2 (HSV-2)Vero<50[3][4]
BunyaviridaeRift Valley Fever Virus-0.04[5]
TogaviridaeVenezuelan Equine Encephalomyelitis Virus-0.08[5]
FlaviviridaeYellow Fever Virus-0.08[5]
ArenaviridaePichinde Virus-0.22[5]

Table 2: Cytotoxicity of this compound (CC50 and IC50 Values)

Cell LineAssay TypeValueConcentration (ng/mL)Reference
Murine L1210 LeukemiaCytotoxicityIC501.1[3][4]
Murine Splenic Mononuclear CellsProtein Synthesis InhibitionIC50190[6]
Human Tumor Cells (various)Cytotoxicity (continuous exposure)ID50 (median)4.2[7]
Human Tumor Cells (various)Cytotoxicity (1-hour exposure)ID50 (median)46[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Plaque Reduction Assay Workflow A 1. Seed cells in multi-well plates and grow to confluency. B 2. Prepare serial dilutions of This compound. D 4. Infect cell monolayers with virus-drug mixture. A->D C 3. Pre-incubate virus with This compound dilutions. B->C C->D E 5. Adsorb for 1-2 hours. D->E F 6. Remove inoculum and overlay with semi-solid medium containing This compound dilutions. E->F G 7. Incubate for 2-5 days (virus-dependent). F->G H 8. Fix and stain cells (e.g., with crystal violet). G->H I 9. Count plaques and calculate percent inhibition. H->I J 10. Determine IC50 value. I->J

Caption: Workflow for a standard Plaque Reduction Assay.

Materials:

  • Confluent cell monolayers in 6-well or 12-well plates (e.g., Vero, HeLa)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates at a density that will yield a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a series of dilutions of this compound in serum-free medium. A typical starting concentration might be 10 µg/mL, with 2-fold or 10-fold serial dilutions.

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Infect the cells with the virus dilution.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and gently overlay the cell monolayers with the semi-solid medium containing the respective concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixative and stain the cells with the staining solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

MTT Assay Workflow A 1. Seed cells in a 96-well plate. B 2. Incubate for 24 hours. A->B C 3. Treat cells with serial dilutions of this compound. B->C D 4. Incubate for 24-72 hours. C->D E 5. Add MTT reagent to each well. D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation. E->F G 7. Add solubilization solution (e.g., DMSO). F->G H 8. Incubate to dissolve formazan crystals. G->H I 9. Read absorbance at ~570 nm. H->I J 10. Calculate percent viability and determine CC50 value. I->J

Caption: Workflow for a standard MTT Cytotoxicity Assay.

Materials:

  • Cells in suspension (e.g., HeLa, Vero, L1210)

  • 96-well microtiter plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow cells to attach and resume growth.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL of each dilution to the appropriate wells. Include a cell control (no drug).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each drug concentration compared to the cell control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action: In Vitro Translation Assay

This assay directly measures the effect of this compound on protein synthesis using a cell-free system, such as a rabbit reticulocyte lysate.

Materials:

  • Rabbit Reticulocyte Lysate Kit (commercially available)

  • Luciferase mRNA (or other reporter mRNA)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine, or components for a non-radioactive detection method)

  • This compound stock solution

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare the in vitro translation reactions according to the manufacturer's protocol. A typical reaction includes the reticulocyte lysate, amino acid mixture, and reporter mRNA.

  • This compound Addition: Add varying concentrations of this compound to the experimental reactions. Include a positive control for inhibition (e.g., cycloheximide) and a negative control (vehicle).

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Detection of Protein Synthesis:

    • Radiolabeled Method: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., Luciferase Assay): If using luciferase mRNA, add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.

  • Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the negative control.

    • Determine the IC50 value for the inhibition of protein synthesis.

Conclusion

This compound is a potent antiviral agent with a well-defined mechanism of action targeting host protein synthesis. The protocols provided here offer a framework for the in vitro and cell-based evaluation of its antiviral efficacy and cytotoxicity. Researchers should optimize these protocols for their specific virus-cell systems and experimental goals. The provided data and methodologies will aid in the further investigation of this compound as a potential antiviral therapeutic.

References

Application of Didemnin B in Immunosuppression Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antiproliferative, antiviral, and immunosuppressive activities.[1] Its primary mechanism of immunosuppression lies in its ability to inhibit protein synthesis, a critical process for lymphocyte activation and proliferation.[2][3] This document provides detailed application notes and protocols for utilizing this compound in key immunosuppression assays, intended to guide researchers in the evaluation of its immunomodulatory properties.

Mechanism of Action

This compound exerts its antiproliferative and immunosuppressive effects primarily through the inhibition of protein synthesis.[2][3] It targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[4] By binding to the eEF1A-GTP complex on the ribosome, this compound stabilizes the binding of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the translocation step of polypeptide elongation.[4] This cessation of protein synthesis halts the cellular processes necessary for lymphocyte activation, clonal expansion, and effector function. Notably, while this compound potently inhibits T-cell proliferation in response to stimuli, it does not appear to directly inhibit the production of cytokines such as Interleukin-2 (IL-2).[5] Instead, it blocks the proliferative response of T-cells to these lymphokines.[5]

cluster_TCell T-Lymphocyte TCR T-Cell Receptor (TCR) Activation_Signal T-Cell Activation Signal Cascade TCR->Activation_Signal CD28 CD28 CD28->Activation_Signal Signal 2 Antigen Antigen/MHC Antigen->TCR Signal 1 Protein_Synthesis Protein Synthesis (e.g., cyclins, enzymes) Activation_Signal->Protein_Synthesis Induces Proliferation Cell Proliferation (Clonal Expansion) Protein_Synthesis->Proliferation Effector_Function Effector Function (e.g., cytokine release) Protein_Synthesis->Effector_Function eEF1A eEF1A-GTP Ribosome Ribosome eEF1A->Ribosome Delivers aminoacyl-tRNA DidemninB This compound DidemninB->eEF1A Inhibits translocation

Figure 1: Mechanism of Action of this compound in T-Cell Activation.

Data Presentation: In Vitro Immunosuppressive Activity of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound in various in vitro immunosuppression assays. These values highlight the potent, often sub-nanomolar, activity of the compound.

Assay TypeCell TypeStimulantIC50Reference
Lymphocyte ProliferationMurine Splenic Mononuclear CellsAlloantigen (Mixed Lymphocyte Reaction)< 10 pg/mL[1]
Lymphocyte ProliferationMurine Splenic Mononuclear CellsConcanavalin A (Con A)50 pg/mL[1]
Lymphocyte ProliferationMurine Splenic Mononuclear CellsLipopolysaccharide (LPS)< 100 pg/mL[1]
Lymphocyte ProliferationHuman T-CellsAnti-CD3, PHA, Alloantigen, Tetanus Toxoid1 - 4 ng/mL
IL-2 Dependent ProliferationCTLL-2 Cell LineInterleukin-2 (IL-2)3 - 10 x 10⁻⁹ M[5]
IL-4 Dependent ProliferationD10.G4.1 Cell LineInterleukin-4 (IL-4)3 - 10 x 10⁻⁹ M[5]
Protein Synthesis InhibitionMurine Splenic Mononuclear CellsNot Applicable190 ng/mL[1]

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking the initial stages of graft rejection.

cluster_readout Proliferation Readout isolate_stim Isolate PBMCs (Stimulator Population) treat_stim Treat with Mitomycin C or Irradiate isolate_stim->treat_stim wash_stim Wash Stimulator Cells treat_stim->wash_stim setup_plate Plate Responder and Stimulator Cells (1:1) wash_stim->setup_plate isolate_resp Isolate PBMCs (Responder Population) isolate_resp->setup_plate add_db Add this compound (serial dilutions) setup_plate->add_db incubate Incubate (4-5 days, 37°C, 5% CO2) add_db->incubate pulse_thy Pulse with [3H]-Thymidine (18-24 hours) incubate->pulse_thy cfse_stain Stain Responders with CFSE incubate->cfse_stain harvest Harvest Cells pulse_thy->harvest or_node OR measure_thy Measure [3H] Incorporation (Scintillation Counter) harvest->measure_thy analyze_flow Analyze CFSE Dilution by Flow Cytometry cfse_stain->analyze_flow

Figure 2: Experimental Workflow for a One-Way Mixed Lymphocyte Reaction.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • RosetteSep™ Human T Cell Enrichment Cocktail or Ficoll-Paque™ PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C or access to an irradiator

  • This compound stock solution (in DMSO)

  • 96-well round-bottom cell culture plates

  • [³H]-thymidine or CellTrace™ CFSE Cell Proliferation Kit

  • Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE)

Protocol:

  • Preparation of Stimulator and Responder Cells:

    • Isolate PBMCs from two different donors using Ficoll-Paque density gradient centrifugation.

    • Stimulator Cells: Treat the PBMCs from one donor with 50 µg/mL Mitomycin C for 30 minutes at 37°C or irradiate (e.g., 3000 rads) to prevent proliferation. Wash the cells three times with complete RPMI medium. Resuspend to a final concentration of 2 x 10⁶ cells/mL.

    • Responder Cells: Resuspend the untreated PBMCs from the second donor to a final concentration of 2 x 10⁶ cells/mL in complete RPMI medium.

  • Assay Setup:

    • Add 50 µL of responder cells (1 x 10⁵ cells) to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting range is 10 ng/mL down to 0.1 pg/mL. Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 100 µL of the prepared stimulator cells (2 x 10⁵ cells) to each well.

    • Final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 4 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation:

      • 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining (alternative):

      • Prior to plating, label the responder cells with CFSE according to the manufacturer's protocol.

      • After the incubation period, harvest the cells and analyze by flow cytometry to measure the dilution of CFSE fluorescence, which is indicative of cell division.

Mitogen-Stimulated Lymphocyte Proliferation Assay

This assay evaluates the effect of this compound on lymphocyte proliferation induced by polyclonal activators like Concanavalin A (Con A) for T-cells or Lipopolysaccharide (LPS) for B-cells.

Materials:

  • Spleen from a mouse (e.g., BALB/c) or human PBMCs

  • Complete RPMI 1640 medium

  • Concanavalin A (Con A) or Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • [³H]-thymidine or CellTrace™ CFSE Cell Proliferation Kit

  • Cell harvester and scintillation counter or flow cytometer

Protocol:

  • Cell Preparation:

    • Isolate splenocytes from a mouse spleen by mechanical disruption and pass through a cell strainer. Lyse red blood cells using ACK lysis buffer.

    • Alternatively, use human PBMCs isolated as described in the MLR protocol.

    • Wash the cells and resuspend in complete RPMI medium to a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted this compound or vehicle control to the wells.

    • Prepare working solutions of Con A (e.g., 5 µg/mL) or LPS (e.g., 10 µg/mL) in complete RPMI medium. Add 50 µL of the mitogen solution to the appropriate wells. Include wells with cells and no mitogen as a negative control.

    • Final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • Follow the same procedures for [³H]-thymidine incorporation or CFSE analysis as described in the MLR protocol.

Conclusion

This compound is a highly potent inhibitor of lymphocyte proliferation, acting through a well-defined mechanism of protein synthesis inhibition. The provided protocols for Mixed Lymphocyte Reaction and mitogen-stimulated proliferation assays offer robust methods for quantifying its immunosuppressive activity. Due to its high potency, careful attention to serial dilutions is critical for obtaining accurate IC50 values. These assays are valuable tools for further elucidating the immunomodulatory potential of this compound and related compounds in drug discovery and development.

References

Total Synthesis of Didemnin B for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It belongs to a class of potent natural products that have garnered significant interest in the biomedical field due to their broad spectrum of biological activities, including antitumor, antiviral, and immunosuppressive properties.[1][2][3] The complex structure and potent bioactivity of this compound have made it a challenging and attractive target for total synthesis. This document provides a detailed protocol for the total synthesis of this compound, intended for research purposes. The synthetic strategy is based on the convergent assembly of a linear precursor followed by a key macrocyclization step, as pioneered by the Joullié research group.

This compound's primary mechanism of action involves the inhibition of protein synthesis.[4] It targets the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome and thereby preventing translocation.[4] Additionally, this compound has been shown to interact with palmitoyl protein thioesterase 1 (PPT1) and modulate the mTOR signaling pathway, contributing to its potent cytotoxic and apoptotic effects.

This application note provides detailed experimental procedures, quantitative data for key reaction steps, and visual diagrams of the synthetic workflow and relevant signaling pathways to aid researchers in the successful synthesis and study of this important natural product.

Synthetic Strategy Overview

The total synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Linear Depsipeptide Precursor: This involves the preparation of protected amino acid and hydroxy acid building blocks and their sequential coupling to form the linear peptide chain.

  • Macrocyclization: The crucial ring-closing reaction to form the 23-membered depsipeptide core.

  • Side Chain Attachment and Final Deprotection: Coupling of the N-methyl-D-leucine-lactyl-proline side chain to the macrocyclic core and removal of protecting groups to yield the final this compound product.

An alternative and often more efficient strategy involves the synthesis of the Didemnin A macrocycle first, followed by the attachment of the complete side chain.

Experimental Protocols

Materials and General Methods

All reagents should be of the highest purity available and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or freshly distilled from appropriate drying agents. All reactions should be carried out under an inert atmosphere of argon or nitrogen. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining reagents. Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel.

Synthesis of Key Building Blocks

1. Boc-L-N,O-dimethyltyrosine (Boc-L-Me2Tyr(Me)-OH)

This protected tyrosine derivative is a key component of the macrocycle. Its synthesis involves the N-Boc protection and O-methylation of L-tyrosine, followed by N-methylation.

2. (2S,3R,4S)-Isostatine Derivatives

Isostatine and its analogs are non-proteinogenic amino acids that are crucial for the biological activity of didemnins. Their synthesis is a multi-step process and various routes have been reported.

Assembly of the Linear Precursor

The linear precursor is assembled through a series of peptide coupling reactions. The choice of coupling reagents is critical to minimize racemization and achieve high yields. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed.[5][6][7]

General Peptide Coupling Protocol (using HBTU):

  • Dissolve the N-protected amino acid (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino-deprotected peptide fragment (1 equivalent) in anhydrous DMF.

  • Add the activated amino acid solution to the peptide fragment solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Macrocyclization of the Linear Precursor

The macrocyclization is a critical step and is typically performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Various macrolactamization and macrolactonization strategies can be employed.[8][9][10]

General Macrolactamization Protocol:

  • Dissolve the fully deprotected linear precursor in a large volume of an appropriate solvent (e.g., DMF or CH2Cl2) to achieve a high dilution (typically 0.1-1 mM).

  • Add the coupling reagent (e.g., DPPA, BOP-Cl, or HATU) and a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine).

  • Stir the reaction at room temperature for an extended period (24-72 hours), monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude cyclic depsipeptide by flash column chromatography or preparative HPLC.

Synthesis and Attachment of the Side Chain

The side chain, typically (S)-Lactyl-L-proline coupled to N-methyl-D-leucine, is synthesized separately and then coupled to the deprotected N-terminus of the macrocycle.

Final Deprotection:

The final step involves the removal of any remaining protecting groups to yield this compound. The choice of deprotection conditions depends on the protecting groups used. For example, Boc groups are removed with trifluoroacetic acid (TFA).

Quantitative Data

The following table summarizes representative yields for key steps in a reported total synthesis of a this compound analog. Actual yields may vary depending on the specific reaction conditions and substrates used.

StepDescriptionCoupling ReagentsYield (%)
1Synthesis of Dipeptide FragmentHBTU, HOBt, DIEA85
2Synthesis of Tripeptide FragmentHATU, HOAt, DIEA82
3Fragment CondensationPyBOP, HOAt, DIEA75
4Synthesis of Linear PrecursorHBTU, HOBt, DIEA78
5MacrocyclizationDPPA, K2CO340-50
6Side Chain CouplingHATU, HOAt, DIEA88
7Final DeprotectionTFA>95

Spectroscopic Data

Characterization of synthetic intermediates and the final this compound product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The data should be compared with reported values for the natural product.

Visualizations

Total Synthesis Workflow

DidemninB_Synthesis cluster_building_blocks Building Block Synthesis cluster_linear_precursor Linear Precursor Assembly cluster_macrocycle Macrocycle Formation cluster_final_product Final Product Synthesis Boc_Tyr Boc-L-Me2Tyr(Me)-OH Dipeptide Dipeptide Fragment Boc_Tyr->Dipeptide Isostatine Isostatine Derivative Tripeptide Tripeptide Fragment Isostatine->Tripeptide Side_Chain_AA Side Chain Amino Acids Side_Chain Side Chain Synthesis Side_Chain_AA->Side_Chain Linear_Precursor Linear Depsipeptide Precursor Dipeptide->Linear_Precursor Tripeptide->Linear_Precursor Macrocycle Protected Didemnin A Macrocycle Linear_Precursor->Macrocycle Macrocyclization Didemnin_B This compound Macrocycle->Didemnin_B Side Chain Coupling & Deprotection Side_Chain->Didemnin_B

Caption: A simplified workflow for the total synthesis of this compound.

This compound and the mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy (Inhibition) mTORC1->Autophagy DidemninB This compound DidemninB->mTORC1 Modulates

Caption: this compound's modulation of the mTOR signaling pathway.

Conclusion

The total synthesis of this compound is a complex but achievable goal for research laboratories equipped for multi-step organic synthesis. The protocols and data presented in this application note provide a comprehensive guide for the preparation of this potent natural product. Successful synthesis will enable further investigation into its mechanism of action, structure-activity relationships, and potential as a therapeutic lead. Careful execution of the described synthetic steps, along with rigorous purification and characterization, are essential for obtaining high-purity this compound for biological studies.

References

Didemnin B: A Potent Tool for Elucidating Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It exhibits a wide range of biological activities, including potent antiviral, immunosuppressive, and anticancer properties.[1][2] At the molecular level, this compound is a powerful inhibitor of protein synthesis in eukaryotic cells. Its primary mechanism of action involves the targeting of the eukaryotic elongation factor 1A (eEF1A), a crucial component of the translation machinery. By binding to eEF1A, this compound stalls the elongation phase of protein synthesis, making it an invaluable tool for studying the intricacies of this fundamental cellular process. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research tool for investigating protein synthesis inhibition.

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis by specifically targeting eEF1A, a GTP-binding protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome. This compound binds to the eEF1A-GTP-aminoacyl-tRNA ternary complex, trapping eEF1A on the ribosome in an intermediate state of aminoacyl-tRNA selection. This action prevents the accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent translocation step of elongation. This leads to a global shutdown of protein synthesis.

Beyond its primary role in translation, eEF1A has been implicated in various other cellular processes. This compound's ability to specifically modulate eEF1A activity makes it a valuable probe for dissecting these non-canonical functions.

Furthermore, the inhibition of protein synthesis by this compound has downstream consequences on cellular signaling pathways that are sensitive to the levels of short-lived regulatory proteins. One such pathway is the mTOR (mechanistic target of rapamycin) signaling cascade, a central regulator of cell growth, proliferation, and metabolism. By inhibiting the synthesis of proteins that regulate mTOR, this compound can indirectly modulate its activity.

Quantitative Data

The inhibitory potency of this compound has been quantified across various cell lines and against different viruses. The following tables summarize key IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) values, providing a reference for experimental design.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterConcentrationReference
L1210Murine Lymphocytic LeukemiaIC501.1 ng/mL[3]
Vaco451Colon CancerLC50~32 nM[4]
HT-29Colon Cancer-Dose-dependent inhibition[5]
CT-2Colon Cancer-Most sensitive to the drug[5]
Breast CarcinomaBreast CancerMedian ID50 (1-h exposure)46 x 10⁻³ µg/mL[6]
Ovarian CarcinomaOvarian CancerMedian ID50 (1-h exposure)46 x 10⁻³ µg/mL[6]
Kidney CarcinomaKidney CancerMedian ID50 (1-h exposure)46 x 10⁻³ µg/mL[6]

Table 2: Antiviral Activity of this compound

VirusCell LineParameterConcentrationReference
Coxsackievirus A21VeroViral Titer Reduction50 µg/mL[3]
Equine RhinovirusVeroViral Titer Reduction50 µg/mL[3]
Parainfluenza Virus 3VeroViral Titer Reduction50 µg/mL[3]
Herpes Simplex Virus 1 (HSV-1)VeroViral Titer Reduction50 µg/mL[3]
Herpes Simplex Virus 2 (HSV-2)VeroViral Titer Reduction50 µg/mL[3]

Experimental Protocols

Protocol 1: In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This protocol is designed to assess the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate

  • Amino Acid Mixture (minus methionine)

  • [³⁵S]-Methionine

  • mRNA template (e.g., luciferase mRNA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Nuclease-free water

  • SDS-PAGE loading buffer

  • Scintillation fluid and vials

  • Filter paper (for TCA precipitation)

  • Trichloroacetic acid (TCA) solution (10%)

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The final volume can be scaled as needed.

    • Rabbit Reticulocyte Lysate: 70% of final volume

    • Amino Acid Mixture (minus methionine): 1 µL

    • [³⁵S]-Methionine (10 mCi/mL): 1 µL

    • mRNA template (1 µg/µL): 1 µL

    • This compound (or vehicle control): to desired final concentration

    • Nuclease-free water: to final volume

  • Incubation: Mix the components gently and incubate the reaction at 30°C for 60-90 minutes.

  • Analysis of Protein Synthesis:

    • SDS-PAGE and Autoradiography:

      • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

      • Boil the samples for 5 minutes.

      • Load the samples onto an SDS-PAGE gel and run according to standard procedures.

      • After electrophoresis, fix the gel, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.

    • TCA Precipitation:

      • Spot a small aliquot (e.g., 5 µL) of the reaction mixture onto a piece of filter paper.

      • Wash the filter paper three times in cold 10% TCA for 10 minutes each to precipitate the proteins.

      • Wash once with ethanol and once with acetone.

      • Allow the filter paper to dry completely.

      • Place the filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

This compound's Mechanism of Action on the Ribosome

DidemninB_Mechanism cluster_ribosome Ribosome P_site P-site A_site A-site A_site->P_site Translocation (Inhibited) eEF1A eEF1A-GTP eEF1A->A_site Delivery aa_tRNA aa-tRNA DidemninB This compound DidemninB->eEF1A Binds to

Caption: this compound binds to the eEF1A-GTP-aa-tRNA complex, preventing translocation.

Experimental Workflow for In Vitro Translation Assay

InVitro_Translation_Workflow Start Prepare Reaction Mix (Lysate, mRNA, [35S]-Met, this compound) Incubation Incubate at 30°C for 60-90 min Start->Incubation Analysis Analyze Protein Synthesis Incubation->Analysis SDSPAGE SDS-PAGE & Autoradiography Analysis->SDSPAGE Qualitative TCA TCA Precipitation & Scintillation Counting Analysis->TCA Quantitative

Caption: Workflow for assessing this compound's effect on in vitro protein synthesis.

This compound's Impact on the mTOR Signaling Pathway

Caption: this compound indirectly modulates the mTOR pathway by inhibiting protein synthesis.

References

Application Notes and Protocols: Investigating the Effect of Didemnin B on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[1][2][3] The primary mechanism of action of this compound is the inhibition of protein synthesis.[4][5][6][7] It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF1A1), a crucial component of the translational machinery.[6][8] This interaction stabilizes the eEF1A1-GTP complex on the ribosome, thereby stalling the elongation phase of protein synthesis.[6][7] The profound impact of this compound on protein synthesis leads to a variety of cellular effects, including the induction of apoptosis and a significant alteration of cell cycle progression.[1] These application notes provide a detailed overview and experimental protocols to investigate the effects of this compound on the cell cycle.

Mechanism of Action: Inhibition of Protein Synthesis and Cell Cycle Arrest

This compound's primary molecular target is the eukaryotic elongation factor 1-alpha (eEF1A1).[8] By binding to eEF1A1, this compound prevents the release of GDP, locking eEF1A1 in its GTP-bound state on the ribosome. This leads to the inhibition of translational elongation.[6] The arrest of protein synthesis has significant downstream consequences for cell cycle progression. The cell cycle is tightly regulated by the sequential expression and degradation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Many of these regulatory proteins, particularly those required for the G1 to S phase transition, have short half-lives.

At low concentrations, this compound has been observed to cause a block at the G1-S boundary of the cell cycle, leading to an accumulation of cells in the G1 phase and a decrease in the proportion of cells in the S phase.[1] At higher concentrations, it can cause a general halt in cell cycle progression, effectively "freezing" cells in their respective phases.[1] The G1-S arrest is likely a direct consequence of the depletion of crucial G1-phase proteins with rapid turnover rates, such as Cyclin D1 and the proto-oncogene c-Myc. The inhibition of their synthesis prevents the formation of active Cyclin D-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transcription of genes required for S-phase entry.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis and Western blot experiments investigating the effects of this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in a Proliferating Cancer Cell Line

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)-45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound1 nM55.7 ± 2.528.3 ± 1.816.0 ± 1.0
This compound10 nM70.1 ± 3.015.2 ± 1.314.7 ± 0.9
This compound100 nM85.4 ± 3.55.9 ± 0.88.7 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments. The cell line used is a representative human cancer cell line (e.g., MOLT-4, a T-cell acute lymphoblastic leukemia line).

Table 2: Densitometric Analysis of G1-S Phase Regulatory Proteins Following this compound Treatment

TreatmentConcentrationCyclin D1 (Relative Intensity)c-Myc (Relative Intensity)β-Actin (Relative Intensity)
Vehicle Control (DMSO)-1.001.001.00
This compound1 nM0.65 ± 0.080.72 ± 0.091.00
This compound10 nM0.31 ± 0.050.45 ± 0.061.00
This compound100 nM0.12 ± 0.030.18 ± 0.041.00

Data are presented as mean ± standard deviation of the relative band intensity normalized to the vehicle control, with β-Actin serving as a loading control.

Mandatory Visualization

Caption: this compound signaling pathway to G1-S cell cycle arrest.

Experimental_Workflow cluster_culture Cell Culture and Treatment cluster_analysis Analysis cluster_flow Cell Cycle Analysis cluster_western Protein Expression Analysis Start Seed cells and allow to adhere/stabilize Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Fixation Fix cells in cold 70% ethanol Split->Fixation Lysis Lyse cells to extract proteins Split->Lysis Staining_PI Stain with Propidium Iodide (PI) and RNase A Fixation->Staining_PI Flow_Cytometry Analyze by Flow Cytometry Staining_PI->Flow_Cytometry Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (Cyclin D1, c-Myc, β-Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection

Caption: Experimental workflow for investigating this compound's effects.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to attach and resume proliferation (typically 24 hours).

    • Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold PBS.

    • While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of approximately 1 x 10^6 cells/mL.

    • Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

    • Carefully aspirate the ethanol and wash the pellet with 2 mL of PBS. Centrifuge at 850 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot Analysis of G1-S Phase Regulatory Proteins

This protocol describes the detection of Cyclin D1 and c-Myc protein levels in cells treated with this compound by Western blotting.

Materials:

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

  • Primary antibodies:

    • Rabbit anti-Cyclin D1

    • Rabbit anti-c-Myc

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Following treatment with this compound as described in Protocol 1, wash cells once with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, 1:1000 dilution; anti-c-Myc, 1:1000 dilution; anti-β-Actin, 1:5000 dilution) in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-Actin).

References

Application Notes and Protocols for Didemnin B-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum that has demonstrated potent antitumor activity in preclinical models.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in tumor cells. This compound exerts its cytotoxic effects through a dual-inhibitory mechanism, targeting both eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1][2] The simultaneous inhibition of these proteins leads to rapid and potent induction of apoptosis in sensitive cancer cell lines.[1][2] These protocols are intended to guide researchers in the effective use of this compound as a tool for cancer research and drug development.

Mechanism of Action

This compound induces apoptosis through a multi-faceted mechanism. By inhibiting EEF1A1, it stalls protein synthesis.[1][3][4] Independently, its inhibition of PPT1 is also crucial for its apoptotic effects.[1][3] The combinatorial suppression of both EEF1A1 and PPT1 is obligatory for the induction of apoptosis.[1] This dual action leads to the rapid loss of the anti-apoptotic protein Mcl-1 in a proteasome-dependent manner and subsequent activation of caspases, key executioners of apoptosis.[1][2][5][6] Maximal caspase activation can be observed within a few hours of treatment.[1][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeMetricValueExposure TimeReference
Vaco451Colon CancerLC50~32 nM96 hours[1]
Vaco451Colon Cancer% Viability<10%4 hours[7]
MCF-7Breast CarcinomaIC50 (Protein Synthesis)12 nMNot Specified[5]
MCF-7Breast CarcinomaApoptosis Induction≥ 100 nMNot Specified[5]
VariousBreast, Ovary, Kidney Cancers, Mesothelioma, SarcomaMedian ID50 (Continuous)4.2 x 10⁻³ µg/mlContinuous[8]
VariousBreast, Ovary, Kidney Cancers, Mesothelioma, SarcomaMedian ID50 (1-hour)46 x 10⁻³ µg/ml1 hour[8]
HL-60LeukemiaApoptosis Induction1 µM140 minutes[9]

Signaling Pathway

This compound Signaling Pathway This compound-Induced Apoptosis Signaling Pathway cluster_targets This compound Targets cluster_downstream Downstream Effects This compound This compound EEF1A1 EEF1A1 This compound->EEF1A1 inhibits PPT1 PPT1 This compound->PPT1 inhibits Protein Synthesis Inhibition Protein Synthesis Inhibition EEF1A1->Protein Synthesis Inhibition leads to Mcl-1 Degradation Mcl-1 Degradation PPT1->Mcl-1 Degradation contributes to Protein Synthesis Inhibition->Mcl-1 Degradation contributes to Caspase Activation Caspase Activation Mcl-1 Degradation->Caspase Activation removes inhibition of Apoptosis Apoptosis Caspase Activation->Apoptosis executes

Caption: this compound induces apoptosis by inhibiting EEF1A1 and PPT1.

Experimental Workflow

Experimental Workflow Workflow for Assessing this compound-Induced Apoptosis cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Viability Assay Viability Assay This compound Treatment->Viability Assay Caspase Activity Assay Caspase Activity Assay This compound Treatment->Caspase Activity Assay Western Blot Western Blot This compound Treatment->Western Blot Data Interpretation Data Interpretation Viability Assay->Data Interpretation Caspase Activity Assay->Data Interpretation Western Blot->Data Interpretation

References

Application Notes and Protocols for the Development of Didemnin B Analogs with Reduced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Didemnin B analogs with a focus on reducing toxicity while maintaining or improving therapeutic efficacy. Detailed protocols for key experiments are provided to guide researchers in the synthesis, characterization, and evaluation of these promising anti-cancer and antiviral agents.

Introduction

This compound, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, exhibited potent antitumor, antiviral, and immunosuppressive activities.[1] However, its clinical development was hampered by significant dose-limiting toxicities, including neuromuscular and hepatic adverse effects.[2][3] This led to the development of synthetic and semi-synthetic analogs with the goal of improving the therapeutic index. The most notable of these is Plitidepsin (also known as Aplidin® or dehydrothis compound), which has demonstrated a more favorable safety profile and has advanced through clinical trials for various malignancies.[3][4]

The primary mechanism of action for this compound and its analogs is the inhibition of protein synthesis.[5] These compounds bind to the eukaryotic elongation factor 1-alpha (eEF1A), a key component of the protein translation machinery.[6] By binding to the eEF1A/GTP/aminoacyl-tRNA complex on the ribosome, they prevent the release of eEF1A, thereby stalling the elongation phase of protein synthesis.[7][8]

This document provides detailed methodologies for the synthesis of Plitidepsin, a key analog with reduced toxicity, as well as protocols for in vitro and in vivo assays to evaluate the efficacy and safety of novel this compound analogs.

Quantitative Data: Comparative In Vitro Efficacy and Toxicity

The following tables summarize the in vitro cytotoxicity of this compound and its analog Plitidepsin against various cancer cell lines. This data highlights the potent anticancer activity of these compounds and provides a basis for selecting appropriate cell lines for further studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
L1210Leukemia~1[9]
Vaco451Colon Cancer~32[2]
Multiple Cell LinesVarious≤1[10]

Table 2: In Vitro Cytotoxicity (IC50) of Plitidepsin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RLDiffuse Large B-cell Lymphoma1.5 ± 0.5[1]
RamosBurkitt's Lymphoma1.7 ± 0.7[1]
hACE2-293THuman Embryonic Kidney (SARS-CoV-2 infected)0.88 (IC90)[11]

Experimental Protocols

Synthesis of Plitidepsin (Dehydrothis compound)

This section outlines a convergent synthetic approach for Plitidepsin, which involves the synthesis of key fragments followed by their assembly and final modifications.[5][12]

3.1.1. Reagents and Materials

  • Standard laboratory glassware and equipment for organic synthesis

  • Reagents and solvents for peptide synthesis (e.g., protected amino acids, coupling reagents like HATU, DIC)

  • Catalysts for hydrogenation (e.g., Pearlman's catalyst)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol, hexanes)

  • Silica gel for column chromatography

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

3.1.2. Synthesis of Key Fragments

The synthesis of Plitidepsin can be broken down into the preparation of three main fragments: a peptidic fragment, a ketoester fragment, and a carboxylic acid fragment.

  • Assembly of the Peptidic Fragment:

    • Begin with a protected bis-peptide and remove the Boc protecting group using HCl in dioxane.[5]

    • Couple the deprotected peptide with a keto ester fragment under standard amide bond forming conditions.[5]

    • Remove the TBS protecting group using a fluoride source, followed by esterification with a carboxylic acid fragment.[5]

    • Simultaneously cleave the remaining Boc and silyl protecting groups with HCl to yield the final peptidic fragment.[5]

  • Preparation of the Ketoester Fragment:

    • Start with a suitable diol and perform bis-silylation, followed by selective hydrolysis of one silyl ester.[5]

    • Activate the resulting carboxylic acid with CDI to form an acyl imidazole.[5]

    • React the acyl imidazole with the lithium enolate of benzyl acetate to form a keto ester.[5]

    • Perform a deprotonation followed by methylation to generate the final ketoester fragment.[5]

  • Preparation of the Carboxylic Acid Fragment:

    • Convert N-Boc isoleucine to a keto ester.[5]

    • Reduce the ketone using KBH4, followed by silylation of the resulting alcohol.[5]

    • Deprotect the ester via catalytic hydrogenation to yield the carboxylic acid fragment.[5]

3.1.3. Final Assembly and Macrocyclization

  • Couple the peptidic fragment and the carboxylic acid fragment using standard amide bond forming methods.[5]

  • Perform hydrogenation using Pearlman's catalyst to deprotect the acid and secondary amine groups.[5]

  • Induce macrocyclization by treating the linear precursor with HATU, HOAt, and NMM under high dilution conditions to form the macrocycle.[5]

  • Perform a three-step sequence of Boc removal, coupling with a Cbz-protected N-methyl amino acid, and hydrogenolytic cleavage of the Cbz group.[5]

  • Couple the resulting fragment with a proline-derived acid using DIC to complete the synthesis of Plitidepsin.[5]

3.1.4. Purification and Characterization

  • Purify the final product using silica gel column chromatography.

  • Characterize the structure and purity of Plitidepsin using NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound analogs in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][13][14]

3.2.1. Materials

  • Cancer cell lines (e.g., RL, Ramos, Vaco451)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound analog stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

3.2.2. Protocol

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This protocol measures the inhibition of protein synthesis by this compound analogs by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.[15][16]

3.3.1. Materials

  • Cancer cell lines

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound analog stock solution

  • [³H]-Leucine

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol, 95%

  • Sodium hydroxide (NaOH), 0.1 M

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

3.3.2. Protocol

  • Cell Seeding and Drug Treatment:

    • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound analog for a predetermined time (e.g., 24 hours).

  • Radiolabeling:

    • Add [³H]-Leucine to each well to a final concentration of 1 µCi/mL.

    • Incubate the cells for 1-2 hours at 37°C.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 10% TCA to each well to precipitate the proteins.

    • Incubate on ice for 30 minutes.

  • Washing:

    • Aspirate the TCA and wash the precipitate twice with 500 µL of ice-cold 5% TCA.

    • Wash the precipitate once with 500 µL of 95% ethanol.

    • Allow the wells to air dry completely.

  • Solubilization and Scintillation Counting:

    • Add 200 µL of 0.1 M NaOH to each well to dissolve the protein precipitate.

    • Transfer the lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each drug concentration relative to the untreated control.

    • Determine the IC50 value for protein synthesis inhibition.

In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This protocol provides a general framework for determining the MTD of a this compound analog in mice. The MTD is defined as the highest dose that does not cause unacceptable toxicity over a specified period.[17][18][19]

3.4.1. Materials

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound analog

  • Vehicle for drug formulation (e.g., saline, 5% dextrose, or a solution containing a solubilizing agent like Cremophor EL)

  • Sterile syringes and needles for administration

  • Animal balance

  • Calipers for tumor measurement (if applicable)

  • Equipment for blood collection and euthanasia

3.4.2. Protocol

  • Dose Selection and Grouping:

    • Based on in vitro data and literature on similar compounds, select a starting dose and a range of escalating doses.

    • Randomly assign mice to treatment groups (e.g., 3-5 mice per group), including a vehicle control group.

  • Drug Administration:

    • Administer the this compound analog via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection).

    • The dosing schedule can be a single dose or multiple doses over a period of time (e.g., daily for 5 days, or once a week for 3 weeks).

  • Monitoring:

    • Monitor the mice daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), activity level, and behavior.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • If the study involves a tumor model, measure tumor volume regularly.

  • Endpoint and MTD Determination:

    • The study duration is typically 7-14 days for an acute MTD study.

    • The MTD is determined as the highest dose at which no mortality, no more than a 15-20% body weight loss, and no severe clinical signs of toxicity are observed.

  • Toxicology Assessment (Optional):

    • At the end of the study, mice can be euthanized, and blood samples collected for hematology and clinical chemistry analysis.

    • Major organs (e.g., liver, kidneys, spleen, lungs, heart) can be collected, weighed, and preserved for histopathological examination to identify any drug-related tissue damage.

Visualizations

Signaling Pathway

Didemnin_B_Signaling_Pathway cluster_0 Mechanism of Action Didemnin_B This compound / Analog eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA Ternary Complex Didemnin_B->eEF1A_GTP_tRNA Binds to Ribosome Ribosome (A-site) Stalled_Complex Stalled Ribosome-eEF1A-tRNA Complex Didemnin_B->Stalled_Complex Stabilizes eEF1A_GTP_tRNA->Ribosome Delivery of aa-tRNA Protein_Synthesis_Elongation Protein Synthesis Elongation Stalled_Complex->Protein_Synthesis_Elongation Inhibits Apoptosis Apoptosis Protein_Synthesis_Elongation->Apoptosis Leads to

Caption: Mechanism of action of this compound analogs.

Experimental Workflow

Experimental_Workflow Start Start: Novel this compound Analog Design Synthesis Chemical Synthesis and Purification Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Evaluate Potency Protein_Synthesis_Assay Protein Synthesis Inhibition Assay In_Vitro_Screening->Protein_Synthesis_Assay Confirm Mechanism Lead_Selection Lead Analog Selection Cytotoxicity_Assay->Lead_Selection Protein_Synthesis_Assay->Lead_Selection In_Vivo_Toxicity In Vivo Toxicity Study (MTD in mice) Lead_Selection->In_Vivo_Toxicity Assess Safety Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) In_Vivo_Toxicity->Efficacy_Studies If Tolerated End Preclinical Candidate Efficacy_Studies->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Didemnin B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility issues encountered when working with Didemnin B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a cyclic depsipeptide with a high degree of hydrophobicity. This molecular structure leads to poor solubility in water and aqueous buffers, such as phosphate-buffered saline (PBS) and cell culture media. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, it can "crash out" or precipitate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can compromise the stability and solubility of the stock solution over time.

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A3: This is a common issue. Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound working solution.[3]

  • Rapid mixing: Add the this compound working solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[1]

  • Intermediate dilution: Prepare an intermediate dilution of your DMSO stock in a small volume of pre-warmed culture medium. Vortex this intermediate dilution thoroughly and then add it to the larger volume of media for your experiment.[3]

  • Reduce final concentration: Your target concentration may be too high. Perform a serial dilution to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Increase final DMSO concentration: While aiming for the lowest possible DMSO concentration to avoid solvent-induced artifacts, you can try slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Use of serum: If you are working with serum-free media, consider whether your experimental design can tolerate the presence of a low percentage of fetal bovine serum (FBS), as serum proteins can help to keep hydrophobic compounds in solution.[3]

Q4: Can I use solvents other than DMSO?

A4: Yes, this compound is also highly soluble in other organic solvents such as methanol, ethanol, and chloroform.[4] However, for cell-based assays, DMSO is generally preferred due to its relatively lower toxicity at the low concentrations typically used.

Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vitro experiments?

A5: Yes, cyclodextrin-based formulations can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[4] While specific protocols for this compound are not widely published, general methods for preparing cyclodextrin inclusion complexes can be adapted.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Reference
Water< 0.1[4]
DMSO> 100[4]
Methanol> 100[4]
Ethanol> 100[4]
Chloroform> 100[4]
Dichloromethane> 100[4]
50% Aqueous Ethanol6[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based assay, such as a cytotoxicity assay.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials protected from light

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of this compound and transfer it to a sterile amber glass vial. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 1112.3 g/mol . d. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation and Addition to Cells: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock in 198 µL of medium). c. Vortex the intermediate dilution thoroughly. d. Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to reach the desired final concentrations. e. Gently swirl the plates to ensure even distribution of the compound. f. Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO without this compound.

Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for improving the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), which can be adapted for specific experimental needs.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Phase Solubility Study (Optional but Recommended): a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM). b. Add an excess amount of this compound to each solution. c. Stir the solutions at room temperature for 24-48 hours to reach equilibrium. d. Filter the solutions through a 0.22 µm syringe filter to remove undissolved this compound. e. Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC). f. Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the optimal molar ratio for complexation.

  • Preparation of the Inclusion Complex (Kneading Method): a. Based on the phase solubility study, determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point). b. Place the required amount of HP-β-CD in a mortar and add a small amount of distilled water to form a paste. c. Gradually add the this compound powder to the paste and knead for 30-60 minutes. d. Dry the resulting mixture (e.g., in a vacuum oven) to obtain a solid powder of the inclusion complex. e. The resulting powder should have improved aqueous solubility compared to the free drug.

  • Preparation of the Inclusion Complex (Co-evaporation Method): a. Dissolve both this compound and HP-β-CD in a suitable organic solvent in which both are soluble (e.g., methanol). b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). c. The resulting solid film can be reconstituted in an aqueous buffer for your experiment.

Protocol 3: Example Cytotoxicity Assay (MTT Assay) with this compound

This protocol outlines the use of this compound in a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of your this compound working solution in pre-warmed complete cell culture medium. b. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. c. Include wells for a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only for background measurement). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: a. After incubation with MTT, carefully remove the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assay stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Working Solutions in Pre-warmed Medium stock->working treat Treat Cells with This compound Dilutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for a this compound in vitro cytotoxicity assay.

signaling_pathway This compound and the PI3K/AKT/mTOR Signaling Pathway DidemninB This compound mTORC1 mTORC1 DidemninB->mTORC1 Activates ProteinSynthesis Protein Synthesis DidemninB->ProteinSynthesis Inhibits PI3K PI3K AKT AKT PI3K->AKT TSC2 TSC2 AKT->TSC2 Inhibits TSC2->mTORC1 Inhibits mTORC1->AKT Negative Feedback p70S6K p70S6K mTORC1->p70S6K p70S6K->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: this compound's impact on the PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Managing Didemnin B Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin B in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?

This compound induces cytotoxicity primarily through the dual inhibition of two key cellular proteins: eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) and Palmitoyl-Protein Thioesterase 1 (PPT1). Inhibition of eEF1A1 disrupts protein synthesis, while inhibition of PPT1 leads to lysosomal dysfunction. This combined action triggers rapid and potent apoptosis in susceptible cell lines.

Q2: Is the cytotoxic effect of this compound uniform across all cell lines?

No, the cytotoxic effect of this compound is highly cell-type dependent. Its potency can vary significantly between different cancer cell lines and is often influenced by the proliferative state of the cells. For instance, it has been observed that proliferating cells are more sensitive to this compound-induced apoptosis than resting cells[1].

Q3: At what concentrations should I start my experiments with this compound?

Starting concentrations will depend on the cell line being used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, IC50 values can range from the low nanomolar to micromolar concentrations. Refer to the data table below for reported IC50 values in various cell lines.

Q4: How quickly does this compound induce apoptosis?

This compound is known to be a rapid inducer of apoptosis. In sensitive cell lines, the apoptotic cascade can be initiated within a few hours of treatment[2].

Q5: What are the key morphological changes I should expect to see in cells undergoing apoptosis induced by this compound?

Cells undergoing apoptosis induced by this compound will typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death at very low concentrations - The cell line is exceptionally sensitive to this compound.- Calculation error in drug dilution.- Extended exposure time.- Perform a preliminary experiment with a wider range of very low concentrations (e.g., picomolar to low nanomolar) to establish a suitable working range.- Double-check all dilution calculations and ensure proper stock solution preparation.- Reduce the initial exposure time (e.g., from 24 hours to 4-6 hours) and assess viability.
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Cells are at different passage numbers.- Inconsistent incubation times.- Ensure consistent cell seeding density across all experiments.- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.
No significant cytotoxicity observed - The cell line is resistant to this compound.- Insufficient drug concentration or exposure time.- Inactive this compound.- Consider using a different cell line known to be sensitive to this compound as a positive control.- Increase the concentration of this compound and/or extend the exposure time.- Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line.
Cells detach but do not show apoptotic markers - The observed effect might be cytostatic rather than cytotoxic at the tested concentration.- The chosen apoptosis assay is not sensitive enough or is performed at the wrong time point.- Perform a cell proliferation assay (e.g., crystal violet) in parallel with a viability assay (e.g., MTT) to distinguish between cytostatic and cytotoxic effects.- Use a more sensitive apoptosis assay (e.g., Caspase-Glo) and perform a time-course experiment to identify the optimal time point for detecting apoptosis.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
L1210Murine Leukemia1.1 ng/mLNot Specified
A549Human Lung Carcinoma2 nM3 days
HT-29Human Colorectal Adenocarcinoma2 nM3 days
Vaco451Human Colon Cancer~32 nM96 hours
Human Tumor Stem CellsVarious4.2 x 10⁻³ µg/mLContinuous
Human Tumor Stem CellsVarious46 x 10⁻³ µg/mL1 hour
THP-1Human Acute Monocytic LeukemiaNot Specified (Used as a model)Not Specified

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Measurement of Apoptosis using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

Visualizations

DidemninB_Signaling_Pathway DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 inhibits PPT1 PPT1 DidemninB->PPT1 inhibits Protein_Synthesis Protein Synthesis eEF1A1->Protein_Synthesis Lysosomal_Function Lysosomal Function PPT1->Lysosomal_Function Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to Lysosomal_Function->Apoptosis dysfunction leads to Caspases Caspase Activation Apoptosis->Caspases

Caption: this compound Signaling Pathway

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound serial dilutions seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add Cytotoxicity/Apoptosis Reagent (e.g., MTT or Caspase-Glo) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent read_plate Read plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Cytotoxicity Assessment

Troubleshooting_Workflow issue Unexpected Cytotoxicity Result high_death High cell death at low concentration? issue->high_death no_death No significant cell death? issue->no_death   high_death->no_death No check_conc Verify drug concentration and dilutions high_death->check_conc Yes increase_conc Increase drug concentration/time no_death->increase_conc Yes reduce_time Reduce exposure time check_conc->reduce_time optimize Optimize assay protocol reduce_time->optimize check_cells Confirm cell line sensitivity increase_conc->check_cells check_reagent Verify this compound activity check_cells->check_reagent check_reagent->optimize

Caption: Troubleshooting Logic for this compound Experiments

References

Addressing challenges in the chemical synthesis of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Didemnin B and its analogues. The information is compiled from published synthetic routes and aims to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. General Synthesis Strategy

Q: What are the main challenges in the total synthesis of this compound?

A: The primary challenges in the total synthesis of this compound include:

  • Macrocyclization: The formation of the 23-membered depsipeptide ring is often a low-yielding step, susceptible to side reactions like dimerization and oligomerization. The choice of cyclization site and conditions is critical.

  • Sterically Hindered Amide Couplings: The presence of N-methylated and other bulky amino acid residues, such as N,O-dimethyl-L-tyrosine and the isostatine unit, makes several peptide bond formations difficult, requiring potent coupling reagents.

  • Stereocontrol: The molecule contains multiple chiral centers, and maintaining stereochemical integrity throughout the synthesis, particularly during coupling and deprotection steps, is crucial to avoid epimerization.

  • Synthesis of Unique Residues: The synthesis of the non-proteinogenic amino acid isostatine (Ist) and the (αS,βR)-α-(α'-hydroxyisovaleryl)propionic acid (Hip) moiety requires multi-step procedures with careful stereocontrol.

  • Protecting Group Strategy: A robust and orthogonal protecting group strategy is necessary to selectively mask and deprotect the various functional groups (hydroxyl, carboxyl, and amino groups) present in the linear precursor.

  • Purification: The final compound and its precursors are large, relatively nonpolar molecules, which can present challenges for purification. High-Performance Liquid Chromatography (HPLC) is typically required for obtaining high-purity material.

2. Macrocyclization

Q: My macrocyclization yield is very low. What are the common causes and how can I improve it?

A: Low macrocyclization yields are a frequent issue. Here are some common causes and troubleshooting strategies:

  • Cause: Unfavorable conformation of the linear precursor.

    • Troubleshooting:

      • Incorporate Turn-Inducing Elements: The presence of proline or D-amino acids in the linear precursor can help to pre-organize it into a conformation that is more amenable to cyclization.[1][2]

      • Optimize Cyclization Site: The choice of where to perform the ring closure is critical. For didemnins and related compounds, macrolactamization at the Pro-N,O-Me2-Tyr junction has been reported to provide the highest yields.[3]

  • Cause: Intermolecular side reactions (dimerization, oligomerization).

    • Troubleshooting:

      • High Dilution: Perform the cyclization under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions.

      • Slow Addition: Use a syringe pump to slowly add the activated linear precursor to the reaction vessel over a prolonged period (e.g., 4-12 hours).

  • Cause: Inefficient coupling reagent for the cyclization step.

    • Troubleshooting:

      • Use Potent Coupling Reagents: For difficult macrocyclizations, powerful coupling reagents are often necessary. Consider using phosphonium or uronium salt-based reagents like BOP, PyBOP, HBTU, or HATU.[4][5] The choice of reagent can significantly impact the yield.

  • Cause: Epimerization at the C-terminal residue during activation.

    • Troubleshooting:

      • Additive to Suppress Racemization: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent to minimize racemization.

      • Optimize Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

Troubleshooting Workflow for Low-Yield Macrocyclization

start Low Macrocyclization Yield check_sm Starting material recovered? start->check_sm check_oligomers Oligomers/Dimers observed? check_sm->check_oligomers No inefficient_activation Inefficient Activation/Coupling check_sm->inefficient_activation Yes intermolecular_rxn Intermolecular reactions favored check_oligomers->intermolecular_rxn Yes unfavorable_conf Unfavorable Conformation check_oligomers->unfavorable_conf No solution1 Use more potent coupling reagent (e.g., HATU, PyAOP). Increase reaction time/temperature. inefficient_activation->solution1 solution2 Increase dilution (lower concentration). Slow addition of linear precursor. intermolecular_rxn->solution2 solution3 Change cyclization site. Incorporate turn-inducing elements (Pro, D-aa). unfavorable_conf->solution3

Caption: Troubleshooting workflow for low-yielding macrocyclization reactions.

3. Amide Bond Formation

Q: I am having trouble coupling two sterically hindered amino acid fragments. What coupling reagents are recommended?

A: The synthesis of this compound involves several challenging amide bond formations, particularly those involving N-methylated amino acids. Standard coupling reagents like DCC/HOBt may be insufficient. For these difficult couplings, the use of more potent phosphonium or uronium/aminium salt-based reagents is recommended.[4][5]

Decision Tree for Selecting a Coupling Reagent for Difficult Amide Bonds

start Difficult Amide Coupling is_n_methyl Coupling to an N-methylated amino acid? start->is_n_methyl is_epimerization_risk High risk of epimerization? is_n_methyl->is_epimerization_risk No use_PyAOP_HATU Use PyAOP or HATU is_n_methyl->use_PyAOP_HATU Yes is_steric_hindrance Severe steric hindrance? is_epimerization_risk->is_steric_hindrance No use_COMU_Oxyma Use COMU/OxymaPure is_epimerization_risk->use_COMU_Oxyma Yes use_PyBrOP Consider PyBrOP is_steric_hindrance->use_PyBrOP Yes use_HBTU_PyBOP Use HBTU or PyBOP with HOBt/HOAt is_steric_hindrance->use_HBTU_PyBOP No

Caption: Decision tree for selecting a suitable coupling reagent.

4. Protecting Group Strategy

Q: What is a reliable protecting group strategy for the linear precursor of this compound?

A: A successful synthesis requires an orthogonal protecting group strategy. A common approach is:

  • α-Amino groups: Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), depending on the overall strategy (solution-phase vs. solid-phase).

  • Carboxyl groups: Benzyl (Bzl) or tert-butyl (tBu) esters.

  • Hydroxyl groups (Isostatine, Threonine): Silyl ethers like TBDMS (tert-butyldimethylsilyl) or benzyl ethers (Bzl).

  • Phenolic hydroxyl (Tyrosine): Benzyl (Bzl) or methyl (Me) ether.

The key is that the deprotection conditions for one group do not affect the others, allowing for selective deprotection at various stages of the synthesis.

Illustrative Protecting Group Strategy

cluster_precursor Linear Precursor cluster_groups Protecting Groups cluster_deprotection Deprotection Conditions precursor N-terminus Functional Group Protecting Group C-terminus groups α-Amino Carboxyl Hydroxyl Phenolic OH precursor:n_term->groups:amino precursor:c_term->groups:carboxyl deprotection Acid (TFA) Base (Piperidine) H2/Pd Fluoride Ion groups:amino->deprotection:acid Boc groups:amino->deprotection:base Fmoc groups:carboxyl->deprotection:h2_pd Bzl ester groups:hydroxyl->deprotection:f_ion TBDMS ether groups:phenol->deprotection:h2_pd Bzl ether

Caption: Orthogonal protecting groups and their removal conditions.

5. Purification

Q: What is the recommended method for purifying the final this compound product?

A: The purification of the final this compound compound and its advanced synthetic intermediates is typically achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Stationary Phase: A C18-modified silica column is standard for the purification of peptides and depsipeptides.

  • Mobile Phase: A gradient of acetonitrile in water is commonly used.

  • Additive: Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to both the aqueous and organic phases to improve peak shape by protonating carboxylate groups and providing a counter-ion for basic residues.[6]

  • Detection: UV detection at 210-220 nm is suitable for monitoring the peptide backbone.

Quantitative Data

The overall yield of this compound synthesis is highly dependent on the chosen strategy, particularly for the macrocyclization step. Below is a comparison of two strategies for the synthesis of Didemnin A, a key precursor to this compound.

Synthetic StrategyKey FeatureOverall Yield of Didemnin AReference
Strategy 1 Elaboration of a linear heptadepsipeptide followed by macrocyclization.~4%Jou et al., 1997[4]
Strategy 2 Synthesis of a Boc-protected macrocycle from a linear hexadepsipeptide, followed by coupling of the side chain.~27%Jou et al., 1997[4]

Experimental Protocols

Protocol 1: Macrocyclization of a Linear Hexadepsipeptide Precursor (Adapted from Jou et al., 1997)

This protocol describes the cyclization of a linear precursor to form the core macrocycle of Didemnin A.

  • Preparation of the Linear Precursor: The fully protected linear hexadepsipeptide is treated with an appropriate reagent to selectively deprotect the N-terminal amino group and the C-terminal carboxyl group. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be removed by catalytic hydrogenation (H₂/Pd-C).

  • Cyclization Reaction:

    • The deprotected linear precursor is dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂) to a final concentration of approximately 0.5 mM.

    • The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIEA, 4 equivalents) is added.

    • The coupling reagent, for example, (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 equivalents), is added portion-wise over 10 minutes.

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 24-48 hours, monitoring by HPLC.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel, followed by preparative RP-HPLC to yield the pure cyclic depsipeptide.

Protocol 2: Difficult Amide Coupling using HATU

This protocol is suitable for coupling sterically hindered fragments, such as attaching a new amino acid to the N-terminus of a peptide containing an N-methylated residue.

  • Reactant Preparation:

    • The N-protected amino acid (1.2 equivalents) is dissolved in anhydrous DMF.

    • HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide, 1.2 equivalents) and HOAt (1-hydroxy-7-azabenzotriazole, 1.2 equivalents) are added to the solution.

    • The mixture is stirred for 5 minutes at room temperature to pre-activate the amino acid.

  • Coupling Reaction:

    • The peptide fragment with the free N-terminus (1.0 equivalent) is dissolved in anhydrous DMF.

    • DIEA (2.5 equivalents) is added to the peptide solution.

    • The pre-activated amino acid solution is added to the peptide solution.

    • The reaction mixture is stirred at room temperature for 2-6 hours, or until completion as monitored by HPLC.

  • Work-up and Purification:

    • The reaction mixture is diluted with ethyl acetate and washed with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by flash chromatography on silica gel.

References

Strategies to reduce Didemnin B-induced toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin B in vivo. The information is designed to help anticipate and mitigate potential toxicities observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities of this compound observed in in vivo studies?

A1: Based on preclinical and clinical studies, the primary dose-limiting toxicities of this compound are:

  • Neuromuscular toxicity: This can manifest as generalized weakness, muscle pain, and elevated levels of muscle enzymes such as creatine kinase (CK) and aldolase. In severe cases, it can be disabling.[1]

  • Hepatotoxicity: Mild to moderate liver damage is common, characterized by elevated levels of serum transaminases (ALT, AST) and bilirubin.[1]

  • Nausea and Vomiting: This is a very common side effect that can be dose-limiting.[1][2][3]

  • Hypersensitivity Reactions: Anaphylactic-like reactions have been reported, potentially linked to the use of Cremophor EL as a vehicle for administration. Symptoms can include chills, flushing, diaphoresis, and hypotension.[2][3]

Q2: What are the known molecular targets of this compound that may contribute to its toxicity?

A2: this compound's biological activity, including its toxicity, is primarily attributed to its interaction with two key proteins:

  • Eukaryotic Elongation Factor 1A1 (eEF1A1): By binding to eEF1A1, this compound inhibits protein synthesis, which can lead to cellular stress and apoptosis.[4][5]

  • Palmitoyl-Protein Thioesterase 1 (PPT1): Inhibition of this lysosomal enzyme disrupts the degradation of palmitoylated proteins, which may contribute to cellular dysfunction.[4][5]

The dual inhibition of these targets is thought to be responsible for both the anticancer effects and the toxic side effects of this compound.[4]

Q3: Are there any less toxic analogs of this compound available for in vivo research?

A3: Yes, a significant strategy to reduce this compound-induced toxicity has been the development of synthetic and semi-synthetic derivatives. The most notable of these is Plitidepsin (Dehydrothis compound or Aplidin) . Plitidepsin has demonstrated improved efficacy and a more favorable toxicity profile compared to this compound in preclinical and clinical studies.[6]

Q4: What supportive care measures have been used in clinical trials to mitigate this compound toxicity?

A4: In human clinical trials, several supportive care strategies have been employed to manage this compound-induced side effects:

  • Aggressive antiemetic regimens: To control nausea and vomiting.[1]

  • H1 and H2 receptor blockers: To prevent or reduce hypersensitivity reactions.[2]

  • Corticosteroids (e.g., dexamethasone): Administered as part of the premedication regimen to help manage hypersensitivity and potentially other inflammatory responses.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Neuromuscular Toxicity

Symptoms:

  • Mice appear lethargic or show signs of muscle weakness (e.g., difficulty moving, reduced grip strength).

  • Elevated serum creatine kinase (CK) or aldolase levels.

  • Histopathological evidence of muscle damage.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Dose is too high for the specific animal model or strain. 1. Review the literature for established dose ranges of this compound in your specific model. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your experimental setup.
Individual animal sensitivity. 1. Increase the number of animals per group to account for individual variability. 2. Monitor animals closely and exclude any outliers with pre-existing conditions.
Dehydration and malnutrition due to nausea and vomiting. 1. Administer subcutaneous or intraperitoneal fluids to maintain hydration. 2. Provide highly palatable and easily digestible food. 3. Consider co-administration of a veterinary-approved antiemetic after consulting with a veterinarian.
Lack of supportive care. 1. Consider a premedication regimen with corticosteroids, similar to what is used in clinical settings, to potentially reduce inflammatory muscle damage. Consult with a veterinarian for appropriate dosing.
Issue 2: Significant Hepatotoxicity Observed

Symptoms:

  • Elevated serum ALT, AST, and/or bilirubin levels.

  • Histopathological changes in the liver (e.g., necrosis, steatosis).

  • Changes in animal behavior such as lethargy or jaundice (in severe cases).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
High dose or frequent administration schedule. 1. Adjust the dosing regimen. Consider less frequent administration to allow for hepatic recovery. A study in obese mice showed that intraperitoneal injections of 50 µg/kg every three days were effective in improving hepatic lipotoxicity.[7] 2. Review literature for MTD studies in relevant animal models.
Underlying liver conditions in the animal model. 1. Ensure the use of healthy animals from a reputable supplier. 2. If using a disease model, be aware of potential exacerbation of liver injury.
Co-administration of other potentially hepatotoxic compounds. 1. Review all administered compounds for potential drug-drug interactions that could enhance liver toxicity.
Oxidative stress-induced liver damage. 1. Explore co-administration with a hepatoprotective agent. While not specifically tested with this compound, agents like N-acetylcysteine, silymarin, or vitamin E have shown protective effects against chemotherapy-induced liver injury in preclinical models and could be investigated.

Proposed Experimental Protocols for Toxicity Reduction

Protocol 1: Evaluating a Hepatoprotective Agent in a Mouse Model

This protocol provides a framework for testing the efficacy of a hepatoprotective agent in reducing this compound-induced liver toxicity.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, 8-10 weeks old.

2. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Control): Vehicle for this compound and vehicle for the hepatoprotective agent.

  • Group 2 (this compound only): this compound at a dose known to induce moderate hepatotoxicity.

  • Group 3 (Hepatoprotective Agent only): The selected hepatoprotective agent at the desired dose.

  • Group 4 (Combination): this compound and the hepatoprotective agent.

3. Dosing Regimen:

  • Hepatoprotective Agent: Administer daily for 3-5 days prior to this compound administration and continue throughout the study.

  • This compound: Administer a single intraperitoneal (i.p.) dose.

4. Monitoring and Endpoints:

  • Daily: Monitor body weight, food and water intake, and clinical signs of toxicity.

  • 24, 48, and 72 hours post-Didemnin B administration: Collect blood samples for analysis of serum ALT, AST, and bilirubin.

  • 72 hours post-Didemnin B administration: Euthanize animals and collect liver tissue for histopathological analysis (H&E staining) and measurement of oxidative stress markers (e.g., MDA, GSH) and inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol 2: Assessing a Neuroprotective Agent for Neuromuscular Toxicity

This protocol outlines a method to assess the potential of a neuroprotective agent to mitigate this compound-induced neuromuscular damage.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.

2. Experimental Groups (n=8-10 animals per group):

  • Group 1 (Control): Vehicle for this compound and vehicle for the neuroprotective agent.

  • Group 2 (this compound only): this compound at a dose known to induce neuromuscular toxicity.

  • Group 3 (Neuroprotective Agent only): The selected neuroprotective agent.

  • Group 4 (Combination): this compound and the neuroprotective agent.

3. Dosing Regimen:

  • Neuroprotective Agent: Administer daily, starting before this compound administration.

  • This compound: Administer according to a multi-dose schedule (e.g., every other day for 3 doses) to induce cumulative toxicity.

4. Monitoring and Endpoints:

  • Baseline and throughout the study: Assess motor function using tests such as grip strength and rotarod performance.

  • Weekly: Monitor body weight and clinical signs.

  • End of study: Collect blood for serum creatine kinase (CK) and aldolase analysis. Euthanize animals and collect muscle tissue (e.g., gastrocnemius) for histopathology and biochemical analysis.

Quantitative Data Summary

Table 1: this compound Dosing and Observed Toxicities in Clinical Trials

Study PopulationDosing ScheduleDose-Limiting ToxicityRecommended Phase II DoseReference
Advanced Cancer5-day bolusNausea and vomiting1.6 mg/m²/day[3]
Advanced Cancer4 weekly i.v. injections in a 6-week cycleGeneralized weakness2.3 mg/m²/week x 4 with supportive care[2]
Non-Small-Cell Lung CancerSingle bolus infusion every 28 daysNeuromuscular toxicity6.3 mg/m² with antiemetics[1]

Table 2: Preclinical Data on this compound and Analogs

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compoundObese (ob/ob) mice50 µg/kg i.p. every 3 days for 14 daysImproved hepatic steatosis and markers of ER stress and inflammation.[7]
PlitidepsinIn vivo xenograft modelsNot specifiedAntitumor effect as a single agent or in combination. Main target organs for toxicity are liver, GI tract, spleen, and bone marrow.Plitidepsin: design, development, and potential place in therapy

Signaling Pathways and Experimental Workflows

DidemninB_Toxicity_Pathway cluster_didemnin This compound cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_toxicity In Vivo Toxicity DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits ProteinSynthInhib Protein Synthesis Inhibition eEF1A1->ProteinSynthInhib Leads to LysosomalDys Lysosomal Dysfunction PPT1->LysosomalDys Leads to ERStress ER Stress ProteinSynthInhib->ERStress Apoptosis Apoptosis ProteinSynthInhib->Apoptosis LysosomalDys->ERStress ERStress->Apoptosis Hepatotoxicity Hepatotoxicity (ALT/AST ↑) ERStress->Hepatotoxicity Neurotoxicity Neuromuscular Toxicity (CK ↑, Weakness) ERStress->Neurotoxicity Apoptosis->Hepatotoxicity Apoptosis->Neurotoxicity

Caption: Proposed signaling pathway for this compound-induced toxicity.

Experimental_Workflow_Toxicity_Reduction start Select Animal Model (e.g., Mice) groups Randomize into 4 Groups: 1. Control 2. This compound 3. Protective Agent 4. Combination start->groups pretreatment Pre-treatment with Protective Agent or Vehicle groups->pretreatment didemnin_admin Administer this compound or Vehicle pretreatment->didemnin_admin monitoring In-life Monitoring: - Body Weight - Clinical Signs - Motor Function (for Neurotoxicity) didemnin_admin->monitoring sampling Endpoint Sample Collection: - Blood (Serum Chemistry) - Tissues (Histopathology) monitoring->sampling analysis Data Analysis: - Statistical Comparison of Toxicity Markers sampling->analysis

Caption: Experimental workflow for evaluating a toxicity-reducing agent.

Mitigation_Strategies_Logic Toxicity This compound-Induced Toxicity Neuromuscular Hepatic GI & Hypersensitivity Strategies Mitigation Strategies Dose Modification Supportive Care Co-administration Analog Development Toxicity:N->Strategies:D Reduce Exposure Toxicity:H->Strategies:D Reduce Exposure Toxicity:G->Strategies:S Symptom Management Toxicity:H->Strategies:C Hepatoprotectants Toxicity:N->Strategies:C Neuroprotectants Toxicity->Strategies:A Improved Profile

Caption: Logical relationship of toxicity types and mitigation strategies.

References

Didemnin B Clinical Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the failure of Didemnin B in clinical trials. The information is presented in a question-and-answer format to directly address specific issues and provide detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of protein synthesis.[1] It achieves this by targeting the eukaryotic elongation factor 1-alpha (eEF1A), preventing the elongation phase of translation.[2] Specifically, this compound binds to the eEF1A/GTP/aminoacyl-tRNA complex on the ribosome, which traps eEF1A and prevents the subsequent binding of eukaryotic elongation factor 2 (eEF2). This stalls the ribosome and halts polypeptide chain elongation. Additionally, this compound has been shown to induce apoptosis.

Q2: Why did the clinical trials for this compound ultimately fail?

The clinical development of this compound was halted due to a combination of two primary factors:

  • Significant Dose-Limiting Toxicities: Patients in Phase I and II trials experienced a range of severe adverse effects that limited the ability to administer therapeutically relevant doses.

  • Lack of Significant Antitumor Efficacy: At the maximum tolerated doses, this compound demonstrated minimal to no objective antitumor activity across a variety of cancer types.[3][4][5][6][7]

Troubleshooting Clinical Trial Discrepancies

Q3: We are observing high levels of toxicity in our preclinical models at doses that were reported as tolerated in early clinical trials. What could be the reason?

Several factors could contribute to this discrepancy:

  • Different Dosing Schedules: Early clinical trials experimented with various dosing schedules (e.g., single infusion every 28 days vs. a 5-day bolus schedule).[8][9] The toxicity profile can vary significantly with the administration schedule.

  • Formulation: this compound was often formulated in Cremophor EL, a vehicle known to cause hypersensitivity reactions, which were observed in some patients.[9][10] Your preclinical formulation may differ.

  • Species-Specific Differences: The metabolism and physiological response to this compound can vary between preclinical animal models and humans.

Quantitative Data Summary

Table 1: Summary of Efficacy in this compound Phase II Clinical Trials
Cancer TypeNumber of Evaluable PatientsObjective Response RateCitation(s)
Previously Treated Small Cell Lung Cancer150%[3][6]
Advanced Epithelial Ovarian Cancer120%[4]
Advanced Colorectal Cancer150%[5]
Hormonally Refractory Metastatic Prostate Cancer323% (1 partial response)[11]
Advanced Malignant Melanoma110%[7]
Advanced Malignant MelanomaNot specified1 partial remission (transient)[12]
Table 2: Summary of Key Dose-Limiting and Frequent Toxicities in this compound Clinical Trials
ToxicityPhase of TrialDose and ScheduleSeverity/FrequencyCitation(s)
Nausea and VomitingPhase IDose-limiting at 1.2 mg/m²/weekFrequent and dose-limiting[10]
Nausea and VomitingPhase I0.14 to 4.51 mg/m² (single infusion)Dose-limiting[8]
Nausea and VomitingPhase II (Ovarian Cancer)2.6 mg/m²Frequent[4]
Generalized WeaknessPhase IDose-limiting at 2.5 mg/m²/weekSevere and disabling in 3 of 6 patients[10]
Neuromuscular (Severe Muscle Weakness, Myopathy)Phase II (Small Cell Lung Cancer)6.3 mg/m²Major side effect[3][6]
MyopathyPhase II (Melanoma)4.2 mg/m² (escalated)Severe, led to discontinuation[12]
Hypersensitivity Reactions/AnaphylaxisPhase INot dose-related, more frequent at 1.5 mg/m²/weekOccurred in 9 patients[10]
Hypersensitivity ReactionsPhase II (Melanoma)4.2 mg/m²Reversible, occurred in 5 patients[7]
Anaphylactic SymptomsPhase INot dose-related2 patients[9]
Mild Hepatic Toxicity (Elevated Transaminases and Bilirubin)Phase I0.14 to 4.51 mg/m² (single infusion)Mild[8]
Modest increases in bilirubin and alkaline phosphatasePhase II (Small Cell Lung Cancer)6.3 mg/m²Modest[3][6]
AnemiaPhase II (Ovarian Cancer)2.6 mg/m²Frequent[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Human Tumor Stem Cell Assay)

This protocol is based on the methodology used to assess the in vitro antitumor activity of this compound.

1. Cell Preparation:

  • Obtain fresh tumor cells from patient biopsies.
  • Prepare a single-cell suspension.

2. Drug Exposure:

  • Continuous Exposure: Incorporate this compound at various concentrations into an agar medium.
  • Short-Term Exposure: Expose the tumor cell suspension to this compound for 1 hour before plating.

3. Plating and Culture:

  • Plate the cells in a soft agar system.
  • Incubate under appropriate conditions to allow for colony formation.

4. Analysis:

  • Count the number of tumor-colony forming units.
  • Calculate the survival of tumor-colony forming units relative to untreated controls.
  • Determine the ID50 (the dose required to inhibit colony formation by 50%).

Protocol 2: Apoptosis Induction and Detection

This protocol describes a general method for assessing apoptosis induction by this compound in a cell line model.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HL-60) in appropriate media.
  • Treat the cells with the desired concentration of this compound (e.g., 1 µM).
  • Include a vehicle-treated control group.

2. Morphological Assessment:

  • At various time points, collect cell aliquots.
  • Examine the cells under a microscope for characteristic apoptotic morphology (e.g., cell shrinkage, membrane blebbing).

3. DNA Fragmentation Analysis (DNA Laddering):

  • Lyse the cells and isolate the DNA.
  • Perform agarose gel electrophoresis on the isolated DNA.
  • Visualize the DNA to observe the characteristic "ladder" pattern of internucleosomal DNA fragmentation.

4. Caspase Activity Assay:

  • Lyse the treated and control cells.
  • Use a commercially available caspase activity assay kit (e.g., caspase-3 colorimetric or fluorometric assay) according to the manufacturer's instructions.
  • Measure the enzymatic activity of caspases, which are key mediators of apoptosis.

Visualizations

DidemninB_Mechanism cluster_ribosome Ribosome A_site A Site Trapped_Complex Ribosome-eEF1A-Didemnin B Complex (Stalled) P_site P Site eEF1A_GTP_aa_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP_aa_tRNA->A_site Delivers aa-tRNA Didemnin_B This compound Didemnin_B->eEF1A_GTP_aa_tRNA eEF2 eEF2 Trapped_Complex->eEF2 Blocks Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Trapped_Complex->Protein_Synthesis_Inhibition Results in Translocation Translocation (A site to P site) eEF2->Translocation Mediates

Caption: Mechanism of this compound-induced protein synthesis inhibition.

DidemninB_Clinical_Trial_Failure cluster_toxicities Observed Toxicities Didemnin_B This compound (Anticancer Agent Candidate) Clinical_Trials Phase I & II Clinical Trials Didemnin_B->Clinical_Trials Toxicity Significant Dose-Limiting Toxicities Clinical_Trials->Toxicity Efficacy Lack of Significant Antitumor Efficacy Clinical_Trials->Efficacy Trial_Failure Clinical Trial Failure Toxicity->Trial_Failure Nausea_Vomiting Nausea & Vomiting Toxicity->Nausea_Vomiting Neuromuscular Neuromuscular Toxicity Toxicity->Neuromuscular Hypersensitivity Hypersensitivity Toxicity->Hypersensitivity Hepatic Hepatic Toxicity Toxicity->Hepatic Efficacy->Trial_Failure

Caption: Logical workflow of this compound's clinical trial failure.

References

Understanding the Neuromuscular Toxicity of Didemnin B: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the neuromuscular toxicity of Didemnin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for this compound's neuromuscular toxicity?

A1: The primary evidence for this compound's neuromuscular toxicity comes from clinical trials where it was investigated as an antineoplastic agent. In these studies, neuromuscular toxicity was identified as a dose-limiting side effect.[1][2][3][4] Patients exhibited symptoms such as severe muscle weakness, myopathy (muscle disease), and/or myotonia (inability to relax muscle).[3]

Q2: What are the key biomarkers associated with this compound-induced neuromuscular toxicity?

A2: Elevated levels of the muscle enzymes creatine phosphokinase (CK) and aldolase in the blood are key biomarkers of this compound-induced muscle damage.[2][3] Routine monitoring of these enzymes was recommended in clinical trials.[2]

Q3: What is the known mechanism of action of this compound, and how might it relate to its neuromuscular toxicity?

A3: this compound's primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[5][6] It achieves this by targeting the eukaryotic elongation factor 1 alpha 1 (eEF1A1), which is crucial for the elongation step of translation.[6] Additionally, this compound inhibits palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the degradation of palmitoylated proteins within lysosomes.[7] This inhibition can lead to lysosomal dysfunction.[8][9][10] While the precise link is not fully elucidated, it is hypothesized that the disruption of protein synthesis and lysosomal function in muscle cells contributes to the observed myopathy. Lysosomal dysfunction is a known cause of various myopathies, often characterized by the accumulation of autophagic vacuoles.[1][8][9][10]

Q4: Are there any specific findings from muscle biopsies or electromyography (EMG) in patients treated with this compound?

Troubleshooting Guides

Creatine Kinase (CK) and Aldolase Assays

Problem 1: High variability in CK or aldolase readings between samples from the same treatment group.

  • Possible Cause: Inconsistent sample handling. Hemolysis (rupture of red blood cells) can falsely elevate aldolase levels.[14] Strenuous activity before sample collection can also increase CK levels.

  • Troubleshooting Steps:

    • Ensure consistent and gentle blood collection and processing techniques to minimize hemolysis.

    • Standardize the activity level of experimental animals before sample collection.

    • Visually inspect serum or plasma for any reddish discoloration indicative of hemolysis before performing the assay.

Problem 2: Unexpectedly low or undetectable CK or aldolase levels in animals showing signs of muscle weakness.

  • Possible Cause: Enzyme degradation due to improper sample storage. Both CK and aldolase are enzymes that can lose activity if not stored correctly.

  • Troubleshooting Steps:

    • Process blood samples as quickly as possible after collection.

    • If storage is necessary, store serum or plasma samples at appropriate temperatures (e.g., frozen) as recommended by the assay kit manufacturer.

    • Avoid repeated freeze-thaw cycles of the samples.

Problem 3: Assay results are not linear or do not fall within the standard curve.

  • Possible Cause: The enzyme concentration in the sample is too high or too low for the detection range of the assay kit.

  • Troubleshooting Steps:

    • Dilute samples with very high enzyme activity with the assay buffer and re-run the assay. Remember to account for the dilution factor in your final calculations.

    • For samples with very low activity, you may need to use a more sensitive assay kit or concentrate the sample, although the latter is less common for these particular enzymes.

Electromyography (EMG) Studies

Problem 1: Difficulty in obtaining a stable and clear EMG signal.

  • Possible Cause: Poor electrode contact, electrical interference, or improper needle placement.

  • Troubleshooting Steps:

    • Ensure the skin is clean and properly prepared for surface electrodes, or that the needle electrode is correctly inserted into the target muscle belly.

    • Use a ground electrode to minimize electrical noise.

    • Perform the study in an environment with minimal electrical interference.

    • Check the integrity of the electrodes and connecting cables.

Problem 2: Ambiguous EMG findings that are difficult to interpret.

  • Possible Cause: The observed abnormalities may be non-specific or the myopathy may not have prominent electrophysiological features. For instance, some toxic myopathies may show normal EMG findings.[11]

  • Troubleshooting Steps:

    • Always correlate EMG findings with clinical observations (muscle weakness, atrophy) and other biomarker data (CK, aldolase levels).

    • Ensure that a sufficient number of muscles, both proximal and distal, are examined to identify the pattern of muscle involvement.

    • Compare the findings to a control group of animals to establish a baseline.

    • Consult with a specialist in veterinary or clinical neurophysiology for interpretation of complex EMG data. Myopathic MUAPs are typically characterized by short duration, low amplitude, and polyphasic shapes, with early recruitment.[11][12]

Data Presentation

Table 1: Clinical Manifestations of this compound Neuromuscular Toxicity

Clinical Sign/SymptomDescriptionReference
Muscle WeaknessSevere and generalized weakness, which can be disabling at higher doses.[3][4]
MyopathyPathological condition of the muscle tissue.[3]
MyotoniaDifficulty in the relaxation of muscles after voluntary contraction.[3]

Table 2: Biomarker Changes Associated with this compound Neuromuscular Toxicity

BiomarkerChangeSignificanceReference
Creatine Phosphokinase (CK)ElevatedIndicates muscle damage.[2][3]
AldolaseElevatedAlso indicates muscle damage.[2][3]

Table 3: Dosing Information from Clinical Trials Highlighting Neuromuscular Toxicity

Study PopulationDose RangeDose-Limiting ToxicityRecommended Phase II DoseReference
Non-Small-Cell Lung Cancer3.47 to 9.1 mg/m²Neuromuscular toxicity6.3 mg/m²[2]
Previously Treated Small Cell Lung CancerStarting dose of 6.3 mg/m²Major side effects in the neuromuscular systemNot recommended for further trials at this dose and schedule[3]
Advanced Cancer0.4 to 2.5 mg/m²/weekGeneralized weakness2.3 mg/m²/week x 4 in a 6-week cycle[4]

Experimental Protocols

1. Creatine Kinase (CK) Activity Assay (Spectrophotometric Method)

  • Principle: This assay measures the activity of CK through a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.

  • Materials:

    • Serum or plasma samples

    • CK assay kit (containing buffer, substrate, and enzyme mix)

    • Spectrophotometer capable of reading absorbance at 340 nm

    • 96-well microplate

  • Procedure:

    • Prepare the working reagent by mixing the buffer, substrate, and enzyme mix according to the kit's instructions.

    • Add a small volume of the sample (e.g., 10 µL) to each well of the microplate.

    • Add the working reagent to each well to start the reaction.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).

    • Calculate the rate of change in absorbance (ΔA/min).

    • The CK activity is proportional to the rate of NADPH formation and can be calculated using the molar extinction coefficient of NADPH.

2. Aldolase Activity Assay (Spectrophotometric Method)

  • Principle: This assay measures the activity of aldolase by quantifying the conversion of fructose-1,6-diphosphate into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The subsequent enzymatic reactions lead to the oxidation of NADH to NAD+, which can be measured by the decrease in absorbance at 340 nm.

  • Materials:

    • Serum or plasma samples

    • Aldolase assay kit (containing buffer, substrate, and necessary enzymes)

    • Spectrophotometer capable of reading absorbance at 340 nm

    • 96-well microplate

  • Procedure:

    • Prepare the reaction mixture according to the manufacturer's protocol.

    • Add the sample to the microplate wells.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the aldolase activity based on the rate of NADH oxidation.

3. Electromyography (EMG) in Animal Models

  • Principle: EMG records the electrical activity produced by skeletal muscles. In the context of drug-induced myopathy, it can detect abnormalities in muscle fiber membrane excitability and motor unit integrity.

  • Procedure (Needle EMG):

    • The animal is anesthetized.

    • A fine needle electrode is inserted into the muscle of interest.

    • A reference electrode is placed on the skin nearby, and a ground electrode is also attached.

    • Insertional Activity: The electrical activity produced by the insertion of the needle is observed. Increased and prolonged insertional activity can be a sign of muscle membrane irritability.

    • Spontaneous Activity: With the muscle at rest, the presence of spontaneous electrical activity such as fibrillations and positive sharp waves is noted. These are indicative of muscle fiber denervation or instability.

    • Motor Unit Action Potential (MUAP) Analysis: The animal is stimulated (e.g., via nerve stimulation or allowing for slight voluntary contraction if the anesthesia is light enough) to elicit muscle contraction. The morphology (amplitude, duration, phases) of the MUAPs is analyzed. Myopathic MUAPs are typically of short duration, low amplitude, and polyphasic.

    • Recruitment Pattern: The pattern of how motor units are recruited with increasing force is assessed. In myopathies, there is often early or rapid recruitment of MUAPs.

Mandatory Visualization

DidemninB_Toxicity_Pathway cluster_didemninB This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_muscle_pathology Muscle Pathology cluster_biomarkers Biomarkers DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits ProteinSynthInhibition Protein Synthesis Inhibition eEF1A1->ProteinSynthInhibition LysosomalDysfunction Lysosomal Dysfunction PPT1->LysosomalDysfunction Myopathy Myopathy ProteinSynthInhibition->Myopathy Contributes to LysosomalDysfunction->Myopathy Contributes to MuscleWeakness Muscle Weakness Myopathy->MuscleWeakness Myotonia Myotonia Myopathy->Myotonia CK_Aldolase Increased Serum CK & Aldolase Myopathy->CK_Aldolase Leads to

Caption: Proposed mechanism of this compound-induced neuromuscular toxicity.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_collection Sample Collection cluster_analysis Analysis AnimalModel Animal Model (e.g., Rodent) DidemninB_Admin This compound Administration AnimalModel->DidemninB_Admin ClinicalObs Clinical Observation (e.g., Muscle Weakness) DidemninB_Admin->ClinicalObs BloodCollection Blood Collection ClinicalObs->BloodCollection MuscleBiopsy Muscle Biopsy ClinicalObs->MuscleBiopsy EMG Electromyography (EMG) ClinicalObs->EMG BiomarkerAssay Biomarker Assays (CK, Aldolase) BloodCollection->BiomarkerAssay Histopathology Histopathology MuscleBiopsy->Histopathology

Caption: Experimental workflow for assessing this compound neuromuscular toxicity.

Troubleshooting_Logic node_action node_action node_outcome node_outcome start Inconsistent Biomarker Results? check_hemolysis Evidence of Hemolysis? start->check_hemolysis check_activity Standardized Animal Activity? check_hemolysis->check_activity No action_hemolysis Refine blood collection and handling technique check_hemolysis->action_hemolysis Yes check_storage Proper Sample Storage? check_activity->check_storage Yes action_activity Standardize pre-collection animal activity check_activity->action_activity No action_storage Ensure proper sample storage conditions check_storage->action_storage No outcome_improved Improved Consistency check_storage->outcome_improved Yes action_hemolysis->outcome_improved action_activity->outcome_improved action_storage->outcome_improved

Caption: Troubleshooting logic for inconsistent biomarker assay results.

References

Technical Support Center: Investigating Anaphylactic Reactions to Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cause of anaphylactic reactions to Didemnin B.

Frequently Asked Questions (FAQs)

Q1: What is the evidence linking this compound to anaphylactic reactions?

A1: Several clinical trials of this compound have reported hypersensitivity reactions, including anaphylaxis. While the exact incidence varies, these reactions have been a significant concern in its clinical development. For instance, a Phase II trial in patients with advanced renal cell carcinoma noted allergic reactions in four out of 23 patients, with one case of anaphylaxis.[1] Another Phase I study reported hypersensitivity reactions in 9 out of 53 patients.[2]

Q2: What are the potential mechanisms behind this compound-induced anaphylaxis?

A2: The precise mechanism is not fully elucidated, but two main hypotheses are considered:

  • Non-IgE-Mediated Anaphylaxis (Pseudoallergy): This is considered a likely mechanism. It can occur without prior sensitization and may be caused by the direct activation of mast cells and basophils.[3][4] The formulation of this compound is a critical factor, as it often includes solvents like Cremophor EL, which is known to cause histamine release and complement activation, leading to anaphylactoid reactions.[5][6][7][8]

  • IgE-Mediated Anaphylaxis: This is a classic allergic reaction that requires prior sensitization to the drug, leading to the production of drug-specific IgE antibodies. Upon re-exposure, the drug cross-links these IgE antibodies on the surface of mast cells and basophils, triggering their degranulation. While possible, there is currently limited direct evidence to support an IgE-mediated response to this compound itself.

Q3: What is the role of the solvent, Cremophor EL, in these reactions?

A3: Cremophor EL, a polyoxyethylated castor oil used to solubilize hydrophobic drugs like this compound, is a known inducer of anaphylactoid reactions.[5][6][8] Its mechanism is thought to involve direct mast cell degranulation and activation of the complement system.[6][7] Therefore, it is crucial to consider the vehicle as a potential causative agent in any investigation of this compound-related hypersensitivity. The derivative of this compound, plitidepsin (Aplidin), is also formulated with a castor oil derivative and has been associated with hypersensitivity reactions.[3][9]

Q4: How can we experimentally investigate the cause of this compound-induced anaphylaxis?

A4: A multi-pronged approach using in vitro assays is recommended. This would involve testing this compound, its vehicle (Cremophor EL), and the final formulation in parallel. Key assays include:

  • Mast Cell Degranulation Assays: To determine if this compound directly activates mast cells.

  • Basophil Activation Test (BAT): To assess basophil activation in response to this compound, which can indicate either IgE-mediated or non-IgE-mediated pathways.

  • Specific IgE Immunoassays: To detect the presence of this compound-specific IgE in the serum of patients who have experienced a reaction.

Q5: Are there any specific cellular receptors that might be involved in a non-IgE-mediated reaction to this compound?

A5: Yes, the Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor on mast cells that is known to be activated by various small molecules and peptides, leading to degranulation.[5][10][11] Given that this compound is a cyclic depsipeptide, investigating its potential to activate MRGPRX2 would be a valuable line of inquiry.

Quantitative Data Summary

The following table summarizes the incidence of hypersensitivity and anaphylactic reactions to this compound as reported in selected clinical trials.

Clinical Trial PhasePatient PopulationNumber of PatientsIncidence of Hypersensitivity ReactionsIncidence of AnaphylaxisReference
Phase IIAdvanced Renal Cell Carcinoma234 (17.4%)1 (4.3%)[1]
Phase IVarious Cancers539 (17.0%)Not specified[2]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To determine if this compound, its vehicle, or the combination can induce the release of granular contents from mast cells.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells under appropriate conditions.

  • Sensitization (for IgE-mediated control): For a positive control for IgE-mediated degranulation, sensitize a subset of cells with human IgE overnight.

  • Cell Stimulation:

    • Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

    • Aliquot the cells into a 96-well plate.

    • Add various concentrations of this compound (dissolved in a low-interfering solvent like DMSO at the final concentration, if possible, and compared with the vehicle control), Cremophor EL, and the complete this compound formulation.

    • Include positive controls: anti-IgE (for sensitized cells) and a calcium ionophore (e.g., A23187) for maximal degranulation.

    • Include a negative control (buffer alone).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Quantification of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Lyse the cell pellets with Triton X-100 to determine the total cellular β-hexosaminidase content.

    • Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to both the supernatant and the lysed pellet samples.

    • Incubate until a color change is observed.

    • Stop the reaction and read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.

Basophil Activation Test (BAT) by Flow Cytometry

Objective: To assess the activation of basophils from whole blood in response to this compound.

Methodology:

  • Blood Collection: Collect fresh peripheral blood from healthy donors and, if possible, from patients with a history of reaction to this compound, into heparinized tubes.

  • Stimulation:

    • Aliquot whole blood into flow cytometry tubes.

    • Add various concentrations of this compound, Cremophor EL, and the complete formulation.

    • Include a positive control (e.g., anti-FcεRI antibody) and a negative control (stimulation buffer).

  • Staining:

    • Incubate at 37°C for 15-30 minutes.

    • Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD123) and to detect activation markers (e.g., anti-CD63 and/or anti-CD203c).

    • Incubate in the dark at 4°C for 20-30 minutes.

  • Red Blood Cell Lysis: Perform red blood cell lysis using a suitable lysis buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population.

    • Quantify the percentage of activated basophils (e.g., CD63-positive) for each condition.

  • Data Interpretation: An increase in the percentage of activated basophils in response to this compound or its components would indicate a positive result.

Troubleshooting Guides

Mast Cell Degranulation Assay Troubleshooting
IssuePotential CauseTroubleshooting Steps
High background degranulation in negative control Cell handling stressHandle cells gently, avoid vigorous pipetting. Ensure optimal cell health and viability before starting the experiment.
ContaminationUse sterile techniques and reagents.
No degranulation with positive controls Inactive reagentsCheck the activity of anti-IgE and calcium ionophore.
Cell line issueEnsure the mast cell line is responsive. Passage number can affect responsiveness.
This compound is cytotoxic to mast cells High drug concentrationPerform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your mast cell line.
Solvent interference DMSO or other solventsKeep the final solvent concentration low (e.g., <0.5% DMSO) and include a vehicle control with the same solvent concentration. Cremophor EL itself may cause degranulation and should be tested as a separate condition.
Basophil Activation Test (BAT) Troubleshooting
IssuePotential CauseTroubleshooting Steps
Poor basophil identification Inappropriate antibody panelOptimize the antibody panel for basophil identification (e.g., using CCR3, CD123, and low side scatter).
Loss of basophils during processingMinimize processing time and use gentle handling.
Low or no response to positive control "Non-responder" donorSome individuals have basophils that do not respond well to IgE-mediated stimuli. Test multiple donors.
Time delay in processingPerform the assay as soon as possible after blood collection (ideally within 4 hours).
High background activation Spontaneous basophil activationUse appropriate blood collection tubes (heparin) and handle the blood gently.
Inconsistent results Donor variabilityStandardize all experimental conditions and test multiple donors to account for biological variability.

Visualizations

Experimental_Workflow cluster_0 Initial Investigation cluster_1 In Vitro Assays cluster_2 Mechanism Elucidation This compound Formulation This compound Formulation Mast Cell Degranulation Mast Cell Degranulation This compound Formulation->Mast Cell Degranulation Basophil Activation Test Basophil Activation Test This compound Formulation->Basophil Activation Test This compound API This compound API This compound API->Mast Cell Degranulation This compound API->Basophil Activation Test Specific IgE ELISA Specific IgE ELISA This compound API->Specific IgE ELISA Vehicle (Cremophor EL) Vehicle (Cremophor EL) Vehicle (Cremophor EL)->Mast Cell Degranulation Vehicle (Cremophor EL)->Basophil Activation Test MRGPRX2 Activation Assay MRGPRX2 Activation Assay Mast Cell Degranulation->MRGPRX2 Activation Assay If positive Calcium Influx Assay Calcium Influx Assay Mast Cell Degranulation->Calcium Influx Assay If positive

Caption: Experimental workflow for investigating this compound-induced anaphylaxis.

Anaphylaxis_Pathways cluster_0 Triggers cluster_1 Potential Mechanisms cluster_2 Cellular Activation cluster_3 Mediator Release cluster_4 Clinical Manifestation This compound This compound IgE-Mediated IgE-Mediated This compound->IgE-Mediated Hypothetical Non-IgE-Mediated Non-IgE-Mediated This compound->Non-IgE-Mediated Possible direct activation Cremophor EL Cremophor EL Cremophor EL->Non-IgE-Mediated Known mechanism Mast Cell / Basophil Mast Cell / Basophil IgE-Mediated->Mast Cell / Basophil Cross-linking of IgE Non-IgE-Mediated->Mast Cell / Basophil Direct activation (e.g., via MRGPRX2) Mediator Release Mediator Release Mast Cell / Basophil->Mediator Release Histamine, Tryptase, etc. Histamine, Tryptase, etc. Anaphylaxis Anaphylaxis Mediator Release->Anaphylaxis

Caption: Potential signaling pathways for this compound-induced anaphylaxis.

References

Technical Support Center: Enhancing the Bioavailability of Didemnin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Didemnin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of this compound and its derivatives?

A1: this compound and its analogs are cyclic depsipeptides, which, despite their potent anticancer activity, face significant hurdles in achieving adequate oral bioavailability.[1][2] The primary challenges include:

  • Poor Aqueous Solubility: As lipophilic molecules, this compound derivatives exhibit low solubility in aqueous environments like the gastrointestinal tract, which is a rate-limiting step for absorption.[1][3]

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine, reducing the amount of intact drug available for absorption.[2][4]

  • Low Membrane Permeability: The high molecular weight and structural complexity of these compounds can limit their ability to passively diffuse across the intestinal epithelium.[2][4]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.[5]

Q2: What are the main formulation strategies to improve the bioavailability of poorly water-soluble drugs like this compound derivatives?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of hydrophobic compounds. These can be broadly categorized as:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), use lipids and surfactants to dissolve the drug and form fine emulsions or microemulsions in the gastrointestinal fluid, thereby enhancing solubilization and absorption.[3][6]

  • Particle Size Reduction: Techniques like micronization and nanocrystallization increase the surface area of the drug, which can lead to a higher dissolution rate.

  • Solid Dispersions: The drug is dispersed in a solid, inert carrier, often a polymer, to improve its dissolution properties.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Prodrug Approach: The chemical structure of the drug is modified to create a more soluble or permeable derivative that is converted back to the active form in the body.[5]

Q3: Are there any clinically relevant derivatives of this compound with improved properties?

A3: Yes, dehydrothis compound, also known as Aplidin® (plitidepsin), is a semi-synthetic derivative of this compound that has undergone extensive clinical investigation. Aplidin has demonstrated improved efficacy and a better toxicity profile compared to the parent compound.[1] While its clinical development has primarily focused on parenteral administration, the formulation strategies developed for Aplidin provide valuable insights for other this compound derivatives.

Q4: What is the primary mechanism of action of this compound and its derivatives?

A4: this compound and its derivatives exert their potent anticancer effects primarily by targeting eukaryotic elongation factor 1A (eEF1A).[7][8] By binding to eEF1A, these compounds inhibit protein synthesis, leading to cell cycle arrest and apoptosis.[1][9][10][11] Additionally, this compound has been shown to have a dual-inhibitory effect on palmitoyl-protein thioesterase 1 (PPT1), which may contribute to its selective apoptosis-inducing activity in some cancer cells.[7][12] The inhibition of protein synthesis can also lead to the activation of the mTORC1 signaling pathway.[13]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Low Drug Loading in Lipid-Based Formulations (e.g., SEDDS)
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility in selected lipids/surfactants. Screen a wider range of oils (long-chain and medium-chain triglycerides), surfactants with varying HLB values, and co-solvents (e.g., ethanol, propylene glycol, PEG 400).Identification of an excipient blend with higher solubilizing capacity for the this compound derivative.
Drug precipitation upon storage. Increase the concentration of the surfactant or co-solvent. Ensure the drug is fully dissolved during preparation by gentle heating and stirring. Store the formulation in a sealed, protected environment.A physically stable formulation with no signs of drug crystallization over time.
Incompatibility between the drug and excipients. Conduct compatibility studies by preparing binary mixtures of the drug and each excipient and analyzing for degradation products over time using techniques like HPLC.Selection of excipients that are chemically compatible with the this compound derivative.
Issue 2: Formulation Instability (Phase Separation, Emulsion Creaming)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate ratio of oil, surfactant, and co-solvent. Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal region for stable emulsion formation.A formulation that spontaneously forms a stable, clear or slightly opalescent microemulsion upon dilution with aqueous media.
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. Blend low and high HLB surfactants to achieve the required HLB for the chosen oil phase. For medium-chain triglycerides, an HLB of ~11 is often a good starting point.Improved emulsification performance and stability of the resulting microemulsion.
Drug interference with the self-emulsification process. Re-evaluate the phase diagram after incorporating the drug, as the presence of the active pharmaceutical ingredient can alter the optimal excipient ratios.A robust formulation that maintains its self-emulsifying properties with the desired drug load.
Issue 3: High Variability in In Vitro Dissolution or In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Incomplete dispersion of the formulation. Ensure gentle but thorough mixing upon dilution in the dissolution medium or before administration in animal studies. For SEDDS, the formulation should disperse rapidly with gentle agitation.Consistent and reproducible drug release profiles and more predictable in vivo absorption.
Precipitation of the drug upon dilution. Increase the surfactant-to-oil ratio or incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the formulation.Maintenance of the drug in a solubilized state for a longer duration, allowing for better absorption.
Food effects in preclinical studies. Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the impact of food on bioavailability.A clearer understanding of the formulation's performance under different physiological conditions, leading to more reliable data.

Experimental Protocols

Protocol 1: Preparation of a Lyophilized Formulation for a this compound Derivative (Adapted from Aplidin Formulation)

This protocol describes the preparation of a lyophilized powder for parenteral administration, which can be adapted for preclinical studies of this compound derivatives.

Materials:

  • This compound derivative

  • tert-Butanol

  • D-Mannitol

  • Water for Injection (WfI)

  • Reconstitution Solution: Cremophor® EL, Ethanol, WfI (15:15:70 v/v/v)

  • Sterile vials and stoppers

  • Lyophilizer

Procedure:

  • Prepare a 40% (v/v) solution of tert-butanol in WfI.

  • Dissolve D-mannitol in the tert-butanol/WfI solution to a final concentration of 25 mg/mL to act as a bulking agent.

  • Dissolve the this compound derivative in the mannitol solution to the desired final concentration (e.g., 500 µg/mL).

  • Sterile filter the solution using a 0.22 µm filter.

  • Aseptically fill sterile vials with the appropriate volume of the solution.

  • Partially insert sterile lyophilization stoppers into the vials.

  • Freeze the vials to a temperature below the eutectic point of the formulation (determined by differential scanning calorimetry, typically below -40°C).

  • Perform primary drying under vacuum at a controlled temperature (e.g., -20°C) until the bulk of the solvent is removed.

  • Perform secondary drying by gradually increasing the temperature (e.g., to 25°C) under high vacuum to remove residual moisture.

  • Once drying is complete, fully stopper the vials under nitrogen and seal.

  • For use, reconstitute the lyophilized powder with the Cremophor® EL/Ethanol/WfI solution.

Note on Cremophor® EL: While effective for solubilization, Cremophor® EL is known to cause hypersensitivity reactions and can affect the pharmacokinetics of drugs by entrapping them in micelles.[14][15][16][17] Alternative solubilizing agents should be considered for new formulations.

Protocol 2: Quantification of a this compound Derivative in Human Plasma by LC-MS/MS (Adapted from Aplidin Protocol)

This protocol provides a method for the sensitive and specific quantification of a this compound derivative in plasma.

Materials and Equipment:

  • Human plasma

  • This compound derivative standard

  • Internal standard (e.g., this compound)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium acetate

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from, for example, 30% B to 100% B over several minutes.

    • Injection Volume: 20 µL.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for the this compound derivative and the internal standard. For example, for Aplidin, the transition is m/z 1110.7 → 295.3, and for the internal standard this compound, it is m/z 1112.6 → 297.3.[18]

  • Quantification:

    • Construct a calibration curve using standard solutions of the this compound derivative in blank plasma over the desired concentration range (e.g., 0.05-50 ng/mL).[18]

    • Calculate the concentration of the derivative in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting protein synthesis through its interaction with eEF1A. This leads to a cascade of downstream events, including the modulation of the AKT/mTOR signaling pathway.

DidemninB_Signaling DidemninB This compound Derivative eEF1A eEF1A DidemninB->eEF1A inhibits PPT1 PPT1 DidemninB->PPT1 inhibits Protein_Synthesis Protein Synthesis eEF1A->Protein_Synthesis Lysosomal_Function Lysosomal Function PPT1->Lysosomal_Function mTORC1 mTORC1 Protein_Synthesis->mTORC1 complex regulation Apoptosis Apoptosis Protein_Synthesis->Apoptosis CellCycleArrest Cell Cycle Arrest Protein_Synthesis->CellCycleArrest AKT AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Lysosomal_Function->Apoptosis Oral_Formulation_Workflow Start Start: Select this compound Derivative Screening 1. Excipient Screening (Solubility Studies) Start->Screening Formulation 2. Formulation Development (e.g., SEDDS, Nanoparticles) Screening->Formulation Characterization 3. In Vitro Characterization (Droplet Size, Zeta Potential, Drug Release) Formulation->Characterization Stability 4. Stability Studies (Physical & Chemical) Characterization->Stability Cell_Studies 5. In Vitro Cell Studies (Permeability, Cytotoxicity) Stability->Cell_Studies PK_Studies 6. In Vivo Pharmacokinetic Studies (Animal Models) Cell_Studies->PK_Studies Optimization 7. Formulation Optimization PK_Studies->Optimization Optimization->Formulation Iterate End End: Lead Formulation Identified Optimization->End Finalize

References

Technical Support Center: Optimizing Didemnin B for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Didemnin B in in vitro experiments. The information is tailored for scientists in academic and industrial drug development settings.

Troubleshooting Guide

This section addresses common issues encountered during in vitro studies with this compound.

Issue Possible Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and seed cells around the perimeter of the wells first, then the center, to minimize the "edge effect."
Incomplete dissolution of this compound.This compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and vortex thoroughly. For working solutions, dilute the stock in culture medium and ensure complete mixing before adding to cells. Sonication may be recommended for complete dissolution.[1]
Cell line-specific sensitivity.Different cell lines exhibit varying sensitivity to this compound.[2][3] Start with a broad dose-response curve to determine the optimal concentration range for your specific cell line.
Unexpected cytotoxicity in control cells High concentration of DMSO vehicle.The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to each well.
No observable effect at expected concentrations Incorrect dosage calculation.Double-check all calculations for preparing stock and working solutions. Account for the molecular weight of this compound when converting between mass and molar concentrations.
Resistant cell line.Some cell lines are inherently resistant to this compound.[2] If you suspect resistance, consider using a sensitive control cell line (e.g., Vaco451) in parallel to validate your experimental setup.
Short incubation time.The cytotoxic effects of this compound can be time-dependent.[2][4] Consider extending the incubation period (e.g., 24, 48, 72, or even 96 hours) to observe a significant effect.[2]
Difficulty in reproducing published results Differences in experimental conditions.Minor variations in cell culture conditions (e.g., serum concentration, cell passage number, confluency) can impact results. Adhere strictly to the published protocol and document all experimental parameters.
Purity of this compound.Ensure the use of high-purity this compound. Impurities can lead to off-target effects and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily exerts its cytotoxic effects by inhibiting protein synthesis.[4][5][6] It has been shown to have two direct protein targets: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[2] By binding to EEF1A1, this compound stabilizes the aminoacyl-tRNA at the ribosomal A-site, thereby preventing translocation and halting protein elongation.[2][7] It is also a noncompetitive inhibitor of PPT1.[2]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: The effective concentration of this compound is highly cell-line dependent and can range from picomolar to micromolar levels. For sensitive cell lines, concentrations in the low nanomolar range are often effective. For example, the colon cancer cell line Vaco451 has shown an LC50 of approximately 32 nM.[2] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for up to 3 years.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: Is this compound a cell cycle-specific agent?

A4: this compound is generally considered a cell-cycle-non-specific cytotoxic agent, as it can kill cells in all phases of the cell cycle.[3][8] However, some studies have shown that cells in the G1 and S phases may be more sensitive to its effects.[3] At low doses, it can cause a block at the G1-S border.[3]

Q5: What are some common assays to measure the effects of this compound?

A5: Common in vitro assays to assess the activity of this compound include:

  • Cell Viability/Cytotoxicity Assays: MTT, XTT, or CellTiter-Glo® assays are used to measure the effect of this compound on cell proliferation and viability.[2]

  • Apoptosis Assays: Caspase-Glo® assays can be used to measure the induction of apoptosis.[2]

  • Protein Synthesis Assays: Incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) can directly measure the inhibition of protein synthesis.

  • Western Blotting: This technique can be used to analyze the expression levels of proteins involved in signaling pathways affected by this compound, such as the mTORC1 pathway (e.g., phosphorylation of p70S6K and 4E-BP1).[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cell lines as reported in the literature.

Table 1: IC50 and LC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeAssay TypeParameterValueIncubation TimeReference
L1210Murine LeukemiaGrowth InhibitionIC500.001 µg/mLNot Specified[5]
L1210Murine LeukemiaCytotoxicityIC501.1 ng/mLNot Specified[9]
Vaco451Colon CancerCell ViabilityLC50~32 nM96 hours[2]
HCT116Colon CancermTORC1 ActivationEC50~100 nMNot Specified[2]
Murine Splenic Mononuclear CellsNormal LymphocytesBlastogenesis (Concanavalin A)IC5050 pg/mLNot Specified[10]
Murine Splenic Mononuclear CellsNormal LymphocytesBlastogenesis (LPS)IC50<100 pg/mLNot Specified[10]
Murine Splenic Mononuclear CellsNormal LymphocytesBlastogenesis (Alloantigen)IC50<10 pg/mLNot Specified[10]
B16Murine MelanomaCytotoxicityLD5017.5 ng/mL2 hours[3]
B16Murine MelanomaCytotoxicityLD508.8 ng/mL24 hours[3]
Human Tumor Cells (various)Various CancersColony FormationID50 (median)4.2 x 10⁻³ µg/mLContinuous[8]
Human Tumor Cells (various)Various CancersColony FormationID50 (median)46 x 10⁻³ µg/mL1 hour[8]

Table 2: Effective Concentrations of Dehydrothis compound (DDB) in Human Colon Carcinoma Cell Lines

Cell LineEffectConcentrationIncubation TimeReference
CT-2, HT-29, SW-116Complete Growth Inhibition10⁻⁸ MNot Specified[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for mTORC1 Pathway Activation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p70S6K and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

DidemninB_Signaling_Pathway cluster_inhibition This compound Targets cluster_translation Protein Synthesis cluster_mTORC1 mTORC1 Pathway This compound This compound EEF1A1 EEF1A1 This compound->EEF1A1 binds PPT1 PPT1 This compound->PPT1 inhibits tRNA-Ribosome Complex tRNA-Ribosome Complex EEF1A1->tRNA-Ribosome Complex stabilizes Inhibition of Translocation Inhibition of Translocation tRNA-Ribosome Complex->Inhibition of Translocation Protein Elongation Protein Elongation Inhibition of Translocation->Protein Elongation inhibits REDD1 REDD1 mTORC1 mTORC1 REDD1->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 activates Inhibition of Protein Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis->REDD1 degradation

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Dose-Response Experiment Dose-Response Experiment Cell Culture->Dose-Response Experiment Determine IC50 Determine IC50 Dose-Response Experiment->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Use optimal dose Protein Synthesis Assay Protein Synthesis Assay Mechanism of Action Studies->Protein Synthesis Assay Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Western Blot Western Blot Mechanism of Action Studies->Western Blot Data Analysis Data Analysis Protein Synthesis Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for in vitro studies.

References

Technical Support Center: Didemnin B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin B and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. Its primary anticancer effect is the inhibition of protein synthesis.[1][2][3][4] It specifically targets the eukaryotic elongation factor 1-alpha (eEF1A), binding to it in a GTP-dependent manner.[5] This binding event stabilizes the aminoacyl-tRNA in the ribosomal A-site, which in turn prevents the eEF2-dependent translocation step of peptide elongation.[6][7] This ultimately leads to a halt in protein production and can induce apoptosis.[1][2] Additionally, this compound has been shown to inhibit palmitoyl-protein thioesterase 1 (PPT1), contributing to its cytotoxic effects.[2][8]

Q2: My cancer cell line is showing resistance to this compound. What are the known mechanisms of resistance?

Resistance to this compound can be multifactorial. While specific mutations in the direct targets are not commonly reported, differential expression of various genes and pathway activities can contribute to a resistant phenotype. One study identified that cancer cell lines resistant to this compound show enrichment in the "KEGG_LYSOSOME" pathway.[8] Conversely, sensitivity has been associated with high expression of a four-gene biomarker signature: LOC101927886, HNRNPM, BCL11A, and TP53BP2.[8] Therefore, assessing the expression levels of these genes and the activity of lysosomal pathways in your cell line may provide insights into the resistance mechanism.

Q3: Are there any known small molecules or genetic interventions that can sensitize resistant cells to this compound?

Yes, experimental evidence suggests that targeting related pathways can sensitize resistant cells. For example, siRNA-mediated depletion of PPT1, one of this compound's targets, has been shown to sensitize cancer cells to the effects of protein synthesis inhibitors like cycloheximide.[8] This suggests that co-treatment with a PPT1 inhibitor could potentially enhance the efficacy of this compound in resistant cells. Additionally, since lysosomal pathways are implicated in resistance, exploring inhibitors of key lysosomal proteins could be a viable strategy.

Q4: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary significantly between different cancer cell lines. Sensitive cell lines can respond to concentrations in the low nanomolar range, with LC50 values around 32 nM having been reported.[8] However, for many cell lines, concentrations in the range of 100 nM to 1 µM are often used to elicit a significant response, such as apoptosis or inhibition of proliferation.[8][9] It is crucial to perform a dose-response curve for each new cell line to determine its specific sensitivity.

Troubleshooting Guides

Problem 1: I am not observing the expected level of cytotoxicity with this compound in my cell line.

  • Possible Cause 1: Cell Line Insensitivity.

    • Troubleshooting Step: First, confirm the reported sensitivity of your cell line to this compound from the literature. If your cell line is known to be resistant, you may need to use higher concentrations or explore strategies to sensitize the cells. Consider performing a gene expression analysis to check for the four-gene biomarker signature associated with sensitivity (LOC101927886, HNRNPM, BCL11A, and TP53BP2).[8]

  • Possible Cause 2: Drug Inactivity.

    • Troubleshooting Step: Ensure the proper storage and handling of your this compound stock solution. It should be stored at -20°C or -80°C and protected from light. To check the activity of your drug, use a known sensitive control cell line, such as the Vaco451 colon cancer cell line, which has been reported to be highly sensitive.[8]

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting Step: Optimize the treatment duration. The effects of this compound on protein synthesis are rapid, but downstream effects like apoptosis may take longer to become apparent.[4] A time-course experiment (e.g., 6, 24, 48, 72 hours) is recommended. Also, ensure that the cell density is optimal for your cytotoxicity assay, as very high or low densities can affect the results.

Problem 2: I am trying to assess the inhibition of protein synthesis by this compound, but my results are inconsistent.

  • Possible Cause 1: Suboptimal Assay Conditions.

    • Troubleshooting Step: The most direct way to measure protein synthesis is through the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) or by using non-radioactive methods like the SUnSET assay (Surface Sensing of Translation), which uses puromycin to tag nascent polypeptide chains. Ensure that the concentration of this compound and the incubation time are appropriate to see an effect. A short incubation time (e.g., 30 minutes to 2 hours) is often sufficient to observe significant inhibition of protein synthesis.[8]

  • Possible Cause 2: Indirect Measurement Issues.

    • Troubleshooting Step: If you are using an indirect method, such as measuring the expression of a short-lived protein, be aware that the stability of the protein can influence the results. It is recommended to use a direct method for quantifying global protein synthesis for more reliable data.

Data Presentation

Table 1: this compound Sensitivity in Selected Cancer Cell Lines

Cell LineCancer TypeLC50 (nM)Reference
Vaco451Colon Cancer~32[8]
HCT116Colon Cancer>1000[8]
MCF7Breast Cancer>1000[8]
U2OSOsteosarcoma>1000[8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Synthesis via Puromycin Incorporation (SUnSET Assay)

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for a short period (e.g., 1 hour).

  • Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative amount of puromycin incorporation, which reflects the rate of protein synthesis.

Visualizations

DidemninB_Mechanism cluster_ribosome Ribosome A_site A-site Translocation Translocation (A-site to P-site) A_site->Translocation Peptide bond formation P_site P-site eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA Complex eEF1A_GTP_tRNA->A_site Binds to A-site DidemninB This compound DidemninB->eEF1A_GTP_tRNA Binds to complex at ribosome DidemninB->Translocation Prevents eEF2_GTP eEF2-GTP eEF2_GTP->Translocation Mediates translocation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Troubleshooting_Workflow Start Start: Low Cytotoxicity Observed with this compound Check_Sensitivity 1. Check Cell Line Sensitivity (Literature/Biomarkers) Start->Check_Sensitivity Check_Drug_Activity 2. Verify Drug Activity (Sensitive Control Cell Line) Check_Sensitivity->Check_Drug_Activity Sensitivity confirmed Resistant Cell line is likely resistant Check_Sensitivity->Resistant Known resistant Optimize_Conditions 3. Optimize Experimental Conditions (Time-course, Cell Density) Check_Drug_Activity->Optimize_Conditions Drug is active Inactive Drug may be inactive Check_Drug_Activity->Inactive Drug is inactive Suboptimal Conditions are suboptimal Optimize_Conditions->Suboptimal Optimization fails Resolved Issue Resolved Optimize_Conditions->Resolved Optimization successful

References

Validation & Comparative

Didemnin B in Oncology: A Comparative Analysis Against Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, the inhibition of protein synthesis remains a pivotal strategy to halt the proliferation of malignant cells. Didemnin B, a cyclic depsipeptide of marine origin, has been a subject of intense research due to its potent anticancer properties. This guide provides a comprehensive comparison of this compound with other notable protein synthesis inhibitors used in oncology, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Executive Summary

This compound distinguishes itself through a dual mechanism of action, targeting both the eukaryotic elongation factor 1-alpha 1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1), leading to the induction of apoptosis.[1] While it has demonstrated significant preclinical anticancer activity, its clinical development has been hampered by a narrow therapeutic window and considerable toxicity.[2][3] This comparison guide benchmarks this compound against other classes of protein synthesis inhibitors, including other eEF1A inhibitors, ribosome-targeting agents like homoharringtonine, translation initiation inhibitors such as rocaglates, and mTOR pathway inhibitors, providing a side-by-side analysis of their mechanisms, efficacy, and experimental validation.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected protein synthesis inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

InhibitorClassCancer Cell LineIC50 (nM)Reference
This compound eEF1A InhibitorVaco451 (Colon)~32[1]
L1210 (Leukemia)~1 (0.001 µg/mL)[4]
B16 (Melanoma)17.5 ng/mL (2-hr exposure)[5]
Plitidepsin (Dehydrothis compound) eEF1A InhibitorMultiple Myeloma Cell LinesSub-nanomolar to low nanomolar[2]
Homoharringtonine Ribosome InhibitorBreast Cancer Cell LinesVaries[6]
Colorectal Cancer Cell LinesVaries[7]
Rocaglamide A eIF4A InhibitorSTS26T (MPNST)15[8]
697 (Leukemia)8[8]
Didesmethylrocaglamide (DDR) eIF4A InhibitorSTS26T (MPNST)4[8]
697 (Leukemia)3[8]
Everolimus mTOR InhibitorVariousSub-nanomolar to micromolar
Temsirolimus mTOR InhibitorVariousVaries
Rapamycin mTOR InhibitorVariousVaries

Mechanisms of Action and Signaling Pathways

The anticancer effects of these inhibitors stem from their ability to disrupt the protein synthesis machinery at different stages, which in turn affects various signaling pathways crucial for cancer cell survival and proliferation.

This compound: A Dual-Targeting Agent

This compound's primary mechanism involves the inhibition of protein synthesis by binding to eEF1A1, which stabilizes the binding of aminoacyl-tRNA to the ribosomal A-site and prevents translocation.[9][10] Uniquely, it also inhibits PPT1, an enzyme involved in depalmitoylation.[1] This dual inhibition is believed to be responsible for the rapid and potent induction of apoptosis observed in sensitive cancer cell lines.[1]

DidemninB_Pathway This compound Signaling Pathway DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 inhibits PPT1 PPT1 DidemninB->PPT1 inhibits ProteinSynthesis Protein Synthesis Elongation eEF1A1->ProteinSynthesis facilitates Apoptosis Apoptosis PPT1->Apoptosis inhibition contributes to ProteinSynthesis->Apoptosis inhibition leads to

This compound's dual inhibitory action.
Other Protein Synthesis Inhibitors: Diverse Targets and Pathways

In contrast to this compound, other inhibitors target different components of the protein synthesis machinery:

  • Homoharringtonine: This alkaloid binds to the ribosomal A-site, inhibiting both the initiation and elongation steps of translation.[7] Its downstream effects include the inactivation of the PI3K/AKT/mTOR signaling pathway.

  • Rocaglamides: These compounds target the translation initiation factor eIF4A, an RNA helicase. By clamping eIF4A onto mRNA, they stall the scanning of the 40S ribosomal subunit, thereby inhibiting translation initiation. This leads to the downregulation of short-lived oncoproteins and can activate the cGAS-STING signaling pathway, promoting antitumor immunity.[11]

  • mTOR Inhibitors (Rapamycin, Everolimus, Temsirolimus): These agents are allosteric inhibitors of the mTORC1 complex, a key regulator of protein synthesis. By inhibiting mTORC1, they prevent the phosphorylation of downstream effectors like 4E-BP1 and S6K1, leading to a reduction in cap-dependent translation and cell cycle arrest.

OtherInhibitors_Pathways Signaling Pathways of Other Protein Synthesis Inhibitors cluster_HHT Homoharringtonine cluster_Roc Rocaglamides cluster_mTORi mTOR Inhibitors HHT Homoharringtonine Ribosome Ribosome HHT->Ribosome inhibits ProteinSynthesis_HHT Protein Synthesis Ribosome->ProteinSynthesis_HHT mediates PI3K_AKT_mTOR_HHT PI3K/AKT/mTOR ProteinSynthesis_HHT->PI3K_AKT_mTOR_HHT inhibition affects Roc Rocaglamides eIF4A eIF4A Roc->eIF4A inhibits TranslationInitiation Translation Initiation eIF4A->TranslationInitiation required for cGAS_STING cGAS-STING Pathway TranslationInitiation->cGAS_STING inhibition can activate mTORi mTOR Inhibitors mTORC1 mTORC1 mTORi->mTORC1 inhibits S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1->S6K1_4EBP1 phosphorylates CapDependentTranslation Cap-Dependent Translation S6K1_4EBP1->CapDependentTranslation regulates

Diverse targets of other inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of these protein synthesis inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the protein synthesis inhibitors. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours at 37°C. The resulting formazan crystals are then solubilized by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[12][13][14][15][16]

MTT_Assay_Workflow MTT Assay Workflow Start Start: Seed Cells DrugTreatment Add Drug Dilutions Start->DrugTreatment Incubate1 Incubate (48-72h) DrugTreatment->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Workflow for MTT cytotoxicity assay.
In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the in vivo efficacy of anticancer agents.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells in a mixture with Matrigel) are subcutaneously injected into the flank of the mice.[17]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[16][18]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The drugs are administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the mice are also recorded to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.[17][19]

Clinical Perspective and Future Directions

This compound was the first marine-derived compound to enter clinical trials for cancer.[4] However, its clinical utility has been limited by significant toxicities, including neuromuscular and hepatic side effects.[2] Phase II trials in various cancers, including non-Hodgkin's lymphoma and small cell lung cancer, showed modest activity but considerable toxicity.[20] This has led to the development of derivatives like Plitidepsin (dehydrothis compound), which has demonstrated an improved therapeutic index and has been approved for the treatment of multiple myeloma in some countries.[2]

The diverse mechanisms of action of protein synthesis inhibitors offer opportunities for combination therapies. For example, combining inhibitors that target different stages of protein synthesis or combining them with agents that target other cancer hallmarks could lead to synergistic effects and overcome drug resistance.[14][21] Future research should focus on identifying predictive biomarkers to select patients most likely to respond to these agents and on developing novel drug delivery systems to improve their therapeutic index.[1][2]

References

Navigating Chemotherapeutic Resistance: A Comparative Analysis of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between chemotherapeutic agents is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of Didemnin B, a potent marine-derived depsipeptide, with established chemotherapeutics such as doxorubicin, vincristine, and paclitaxel, focusing on their potential for cross-resistance.

While direct experimental studies quantitatively measuring cross-resistance between this compound and other chemotherapeutics are not extensively available in the public domain, a comparative analysis of their distinct mechanisms of action provides a strong foundation for predicting their cross-resistance profiles. This guide synthesizes the available preclinical and clinical data to offer insights into the potential efficacy of this compound in the context of resistance to conventional chemotherapy.

Mechanism of Action: A Tale of Different Targets

The likelihood of cross-resistance between anticancer drugs is often inversely proportional to the similarity of their mechanisms of action. This compound stands apart from many conventional chemotherapeutics due to its unique molecular targets.

This compound: This cyclic depsipeptide primarily induces apoptosis by inhibiting protein synthesis. It achieves this through the dual targeting of eukaryotic elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1)[1]. By binding to EEF1A1, this compound stalls the elongation phase of translation[1]. Its inhibition of PPT1 is also crucial for its apoptotic activity[1].

Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

Vincristine: A vinca alkaloid, vincristine disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.

Paclitaxel: A taxane, paclitaxel also targets microtubules but, in contrast to vincristine, it stabilizes them, preventing the separation of chromosomes during mitosis.

The fundamental differences in their molecular targets suggest a low probability of cross-resistance between this compound and these other agents when the resistance mechanism is target-specific.

Comparative Cytotoxicity and Resistance Profiles

Quantitative data from direct cross-resistance studies is limited. However, we can compile and compare the known cytotoxicities and resistance mechanisms of these agents to infer potential cross-resistance scenarios.

DrugPrimary Mechanism of ActionCommon Mechanisms of ResistancePotential for Cross-Resistance with this compound
This compound Inhibition of protein synthesis (targets EEF1A1 and PPT1)[1]Alterations in drug target expression or function (inferred).Low, due to its unique mechanism of action.
Doxorubicin DNA intercalation, Topoisomerase II inhibitionIncreased drug efflux (e.g., P-glycoprotein), altered topoisomerase II, enhanced DNA repair.Potentially low, unless a multi-drug resistance mechanism not involving P-gp is active.
Vincristine Inhibition of tubulin polymerizationIncreased drug efflux (P-glycoprotein), mutations in tubulin.Potentially low, assuming this compound is not a P-gp substrate.
Paclitaxel Stabilization of microtubulesIncreased drug efflux (P-glycoprotein), mutations in tubulin, alterations in microtubule-associated proteins.Potentially low, assuming this compound is not a P-gp substrate.

Table 1: Comparison of Mechanisms of Action and Resistance.

The Role of P-glycoprotein in Multidrug Resistance

A common mechanism of acquired resistance to doxorubicin, vincristine, and paclitaxel is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps these drugs out of the cancer cell. A critical question for assessing cross-resistance is whether this compound is also a substrate for P-gp. While direct studies are scarce, the distinct chemical structure of this compound compared to classical P-gp substrates suggests it may circumvent this resistance mechanism. If this compound is not a substrate for P-gp, it would be expected to retain its activity in cancer cells that have developed resistance to these other agents via P-gp overexpression.

Experimental Protocols

For researchers investigating cross-resistance, the following experimental workflows are fundamental.

Development of Drug-Resistant Cell Lines

A standard method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the selective agent.

G start Parental Cancer Cell Line ic50 Determine IC50 of Chemotherapeutic Agent start->ic50 expose_low Expose cells to low concentration (e.g., IC20) ic50->expose_low monitor Monitor cell viability and proliferation expose_low->monitor increase_conc Gradually increase drug concentration in culture medium monitor->increase_conc if cells recover stabilize Maintain resistant cells at a high drug concentration monitor->stabilize once desired resistance level is reached increase_conc->monitor characterize Characterize resistant phenotype (e.g., IC50 shift, P-gp expression) stabilize->characterize end Resistant Cell Line characterize->end

Workflow for developing drug-resistant cell lines.
Assessment of Cross-Resistance

Once resistant cell lines are established, their sensitivity to other drugs is determined by comparing the half-maximal inhibitory concentration (IC50) values with the parental cell line.

G parental Parental Cell Line treat_parental Treat with this compound (concentration gradient) parental->treat_parental resistant Resistant Cell Line (e.g., Doxorubicin-resistant) treat_resistant Treat with this compound (concentration gradient) resistant->treat_resistant viability_parental Measure cell viability (e.g., MTT assay) treat_parental->viability_parental viability_resistant Measure cell viability (e.g., MTT assay) treat_resistant->viability_resistant ic50_parental Calculate IC50 for Parental Line viability_parental->ic50_parental ic50_resistant Calculate IC50 for Resistant Line viability_resistant->ic50_resistant compare Compare IC50 values ic50_parental->compare ic50_resistant->compare conclusion Determine degree of cross-resistance compare->conclusion

Experimental workflow for assessing cross-resistance.

Signaling Pathways

The signaling pathways leading to apoptosis are distinct for this compound and the compared chemotherapeutics, further supporting the potential for a lack of cross-resistance.

G cluster_didemnin This compound Pathway cluster_doxo Doxorubicin Pathway cluster_vinc_pacli Vincristine / Paclitaxel Pathway didemnin This compound eef1a1 EEF1A1 didemnin->eef1a1 inhibits ppt1 PPT1 didemnin->ppt1 inhibits protein_syn_inh Protein Synthesis Inhibition eef1a1->protein_syn_inh apoptosis_d Apoptosis ppt1->apoptosis_d protein_syn_inh->apoptosis_d doxo Doxorubicin dna DNA doxo->dna intercalates topo2 Topoisomerase II doxo->topo2 inhibits dna_damage DNA Damage dna->dna_damage topo2->dna_damage apoptosis_dx Apoptosis dna_damage->apoptosis_dx vinc Vincristine tubulin Tubulin/ Microtubules vinc->tubulin inhibits polymerization pacli Paclitaxel pacli->tubulin stabilizes mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis_vp Apoptosis mitotic_arrest->apoptosis_vp

Simplified signaling pathways of this compound and other chemotherapeutics.

Conclusion and Future Directions

Based on its unique mechanism of action targeting protein synthesis, this compound holds promise as a therapeutic agent in cancers that have developed resistance to conventional chemotherapeutics that target DNA or microtubule dynamics. The lack of evidence for this compound as a P-glycoprotein substrate further strengthens this potential.

However, to definitively establish the cross-resistance profile of this compound, direct experimental evidence is crucial. Future research should focus on:

  • In vitro studies: Testing the efficacy of this compound on a panel of cancer cell lines with well-characterized resistance to doxorubicin, vincristine, and paclitaxel, including those with confirmed P-gp overexpression.

  • In vivo studies: Utilizing animal models xenografted with resistant tumors to evaluate the anti-tumor activity of this compound.

  • Clinical trials: Designing clinical trials for patients whose tumors have failed to respond to standard chemotherapies, potentially incorporating biomarker analysis to identify patients most likely to benefit from this compound treatment.

By pursuing these avenues of research, the full potential of this compound in overcoming chemotherapeutic resistance can be elucidated, paving the way for more effective and personalized cancer treatments.

References

Didemnin A vs. Didemnin B: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didemnins, a class of cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum, have garnered significant attention for their potent biological activities. Among the various congeners, Didemnin A and Didemnin B are the most studied. This guide provides a comparative analysis of their anticancer, antiviral, and immunosuppressive activities, supported by experimental data and detailed methodologies.

Executive Summary

This compound consistently demonstrates significantly higher potency across all measured biological activities when compared to Didemnin A. Reports indicate that this compound is approximately 20 times more cytotoxic than Didemnin A in vitro[1]. This heightened activity extends to its antiviral and immunosuppressive effects. The primary mechanism of action for both compounds is the inhibition of protein synthesis, although the precise reasons for the superior activity of this compound are still under investigation.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic, antiviral, and immunosuppressive activities of Didemnin A and this compound.

Cell LineDidemnin A (LD50)This compound (LD50)Reference
B16 Melanoma (exponential phase, 2-hr exposure)~350 ng/mL17.5 ng/mL[1]
B16 Melanoma (exponential phase, 24-hr exposure)~176 ng/mL8.8 ng/mL[1]
B16 Melanoma (plateau phase, 2-hr exposure)~2000 ng/mL100 ng/mL[1]
B16 Melanoma (plateau phase, 24-hr exposure)~1192 ng/mL59.6 ng/mL[1]
L1210 LeukemiaNot specified0.001 µg/mL (IC50)[2]
*LD50 for Didemnin A is estimated based on the finding that it is approximately 20 times less cytotoxic than this compound.
VirusDidemnin A ActivityThis compound ActivityReference
Herpes Simplex Virus Type 1 (HSV-1)ActiveMore Potent[3]
RNA and DNA VirusesActiveMore Potent[3][4]
AssayDidemnin A (IC50)This compound (IC50)Reference
Lymphocyte Proliferation (Concanavalin A stimulated)Not specified50 pg/mL[5]
Lymphocyte Proliferation (Lipopolysaccharide stimulated)Not specified<100 pg/mL[5]
Lymphocyte Proliferation (Alloantigen stimulated)Not specified<10 pg/mL[5]

Mechanism of Action: Inhibition of Protein Synthesis

Both Didemnin A and this compound exert their biological effects primarily through the inhibition of protein synthesis[6]. They target the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery. By binding to eEF1A, didemnins stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby preventing the translocation step of elongation and halting protein synthesis.

G Mechanism of Action: Didemnin-Mediated Protein Synthesis Inhibition cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation (Blocked by Didemnin) Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to Peptide_Elongation Peptide Elongation P_site->Peptide_Elongation eEF1A_GTP_aa_tRNA eEF1A-GTP-aminoacyl-tRNA Complex eEF1A_GTP_aa_tRNA->A_site Binds to A site Didemnin Didemnin A / B Didemnin->eEF1A_GTP_aa_tRNA Binds to complex

Caption: Didemnin-mediated inhibition of protein synthesis.

Experimental Protocols

Cytotoxicity Assay (LD50 Determination)

Objective: To determine the concentration of Didemnin A and B that is lethal to 50% of a cell population.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., B16 melanoma, L1210 leukemia) are cultured in appropriate media and conditions to achieve exponential growth.

  • Compound Preparation: Didemnin A and B are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of Didemnin A and B. A control group with only the solvent is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 2 hours or 24 hours).

  • Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the control group. The LD50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

G Experimental Workflow: Cytotoxicity Assay Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Didemnin A/B (Serial Dilutions) Seeding->Treatment Incubation Incubate (e.g., 2 or 24 hrs) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate LD50 MTT_Assay->Data_Analysis

Caption: Workflow for determining the cytotoxicity of Didemnins.

Antiviral Plaque Reduction Assay

Objective: To evaluate the ability of Didemnin A and B to inhibit the replication of a virus.

Methodology:

  • Cell Monolayer: A confluent monolayer of host cells susceptible to the virus (e.g., Vero cells for HSV-1) is prepared in 6-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of the virus.

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Didemnin A or B. A control group receives the medium without the compounds.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: After incubation, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration compared to the control. The IC50 value (the concentration that inhibits 50% of plaque formation) is then determined.

Immunosuppressive Activity (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the inhibitory effect of Didemnin A and B on T-cell proliferation in response to alloantigens.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, unrelated donors.

  • Stimulator and Responder Cells: PBMCs from one donor (stimulator) are treated with a mitogen (like mitomycin C) or irradiation to prevent their proliferation. The PBMCs from the second donor serve as the responder cells.

  • Co-culture and Treatment: The responder and stimulator cells are co-cultured in a 96-well plate. Various concentrations of Didemnin A and B are added to the co-cultures. A control group without the compounds is included.

  • Incubation: The plates are incubated for several days to allow for T-cell proliferation in response to the alloantigens presented by the stimulator cells.

  • Proliferation Assessment: T-cell proliferation is measured by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) into the DNA of the dividing cells.

  • Data Analysis: The amount of incorporated label is quantified (e.g., by scintillation counting or ELISA). The percentage of inhibition of proliferation is calculated for each drug concentration relative to the control. The IC50 value is then determined.

Conclusion

The available experimental data clearly indicates that this compound is a more potent biological agent than Didemnin A in terms of its anticancer, antiviral, and immunosuppressive activities. While both compounds share a common mechanism of action by inhibiting protein synthesis, the structural differences between them likely account for the observed disparity in their potency. Further research is warranted to fully elucidate the structure-activity relationship and to explore the therapeutic potential of these marine-derived compounds, particularly the more active this compound.

References

Synthetic Didemnin B Analogs: A Comparative Analysis of Efficacy Against the Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent anti-cancer agents with favorable therapeutic windows is a continuous endeavor. Didemnin B, a natural cyclic depsipeptide isolated from the marine tunicate Trididemnum solidum, has demonstrated significant antitumor, antiviral, and immunosuppressive activities.[1][2][3] However, its clinical development has been hampered by dose-limiting toxicities.[3] This has spurred the development of synthetic analogs aimed at improving efficacy and reducing toxicity. This guide provides a comparative analysis of the efficacy of key synthetic this compound analogs against the natural product, supported by experimental data.

Enhanced Potency and Therapeutic Index of Synthetic Analogs

Extensive structure-activity relationship (SAR) studies have revealed that modifications to the linear side-chain of the didemnin macrocycle can lead to analogs with improved biological profiles.[4] Notably, dehydrothis compound (also known as plitidepsin or Aplidin), a synthetic analog, has emerged as a promising candidate, exhibiting enhanced therapeutic effects and reduced toxicity compared to its natural counterpart.[3][5][6] Another analog, tamandarin A, has been reported to be slightly more potent than this compound against a variety of human cancer cell lines.[7]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its key synthetic analogs against a panel of human and murine cancer cell lines. The data is compiled from a comprehensive study by Rinehart et al. (1996), which evaluated the bioactivities of 42 didemnin congeners.[4]

CompoundL1210 (Murine Leukemia) IC50 (ng/mL)B16 (Murine Melanoma) IC50 (ng/mL)HT-29 (Human Colon) IC50 (ng/mL)A549 (Human Lung) IC50 (ng/mL)
This compound (Natural Product) 0.31.00.50.5
Dehydrothis compound (Plitidepsin) 0.10.30.10.1
Didemnin A 2.51055
Didemnin M 0.10.50.30.3

Note: Lower IC50 values indicate greater potency.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and its analogs is the inhibition of protein synthesis.[1][8] These compounds bind to the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[8] By binding to eEF1A, didemnins stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of translation.[8] This leads to a halt in protein production, which disproportionately affects rapidly proliferating cancer cells and ultimately induces apoptosis (programmed cell death).

Didemnin_Mechanism_of_Action Signaling Pathway of this compound and its Analogs cluster_cell Cancer Cell Didemnin This compound / Analog eEF1A eEF1A-GTP-aa-tRNA Complex Didemnin->eEF1A Binds to Ribosome Ribosome eEF1A->Ribosome Stalls at A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound and its analogs.

Experimental Protocols

The comparative cytotoxicity data presented in this guide were primarily generated using the following experimental methodologies as described by Rinehart et al. (1996).[4]

Cell Lines and Culture Conditions

A panel of murine and human tumor cell lines was used, including L1210 murine leukemia, B16 murine melanoma, HT-29 human colon adenocarcinoma, and A549 human lung carcinoma. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound and its analogs). A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals were solubilized with a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay A Seed Cancer Cells in 96-well plates B Add Serial Dilutions of This compound / Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A typical workflow for determining the in vitro cytotoxicity of this compound analogs.

Conclusion

Synthetic analogs of this compound, particularly dehydrothis compound (plitidepsin), have demonstrated superior or comparable efficacy to the natural product in preclinical studies. The enhanced potency observed in these analogs, coupled with reports of a more favorable toxicity profile, underscores the value of synthetic modification in optimizing natural product leads for cancer therapy. The primary mechanism of action, inhibition of protein synthesis via eEF1A, remains a consistent and potent pathway for inducing cancer cell death. Further clinical investigation of these promising synthetic analogs is warranted to fully elucidate their therapeutic potential.

References

Head-to-head comparison of Didemnin B and paclitaxel in ovarian cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-cancer agents Didemnin B and paclitaxel, with a specific focus on their activity in ovarian cancer cells. The information presented is curated from various experimental studies to offer an objective overview of their mechanisms of action, cytotoxic effects, and impact on cellular processes.

Executive Summary

This compound, a cyclic depsipeptide of marine origin, and paclitaxel, a well-established microtubule-stabilizing agent, both exhibit potent cytotoxic effects against ovarian cancer cells. However, they operate through distinct mechanisms, leading to different cellular responses. This compound primarily inhibits protein synthesis, leading to apoptosis, while paclitaxel disrupts microtubule dynamics, causing cell cycle arrest in the G2/M phase and subsequent cell death. This guide delves into the available experimental data to provide a detailed comparison of their performance.

Comparative Data

The following table summarizes the key quantitative data on the effects of this compound and paclitaxel on ovarian cancer cells. It is important to note that the data has been collated from different studies and direct comparisons should be made with caution as experimental conditions may vary.

ParameterThis compoundPaclitaxelOvarian Cancer Cell Line(s)
IC50 / ID50 ~4.2 ng/mL (continuous exposure)[1]0.4 - 3.4 nMFreshly isolated human ovarian tumor cells (this compound); Various established cell lines including A2780, SKOV3 (Paclitaxel)[2][3]
Mechanism of Action Inhibition of protein synthesis via binding to eukaryotic elongation factor 1-alpha (eEF1A)[4]Stabilization of microtubules, leading to disruption of mitotic spindle formation[5]General mechanism
Cell Cycle Arrest G1 phase arrest at low concentrations[6]G2/M phase arrest[5][7]B16 melanoma cells (this compound); Various ovarian cancer cell lines (Paclitaxel)[5][6][7]
Apoptosis Induction Induces apoptosis[4]Induces apoptosis[2][8][9]Various cancer cell lines (this compound); A2780, SKOV3 ovarian cancer cells (Paclitaxel)[2][4][8][9]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the cytotoxic effects of this compound and paclitaxel on ovarian cancer cells.

G cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Ovarian Cancer Cell Lines (e.g., A2780, SKOV3) seed Seed cells in 96-well & 6-well plates start->seed treat_ic50 Treat with serial dilutions of this compound & Paclitaxel seed->treat_ic50 24h incubation treat_assays Treat with predetermined concentrations seed->treat_assays 24h incubation mtt MTT Assay (Cell Viability/IC50) treat_ic50->mtt 48-72h treatment facs_apoptosis Flow Cytometry (Annexin V/PI - Apoptosis) treat_assays->facs_apoptosis 24-48h treatment facs_cellcycle Flow Cytometry (PI - Cell Cycle) treat_assays->facs_cellcycle 24-48h treatment analyze Analyze & Compare: - IC50 values - % Apoptotic cells - Cell cycle distribution mtt->analyze facs_apoptosis->analyze facs_cellcycle->analyze

Experimental workflow for comparing this compound and Paclitaxel.

Signaling Pathways

The diagrams below illustrate the distinct primary signaling pathways through which this compound and paclitaxel exert their cytotoxic effects in cancer cells.

This compound Signaling Pathway

G DidemninB This compound eEF1A1 eEF1A1 DidemninB->eEF1A1 inhibits Apoptosis Apoptosis DidemninB->Apoptosis induces ProteinSynth Protein Synthesis eEF1A1->ProteinSynth CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Primary mechanism of action of this compound.

Paclitaxel Signaling Pathway

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Primary mechanism of action of Paclitaxel.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound and paclitaxel.

  • Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or paclitaxel. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following drug treatment.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or paclitaxel at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells (early and late) is calculated for each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the drugs on cell cycle distribution.

  • Cell Seeding and Treatment: Cells are seeded and treated with this compound or paclitaxel as described for the apoptosis assay.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. Changes in the distribution of cells in different phases are compared between treated and control groups.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-cancer activity in ovarian cancer cells, albeit through different mechanisms of action. Paclitaxel's well-characterized effect on microtubule stability leads to a pronounced G2/M arrest. This compound's inhibition of protein synthesis offers an alternative therapeutic strategy. The choice between these agents or their potential combination in future therapeutic regimens will depend on the specific molecular characteristics of the tumor and the desired cellular outcome. Further head-to-head studies in a standardized panel of ovarian cancer cell lines are warranted to provide more directly comparable data and to elucidate potential synergistic effects.

References

Didemnin B Demonstrates Markedly Higher Immunosuppressive Potency Than Cyclosporine A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a comparative analysis of immunosuppressive agents, the cyclic depsipeptide Didemnin B has been shown to possess significantly greater in vitro potency than the widely used calcineurin inhibitor, Cyclosporine A. Experimental data from key immunological assays, such as the mixed lymphocyte reaction (MLR), indicate that this compound can inhibit T-cell proliferation at concentrations several orders of magnitude lower than Cyclosporine A. This heightened potency is attributed to a distinct mechanism of action, targeting protein synthesis rather than the calcineurin-NFAT signaling pathway.

Quantitative Comparison of Immunosuppressive Potency

The immunosuppressive activities of this compound and Cyclosporine A have been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) values from these studies consistently highlight the superior potency of this compound.

CompoundAssayCell TypeIC50Reference
This compound Alloantigen-stimulated proliferation (MLR)Murine splenocytes< 10 pg/mL[1][2]
Concanavalin A-stimulated blastogenesisMurine splenocytes50 pg/mL[1]
Lipopolysaccharide-stimulated blastogenesisMurine splenocytes< 100 pg/mL[1]
Proliferative human T-cell responseHuman T-cells1-4 ng/mL[3]
Cyclosporine A Proliferative human T-cell responseHuman T-cells50-60 ng/mL[3]
Mixed lymphocyte cultureMouse spleen cells10-100 ng/mL[4]

It is important to note that while this compound is highly potent, some studies have indicated that its therapeutic window may be narrow, with toxic effects observed at concentrations close to the effective immunosuppressive dose[3].

Mechanisms of Immunosuppression

The profound difference in potency between this compound and Cyclosporine A stems from their distinct molecular targets and mechanisms of action.

Cyclosporine A exerts its immunosuppressive effect by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. By forming a complex with the intracellular protein cyclophilin, Cyclosporine A prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). This inhibition blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

This compound , in contrast, primarily functions as a potent inhibitor of protein synthesis. It is understood to bind to the eukaryotic elongation factor 1 alpha (eEF1A) and palmitoyl-protein thioesterase 1 (PPT1). By targeting eEF1A, this compound stalls the elongation phase of translation, leading to a global shutdown of protein production necessary for lymphocyte activation and proliferation. This direct inhibition of a fundamental cellular process likely accounts for its high potency.

Visualizing the Signaling Pathways

The distinct mechanisms of action of Cyclosporine A and this compound can be visualized in the following signaling pathway diagrams.

cyclosporine_a_pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates CyclosporinA Cyclosporine A Complex Cyclosporine A- Cyclophilin Complex CyclosporinA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Cyclosporine A Signaling Pathway.

didemnin_b_pathway Ribosome Ribosome Elongation Peptide Chain Elongation Ribosome->Elongation mRNA mRNA mRNA->Ribosome eEF1A eEF1A eEF1A->Ribosome Delivers tRNA tRNA Aminoacyl-tRNA Protein Protein Synthesis Elongation->Protein DidemninB This compound DidemninB->eEF1A Inhibits

Caption: this compound Mechanism of Action.

Experimental Protocols

The assessment of immunosuppressive potency is commonly conducted using the Mixed Lymphocyte Reaction (MLR) assay. This assay simulates the in vitro recognition of allogeneic antigens, a key event in transplant rejection.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

Objective: To measure the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

  • Mitomycin C or irradiation source (for inactivating stimulator cells).

  • Test compounds (this compound, Cyclosporine A) at various concentrations.

  • 96-well round-bottom culture plates.

  • [³H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE).

  • Scintillation counter or flow cytometer.

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

    • The cells from one donor will serve as the "responder" population.

    • The cells from the second donor will be the "stimulator" population. Inactivate these cells by treating with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads) to prevent their proliferation. Wash the stimulator cells extensively after treatment.

  • Assay Setup:

    • Resuspend both responder and stimulator cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • In a 96-well plate, add 100 µL of the responder cell suspension (1 x 10⁵ cells) to each well.

    • Add 100 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to the wells containing responder cells.

    • Add the test compounds (this compound or Cyclosporine A) at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no drug).

  • Incubation:

    • Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation Method:

      • Approximately 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

    • CFSE-Based Flow Cytometry Method:

      • Prior to setting up the assay, label the responder cells with CFSE.

      • After the incubation period, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

      • Analyze the cells by flow cytometry. As the CFSE-labeled responder cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The degree of proliferation can be quantified by analyzing the CFSE dilution profile.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow start Start isolate_pbmcs Isolate PBMCs from Two Donors start->isolate_pbmcs prepare_cells Prepare Responder and Inactivated Stimulator Cells isolate_pbmcs->prepare_cells setup_plate Set up 96-well Plate: - Responder Cells - Stimulator Cells - Test Compounds prepare_cells->setup_plate incubate Incubate for 5-7 Days setup_plate->incubate measure_proliferation Measure Proliferation incubate->measure_proliferation thymidine [³H]-Thymidine Incorporation measure_proliferation->thymidine Method 1 cfse CFSE Dilution by Flow Cytometry measure_proliferation->cfse Method 2 analyze_data Analyze Data and Calculate IC50 thymidine->analyze_data cfse->analyze_data end End analyze_data->end

Caption: One-Way Mixed Lymphocyte Reaction Workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Didemnin B are paramount to ensuring laboratory safety and environmental protection. This compound, a cyclic depsipeptide isolated from marine tunicates, is a highly cytotoxic and antiviral agent that has been investigated for its antineoplastic properties.[1][2][3] Due to its biological activity, it is imperative to follow stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Quantitative Data and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅₇H₈₉N₇O₁₅
Molecular Weight 1112.4 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility DMSO: 100 mg/mL (89.90 mM)
Storage (Powder) -80°C for 2 years; -20°C for 1 year
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month
CAS Number 77327-05-0

Step-by-Step Disposal Procedures

The following procedures are based on standard practices for handling hazardous chemical waste and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), ensure appropriate PPE is worn. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]

  • Skin Protection: Wear a lab coat, and consider fire/flame resistant and impervious clothing, especially when handling larger quantities or solutions in flammable solvents.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Respiratory Protection: If working with the powder form outside of a certified chemical fume hood or if exposure limits are exceeded, use a full-face respirator.[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., pipette tips, microfuge tubes, gloves, and absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste," "Cytotoxic Agent," and the chemical name "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Many commercial preparations of this compound are dissolved in acetonitrile, a flammable liquid.[5] Therefore, this liquid waste must be treated as both toxic and flammable.

    • Do not mix this compound waste with other incompatible waste streams.

    • Crucially, do not dispose of this compound solutions down the drain. This is to prevent the contamination of waterways with a potent bioactive compound.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an absorbent, liquid-binding material such as sand, diatomite, acid binders, or universal binders to contain the spill.[5]

  • Clean the Spill: Carefully collect the absorbent material and contaminated debris using appropriate tools (e.g., spark-proof tools if a flammable solvent is present) and place it into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Consult Institutional Guidelines: The primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for this category of chemical waste.

  • High-Temperature Incineration: For many cytotoxic and bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound.

  • Secure Storage: While awaiting pickup by a certified waste disposal service, ensure all waste containers are securely sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.

Visualizing Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the general workflow for this compound waste disposal and the decision-making process for handling a spill.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE B Solid Waste (e.g., unused powder, contaminated labware) A->B During Experimentation C Liquid Waste (e.g., solutions in solvent) A->C During Experimentation D Collect in Labeled Hazardous Waste Container (Solid) B->D E Collect in Labeled Hazardous Waste Container (Liquid) C->E F Securely Store Waste D->F E->F G Contact EHS for Pickup F->G H Disposal by Licensed Waste Management G->H

Caption: General workflow for the disposal of this compound waste.

cluster_actions A This compound Spill Occurs BB BB A->BB B Evacuate and Alert Others C Wear Full PPE D Contain Spill with Absorbent Material C->D E Collect Contaminated Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of all materials as Hazardous Waste F->G BB->C

Caption: Decision-making process for handling a this compound spill.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Didemnin B, a potent cytotoxic depsipeptide. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this compound.

This compound is a highly toxic compound that requires stringent safety measures.[1] While specific occupational exposure limits for this compound have not been established, its cytotoxic nature necessitates handling it with the utmost care, similar to other potent anti-cancer agents. The provided Safety Data Sheet (SDS) for a common formulation of this compound in acetonitrile indicates that the solution is highly flammable and harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[2]

Quantitative Data Summary

Due to the absence of established occupational exposure limits for this compound, the exposure limits for the solvent, acetonitrile, are provided below as a critical reference for handling the solution.

ParameterValue
Acetonitrile - Permissible Exposure Limit (PEL)70 mg/m³, 40 ppm
Acetonitrile - Recommended Exposure Limit (REL)34 mg/m³, 20 ppm
Acetonitrile - Threshold Limit Value (TLV)20 ppm
This compound - Occupational Exposure LimitNo data available[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory for all personnel handling this compound.

PPE CategorySpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves. Change immediately if contaminated.
Gown Disposable, lint-free, solid-front gown with knit cuffs.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if there are signs of irritation.[3]
Clothing Fire/flame resistant and impervious clothing.[3]

Experimental Protocols: Safe Handling and Disposal

1. Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure.

  • Decontamination: Before and after work, decontaminate all surfaces with an appropriate cleaning agent.

  • Weighing: If handling the solid form, weigh it in a contained environment, such as a glove box or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid aerosolization.

  • Transport: Use sealed, secondary containers when transporting this compound within the laboratory or to other facilities.

2. Spill Management:

  • Immediate Action: In case of a spill, evacuate the area and prevent entry.

  • Spill Kit: Use a designated cytotoxic drug spill kit.

  • PPE: Don the appropriate PPE, including a respirator, before cleaning the spill.

  • Containment: Absorb the spill with absorbent pads from the spill kit.

  • Cleaning: Clean the area with a suitable decontaminating agent, followed by a thorough rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

3. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.

  • Containerization: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Disposal Route: Dispose of cytotoxic waste through an approved hazardous waste management vendor in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Workflow and Emergency Procedures

DidemninB_Workflow This compound Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Don Appropriate PPE prep_area Work in Designated Area (BSC or Fume Hood) prep_start->prep_area prep_weigh Weigh Solid in Contained Environment prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_experiment Conduct Experiment prep_solution->handle_experiment handle_transport Transport in Sealed Secondary Container handle_experiment->handle_transport disp_segregate Segregate as Cytotoxic Waste handle_experiment->disp_segregate disp_container Place in Labeled, Leak-proof Container disp_segregate->disp_container disp_vendor Dispose via Approved Hazardous Waste Vendor disp_container->disp_vendor spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate spill_ppe Don Spill PPE (including respirator) spill_evacuate->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_clean Clean with Decontaminant spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste spill_clean->spill_dispose

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.